Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMYYPMNGQJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate: A Versatile Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, explore its synthesis and chemical reactivity, and highlight its significance in the landscape of modern therapeutic innovation.
Core Compound Identification and Properties
Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is a functionalized bicyclic heteroaromatic compound. The[1][2][3]triazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets. The strategic placement of a bromine atom at the 2-position and a methyl carboxylate group at the 7-position provides two distinct points for synthetic diversification, making it an exceptionally valuable intermediate.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1622993-11-6 | [2][3][4] |
| Molecular Formula | C₈H₆BrN₃O₂ | [3][4] |
| Molecular Weight | 256.06 g/mol | [3][4] |
| Synonyms | 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid methyl ester | [3][4] |
| Appearance | Typically a solid (specific color may vary by supplier) | N/A |
| Purity | Commercially available at ≥95-97% purity | N/A |
Synthesis and Chemical Reactivity: A Tale of Two Handles
Plausible Synthetic Pathway
The formation of the[1][2][3]triazolo[1,5-a]pyridine ring system is often achieved through the oxidative N-N bond formation of an N-(pyridin-2-yl)imidamide intermediate.[5][6] This strategy is efficient and tolerates a wide variety of functional groups.
The key steps would be:
-
Amidine Formation: Reaction of a suitable 2-aminopyridine-5-carboxylate derivative with an imidoyl chloride or similar reagent.
-
Oxidative Cyclization: Intramolecular annulation mediated by an oxidizing agent like (diacetoxyiodo)benzene (PIDA), phenyliodine bis(trifluoroacetate) (PIFA), or even metal-catalyzed aerobic oxidation to form the fused triazole ring.[5][6]
-
Bromination: Introduction of the bromine atom at the 2-position. This can be a challenging step requiring specific conditions to achieve the desired regioselectivity.
Caption: Plausible synthetic route to the target compound.
The Power of the 2-Bromo Substituent: A Gateway to Diversity
The true synthetic utility of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate lies in the reactivity of its 2-bromo group. This position is primed for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry. These reactions allow for the introduction of a vast array of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR).
Commonly employed cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for extending the molecular framework or as a precursor for further transformations.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
Caption: Diversification via palladium-catalyzed cross-coupling.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on standard conditions for Suzuki-Miyaura reactions on related heterocyclic systems. Researchers must optimize conditions for each specific substrate.
-
Reaction Setup: To an oven-dried reaction vessel, add Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent mixture, typically dioxane/water or DME/water.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology and inflammatory diseases. Its prevalence stems from its ability to act as a bioisostere for the natural purine core, enabling it to effectively compete for the ATP-binding sites of various kinases.
-
Kinase Inhibitors: Numerous patents and publications describe[1][2][3]triazolo[1,5-a]pyridine derivatives as potent inhibitors of Janus kinases (JAK1/2), AXL receptor tyrosine kinase, and other key signaling proteins implicated in cancer and autoimmune disorders.[7] The 2-position, accessible from the bromo-intermediate, is frequently functionalized to achieve potency and selectivity.
-
Other Therapeutic Areas: Beyond kinase inhibition, this scaffold has been explored for its potential as an anti-inflammatory, antimicrobial, and antiviral agent.[8][9] The versatility of the core allows for fine-tuning of its physicochemical properties to suit various therapeutic targets.
The title compound, with its reactive bromine handle and ester group (which can be hydrolyzed to a carboxylic acid for further modification or to act as a key binding feature), represents an ideal starting point for library synthesis and lead optimization campaigns.
Safety and Handling
As with all laboratory chemicals, Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
First-Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disclaimer: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the compound.
Conclusion
Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical sciences. Its dual functional handles—a reactive bromine atom for cross-coupling and a modifiable ester group—provide chemists with a robust platform for generating diverse molecular architectures. Its underlying scaffold is of proven biological relevance, making this intermediate a high-value asset for any research program targeting complex diseases.
References
- WO2013060837A1 - Synthesis of triazolopyrimidine compounds - Google P
- WO2013092900A1 - Synthesis of triazolopyrimidine compounds - Google P
-
methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate - Chongqing Chemdad Co. ,Ltd. (URL: [Link])
- CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google P
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (URL: [Link])
- EP2607355A1 - Synthesis of triazolopyrimidine compounds - Google P
-
WO2009047514A1 -[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents. (URL: )
-
methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate - Chongqing Chemdad Co. ,Ltd. (URL: [Link])
- US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google P
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (URL: [Link])
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. (URL: [Link])
- WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google P
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines - NIH. (URL: [Link])
Sources
- 1. WO2013060837A1 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]
- 2. WO2013092900A1 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]
- 3. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 4. methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of a key derivative, Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. This document details its physicochemical properties, provides a plausible synthetic route with a detailed experimental protocol, outlines its spectroscopic characterization, and discusses its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Core
The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a variety of biological targets, including enzymes and receptors. This scaffold is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of this core structure allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a valuable template for drug design and development.
Physicochemical Properties of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is a key intermediate that provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and explore the chemical space around the triazolopyridine core.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | |
| Molecular Weight | 256.06 g/mol | |
| CAS Number | 1622993-11-6 | |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | General knowledge of similar compounds |
Synthesis of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established methods. A common and effective approach involves the cyclization of a substituted 2-aminopyridine derivative. Below is a plausible and detailed experimental protocol for the synthesis of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of N'-(5-bromo-2-carbamoylpyridin-3-yl)-N,N-dimethylformimidamide
-
To a solution of Methyl 3-amino-6-bromopicolinate (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture at 110 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield N'-(5-bromo-2-carbamoylpyridin-3-yl)-N,N-dimethylformimidamide.
Step 2: Synthesis of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
-
Dissolve the product from Step 1 (1.0 eq) in acetic acid.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base, such as sodium bicarbonate, until a precipitate is formed.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate.
-
Further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure product.
Spectroscopic Characterization
¹H NMR:
-
A singlet for the methyl ester protons (~3.9-4.1 ppm).
-
Aromatic protons on the pyridine and triazole rings, with chemical shifts and coupling patterns dependent on their positions.
¹³C NMR:
-
A signal for the methyl carbon of the ester (~52-55 ppm).
-
A signal for the carbonyl carbon of the ester (~160-165 ppm).
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Signals for the aromatic carbons of the fused ring system.
Mass Spectrometry (MS):
-
The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of 256.06, with a characteristic isotopic pattern for the presence of one bromine atom.
Reactivity and Potential Applications in Drug Discovery
The presence of the bromine atom at the 2-position and the methyl ester at the 7-position makes Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate a highly versatile intermediate for the synthesis of a diverse library of compounds.
Key Reactions
-
Suzuki-Miyaura Coupling: The bromo substituent can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position.
-
Buchwald-Hartwig Amination: The bromo group can be substituted with a wide range of amines via Buchwald-Hartwig amination to introduce diverse amino functionalities.
-
Ester Hydrolysis and Amide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.
Therapeutic Potential
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been investigated for a range of therapeutic applications:
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Kinase Inhibitors: The triazolopyridine core has been identified as a scaffold for the development of potent and selective kinase inhibitors, which are crucial in cancer therapy.[4]
-
Anti-tubercular Agents: Some triazolopyridine derivatives have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains.
-
Other CNS and Inflammatory Disorders: The versatility of this scaffold has led to its exploration in the context of central nervous system (CNS) disorders and inflammatory diseases.
Caption: Drug discovery workflow utilizing the target molecule.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is not publicly available. However, based on the SDS for the related compound 2-bromopyridine, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
It is crucial to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse libraries of compounds for drug discovery. The proven biological potential of the[1][2][3]triazolo[1,5-a]pyridine scaffold, particularly in the development of kinase inhibitors, underscores the importance of this intermediate in the quest for novel therapeutics. Further research into the biological activities of derivatives of this compound is warranted and holds significant promise for the future of drug development.
References
- El-Gaby, M. S. A., et al. (2021). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Egyptian Journal of Chemistry, 64(2), 913-922.
-
Chongqing Chemdad Co., Ltd. (n.d.). methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. Retrieved from [Link]
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3294-3303.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
"Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate" chemical properties
An In-Depth Technical Guide: Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
Introduction: A Versatile Scaffold for Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry. Its structural rigidity, planarity, and capacity for hydrogen bonding interactions make it an effective purine bioisostere, while its unique electronic properties have led to its incorporation into a range of clinically significant molecules.[2][4] Derivatives of this core are known to exhibit a wide spectrum of biological activities, including roles as Janus kinase (JAK) inhibitors, anticancer agents, and α-glucosidase inhibitors.[5][6][7]
This guide focuses on a particularly valuable derivative: Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (CAS No. 1622993-11-6).[3][8] The strategic placement of a bromine atom at the 2-position and a methyl ester at the 7-position transforms the core scaffold into a highly versatile and reactive building block. The bromine serves as an ideal handle for sophisticated cross-coupling reactions, while the ester provides a site for further functionalization. This combination allows researchers to rapidly generate diverse molecular libraries, making this compound a cornerstone for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This document provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, its key reactivity patterns, and its potential applications in the field of drug development.
PART 1: Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known attributes and infer others based on the well-characterized triazolopyridine class.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate | N/A |
| CAS Number | 1622993-11-6 | [3][8] |
| Molecular Formula | C₈H₆BrN₃O₂ | [8] |
| Molecular Weight | 256.06 g/mol | [8] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, DMF, DMSO) | Inferred |
Structural and Spectroscopic Profile
The[1][2][3]triazolo[1,5-a]pyridine ring system is a nearly planar bicyclic structure, a feature confirmed by X-ray crystallographic studies of related compounds.[1][2] This planarity facilitates π–π stacking interactions in the solid state, contributing to crystal lattice stability.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 5,6,8-trisubstituted system. A singlet corresponding to the methyl ester protons (-OCH₃) would be observed further upfield, typically in the 3.8-4.0 ppm range.
-
¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals. The carbonyl carbon of the ester will be the most downfield signal (~160-170 ppm). The carbons attached to heteroatoms (C2, C5, C8a) and the bromine (C2) will have characteristic shifts influenced by their electronic environment.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with approximately equal intensity, which is the definitive signature of a monobrominated compound.
Note: While detailed, verified spectra are not publicly available, analytical data such as NMR, HPLC, and LC-MS are often available upon request from commercial suppliers.[3]
PART 2: Synthesis and Manufacturing
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established methods, typically involving the cyclization of a substituted 2-aminopyridine precursor.[9] A plausible and efficient route to Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is outlined below.
Proposed Synthetic Workflow
The synthesis begins with a commercially available, appropriately substituted pyridine. The key transformation is the PIFA (phenyliodine bis(trifluoroacetate))-mediated oxidative N-N bond formation, which is known for its high yields and mild reaction conditions.
Sources
- 1. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 1622993-11-6|this compound|BLD Pharm [bldpharm.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. organic-chemistry.org [organic-chemistry.org]
A Technical Guide to Determining the Aqueous and Organic Solubility of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
Executive Summary
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound belonging to the triazolopyridine class.[1] This scaffold is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of pharmacologically active molecules, including kinase inhibitors for therapeutic use.[2][3] The solubility of such a building block is a critical physicochemical parameter that dictates its utility in synthetic reactions, influences purification strategies, and provides early insights into the biopharmaceutical properties of its derivatives.[4] Poor aqueous solubility, for instance, is a primary contributor to low bioavailability in drug candidates.[4]
Given the absence of publicly available experimental solubility data for Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, this guide provides a comprehensive framework for its empirical determination. We will detail the gold-standard Saturation Shake-Flask (SSF) method, elucidating the scientific principles behind each step to ensure the generation of robust and reliable thermodynamic solubility data. This document is intended for researchers, chemists, and drug development professionals who require accurate solubility profiles for novel chemical entities.
Physicochemical Profile and Predicted Solubility Behavior
Before undertaking experimental work, an analysis of the compound's known and computationally predicted properties provides a hypothesis for its expected solubility behavior.
| Property | Value / Prediction | Source | Rationale & Implication for Solubility |
| Molecular Formula | C₈H₆BrN₃O₂ | [5][6] | The presence of nitrogen and oxygen atoms offers potential for hydrogen bonding with protic solvents. |
| Molecular Weight | 256.06 g/mol | [5][6] | A relatively low molecular weight is generally favorable for solubility. |
| Predicted LogP | ~1.3 - 1.6 | [6][7] | A positive LogP value suggests the molecule has a higher affinity for a lipophilic environment (like octanol) than for water, predicting low to moderate aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~56.5 Ų | [6][7] | This value, reflecting the surface area of polar atoms, is in a range often associated with good cell permeability, but it does not guarantee high aqueous solubility. |
| Hydrogen Bond Donors | 0 | [6] | The absence of hydrogen bond donors (like -OH or -NH) limits its ability to donate hydrogen bonds to solvent molecules, which can negatively impact solubility in protic solvents like water. |
| Hydrogen Bond Acceptors | 5 | [6] | The presence of multiple nitrogen and oxygen atoms that can accept hydrogen bonds may partially offset the lack of donors. |
Expert Synthesis: The molecular structure is dominated by a rigid, fused aromatic ring system. While it possesses several hydrogen bond acceptors, the lack of donors and a predicted positive LogP strongly indicate that Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is likely to be a sparingly soluble compound in aqueous media. Its solubility is expected to be higher in common organic solvents, particularly polar aprotic solvents.
The Gold Standard: Thermodynamic Equilibrium Solubility
In pharmaceutical sciences, solubility can be described in two primary ways: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound when it begins to precipitate from a solution prepared by dissolving the compound in an organic solvent (like DMSO) and then adding aqueous buffer. It is a high-throughput but often less precise measurement that can overestimate true solubility.
-
Thermodynamic Solubility: Defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid phase of the solute at a specific temperature and pressure.[8] This is the true, stable solubility value. The Saturation Shake-Flask (SSF) method is the benchmark for determining thermodynamic solubility due to its precision and direct measurement of the equilibrium state.[4][9] For foundational research and pre-formulation, thermodynamic solubility is the essential parameter.
Experimental Protocol: The Saturation Shake-Flask (SSF) Method
This section provides a detailed, self-validating protocol for determining the solubility of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate.
Principle of the Method
The SSF method involves suspending an excess amount of the solid compound in a chosen solvent and agitating the mixture for a sufficient period to allow the system to reach equilibrium.[4][10] Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[4]
Mandatory Visualization: SSF Experimental Workflow
Caption: Workflow for the Saturation Shake-Flask (SSF) solubility determination method.
Step-by-Step Methodology
Required Materials & Equipment:
-
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (purity >98%)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, deionized water, ethanol, DMSO, acetonitrile)
-
Glass vials (e.g., 4 mL) with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge capable of >10,000 rpm
-
Calibrated pipettes
-
HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks for standard and sample preparation
Procedure:
-
Preparation of Slurry:
-
Weigh approximately 2-5 mg of the compound into a pre-weighed glass vial. The exact mass is not critical, but it must be in clear excess of what is expected to dissolve.
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Causality & Expertise: Adding a sufficient excess of solid is the cornerstone of this method.[9] It ensures that the solution becomes saturated and remains in equilibrium with the solid phase. Without this excess, you would only be measuring dissolution, not thermodynamic solubility.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the suspensions at a constant temperature. For biopharmaceutical relevance, 37°C is often used, while 25°C is a standard for physicochemical characterization.[4][8]
-
Allow the system to equilibrate for 24 to 48 hours. For compounds with very low solubility, 72 hours may be necessary.[4]
-
Causality & Expertise: Equilibrium is not instantaneous. This extended agitation period is required to overcome kinetic barriers and ensure the dissolution rate equals the precipitation rate. Sampling before equilibrium is reached will result in an inaccurate, likely overestimated, solubility value.[4]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[4]
-
Causality & Expertise: This step is critical for accuracy.[4] The goal is to sample only the supernatant, which contains the dissolved compound, without disturbing the solid pellet. Any suspended microparticles will artificially inflate the measured concentration. Filtration can be an alternative, but one must ensure the compound does not adsorb to the filter membrane.
-
-
Sampling and Analysis:
-
Carefully pipette a known aliquot (e.g., 100 µL) of the clear supernatant from the top of the vial.
-
Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) and create a series of calibration standards.
-
Analyze the calibration standards and the diluted samples via HPLC-UV. The wavelength for detection should be set to the compound's λmax.
-
-
Calculation:
-
Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
-
Data Interpretation and Reporting
The final solubility data should be reported in a clear and structured format.
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (µM) |
| Deionized Water | 25 | [Insert Value] | [Insert Value] |
| pH 7.4 PBS | 37 | [Insert Value] | [Insert Value] |
| Ethanol | 25 | [Insert Value] | [Insert Value] |
| Acetonitrile | 25 | [Insert Value] | [Insert Value] |
A solubility of <1 mg/mL in pH 7.4 buffer at 37°C often indicates that poor absorption may be a potential hurdle in later stages of drug development.[8] This data is crucial for guiding formulation strategies, such as the use of co-solvents, surfactants, or complexation agents to enhance solubility.[10]
Conclusion
While predictive models offer valuable initial estimates, the empirical determination of solubility remains an indispensable step in the characterization of any new chemical entity. For Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, the Saturation Shake-Flask method provides a robust, reliable, and scientifically sound pathway to obtaining the definitive thermodynamic solubility data required by researchers, chemists, and drug development professionals. This foundational data is essential for informed decision-making in synthesis, purification, formulation, and the overall progression of research programs involving this versatile heterocyclic intermediate.
References
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Sourced via general search results on SSF method). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUdjJT-wBBkE2cvFo1oY71kiU3UphM-G7m0UeEtttY0rC5uf4qBkbt83uUXMW9OFrdoAHcbtKMIooSrZq9IiEcAnC5TomHDtQEe1xGI3BLdsaNS-V3Iswd-q4Jxo9W_N8WbBD8E6tv4ZoBUAgWtnu8JbDUaM4W3rgeglkl026CzFwjCQKJbbqSzfo_mWUElMdHQ9bxE7qve6gW-aU_kJZ-1PP80BQM9LjjOzm_MNOEUaZj6eQXaFKYEp74ILPQgw==]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
- Wang, J., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Md6JK8AoJ-MBjse74VIxLSf2r3EXKFMMRBLPVygBPj1EqORg8b-_F03EJJ3RGcKuQLCjTwjSV6wx4NWHqKS2VOwTCmSFQqqyzyD2qWTNOVSA5WXMsFR1HK7di2JaT19SYF3d5IEKd2r_IxWpsWBp7fRlSRSrHuCDtLHlueGHYApaz5CSQA==]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). methyl 2-bromo-[4][10][11]triazolo[1,5-a]pyridine-7-carboxylate. [Link]
-
MySkinRecipes. (n.d.). Methyl 6-bromo-[4][10][11]triazolo[1,5-a]pyridine-8-carboxylate. [Link]
-
A2Z Chemical. (n.d.). Unlock the Potential of 6-Bromo-7-methyl[4][10][11]triazolo[1,5-a]pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [Link]
-
Najiang Bio. (n.d.). methyl 2-bromo-[4][10][11]triazolo[1,5-a]pyridine-7-carboxylate. [Link]
-
PubChem. (n.d.). Methyl 6-bromo-[4][10][11]triazolo[1,5-a]pyridine-2-carboxylate. [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Silver Fern Chemical, Inc. (n.d.). 3-Methoxy Propyl Amine. [Link]
-
Wikipedia. (2025). Triazolopyridine. [Link]
Sources
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | C8H6BrN3O2 | CID 116989928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. scispace.com [scispace.com]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Stability and Storage of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The triazolo[1,5-a]pyridine core is a key pharmacophore found in a variety of biologically active molecules.[1][2] The presence of a bromine atom and a methyl carboxylate group provides versatile handles for further synthetic modifications, making it a valuable building block for the synthesis of complex pharmaceutical agents.[3] Understanding the stability and proper storage conditions of this compound is paramount to ensure its integrity, shelf-life, and the reproducibility of experimental results. This guide provides an in-depth analysis of the factors influencing the stability of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate and offers best-practice recommendations for its storage and handling.
Chemical Properties and Inherent Stability
The stability of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is governed by the interplay of its constituent functional groups and the inherent characteristics of the triazolopyridine scaffold.
The[3][4][5]triazolo[1,5-a]pyridine ring system is an aromatic, electron-deficient heterocycle. Generally, this class of compounds exhibits good thermal stability.[6] The fused triazole and pyridine rings contribute to a rigid and planar structure, which enhances its overall stability.
The bromine atom at the 2-position and the methyl carboxylate group at the 7-position are the primary sites of potential reactivity and degradation. The bromine atom on the pyridine ring enhances its reactivity towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.[3] While this reactivity is advantageous for synthesis, it also suggests a potential for degradation in the presence of strong nucleophiles.
The methyl carboxylate group is susceptible to hydrolysis, particularly under basic or acidic conditions, which would yield the corresponding carboxylic acid.[7][8]
Recommended Storage and Handling
To maintain the purity and stability of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, the following storage and handling procedures are recommended based on information from chemical suppliers and the general properties of related compounds.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[9] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[9] | Protects against oxidative degradation. |
| Light | Store in the dark | Many heterocyclic compounds are light-sensitive. Protection from light prevents photochemical decomposition. |
| Moisture | Store in a dry environment | Prevents hydrolysis of the methyl ester and potential reactions with the bromo-substituent. |
Handling Procedures
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Atmosphere: Handle under an inert atmosphere whenever possible, especially for long-term storage of opened containers.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
Potential Degradation Pathways
While specific degradation studies on Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate are not extensively available in the public domain, an understanding of its chemical structure allows for the postulation of its most likely degradation pathways.
Hydrolysis of the Methyl Ester
The most probable degradation pathway under ambient conditions, especially in the presence of moisture, is the hydrolysis of the methyl carboxylate group to form 2-bromo-[3][4][5]triazolo[1,5-a]pyridine-7-carboxylic acid. This reaction can be catalyzed by both acid and base.
Nucleophilic Substitution of Bromine
The bromine atom on the triazolopyridine ring is a good leaving group and can be displaced by nucleophiles.[3] While less likely under standard storage conditions, exposure to nucleophilic reagents or solvents could lead to the formation of substituted derivatives.
Thermal Decomposition
Although the triazolopyridine core is generally thermally stable, prolonged exposure to high temperatures could lead to decomposition. Studies on related heterocyclic compounds suggest that thermal decomposition of triazolopyridines can occur at temperatures above 250°C.[10] The decomposition mechanism is likely to involve radical pathways with the cleavage of C-N and C-C bonds.[10]
Caption: Potential Degradation Pathways for Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate.
Conclusion
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is a stable compound when stored under the recommended conditions. The primary stability concerns are hydrolysis of the methyl ester and, to a lesser extent, nucleophilic substitution of the bromine atom and thermal decomposition. By adhering to the storage guidelines of refrigeration (2-8°C), exclusion of moisture and light, and use of an inert atmosphere, researchers can ensure the long-term integrity of this valuable synthetic building block. For critical applications, it is advisable to re-analyze the purity of the compound periodically, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.
References
-
The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The reactivity of the bromine atoms in brominated pyridines; the formation of 1‐methyl‐6‐bromo‐2‐pyridone from 1‐methyl‐2.6‐dibromopyridinium salts. Semantic Scholar. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. [Link]
-
The Chemistry of[3][4][9]Triazolo[1,5- a] pyridines. Taylor & Francis Online. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. [Link]
-
CAS NO. 1622993-11-6 | methyl 2-bromo-[3][4][5]triazolo[1,5-a]pyridine-7-carboxylate. Arctom. [Link]
-
Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[3][4][5]Triazolo[4,3-c]quinazolines and Their [1,5-c] Isomers. MDPI. [Link]
-
The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
-
Conventional synthetic routes to[3][4][5]triazolo[1,5‐a]pyridines. ResearchGate. [Link]
-
Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[3][4][5]Triazolo[4,3-b][3][4][5][11]tetrazine. MDPI. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR. [Link]
-
Theoretical study on the thermal decomposition mechanism of 2-nitro-[3][4][5]triazolo[1,5-a][3][9][11]triazine-5,7-diamine. PubMed. [Link]
-
methyl 2-bromo-[3][4][5]triazolo[1,5-a]pyridine-7-carboxylate. Chongqing Chemdad Co. ,Ltd. [Link]
-
The Chemistry of the[3][4][9]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate. [Link]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]
-
Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SciELO. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]
-
Carboxyl Derivatives. Chemistry LibreTexts. [Link]
-
Discovery of[3][4][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. NIH. [Link]
-
Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1622993-11-6|Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jocpr.com [jocpr.com]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. FCKeditor - Resources Browser [hortherbpublisher.com]
- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
This document provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate. As this compound is a specialized intermediate, a complete, officially sanctioned Safety Data Sheet (SDS) is not always readily accessible. Therefore, this guide adopts a first-principles, risk-based approach, synthesizing data from structurally analogous compounds and established chemical safety protocols to ensure a high margin of safety in the laboratory.
Compound Profile and Inferred Hazard Landscape
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic building block often employed in medicinal chemistry and agrochemical research.[1] Its structure, featuring a fused triazolopyridine ring system with a bromine substituent, dictates its reactivity and toxicological profile. A thorough understanding of these structural motifs is critical for anticipating potential hazards.
| Identifier | Information |
| Chemical Name | Methyl 2-bromo-[2][3][4]triazolo[1,5-a]pyridine-7-carboxylate |
| Synonym(s) | 2-Bromo-[2][3][4]triazolo[1,5-a]pyridine-7-carboxylic acid methyl ester[5] |
| CAS Number | 1622993-11-6[3][5] |
| Molecular Formula | C₈H₆BrN₃O₂[5] |
| Molecular Weight | 256.06 g/mol [5] |
| Physical Form | Assumed to be a solid at room temperature. |
Mechanistic Hazard Assessment
Lacking a specific toxicological dossier, we must infer the hazards from the compound's key chemical features: the bromo-aromatic system and the nitrogen-containing heterocycle.
-
The Bromo-Aromatic Moiety : Halogenated aromatic compounds, such as bromobenzene, are known skin and eye irritants.[6][7] The bromine atom can participate in reactions that may be disruptive to biological systems. While this compound is not as volatile as bromobenzene, any dust or aerosol generated should be considered potentially irritant.
-
The Triazolopyridine Core : Fused nitrogen heterocycles can be irritants, particularly to the respiratory system.[8] An SDS for a similar compound notes specific target organ toxicity (single exposure) affecting the respiratory system.[2] Furthermore, upon combustion, these nitrogen-rich structures can produce toxic nitrogen oxides (NOx).[2][8]
-
Overall Profile : Based on data from closely related isomers and analogous structures, it is prudent to assume this compound is harmful if swallowed, inhaled, or comes into contact with skin.[9]
Inferred GHS Classification
The following Globally Harmonized System (GHS) classification should be adopted as a conservative baseline for laboratory work.
| Hazard Class | Category | Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 7-Bromo-3-methyl[2][3][10]triazolo[1,5-a]pyridine.[9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Based on data for 7-Bromo-3-methyl[2][3][10]triazolo[1,5-a]pyridine.[9] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Based on data for 7-Bromo-3-methyl[2][3][10]triazolo[1,5-a]pyridine.[9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for analogous heterocyclic compounds.[2] |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Based on data for analogous heterocyclic compounds.[2] |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for analogous heterocyclic compounds affecting the respiratory system.[2][8] |
A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It relies on a multi-layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards at their source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, applying the hierarchy means:
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood to prevent inhalation.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP), ensure personnel are trained, and restrict access to authorized users.
-
PPE: Use as the final line of defense, not the first.
Standard Operating Procedures (SOPs) for Safe Use
Adherence to a detailed SOP is non-negotiable. The following protocols are designed to be self-validating, ensuring safety at each step.
Required Engineering Controls & PPE
| Control/Equipment | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To contain dust and vapors, preventing respiratory exposure.[11] |
| Emergency Equipment | Safety Shower & Eyewash Station | Must be within a 10-second travel distance for immediate decontamination.[2] |
| Hand Protection | Nitrile Gloves (minimum) | Provides a barrier against skin contact. Change immediately if contaminated. |
| Eye Protection | Chemical Splash Goggles (conforming to EN166 or ANSI Z87.1) | Protects against splashes, dust, and aerosols.[2][10] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator (if needed) | Only required if engineering controls fail or for specific high-risk procedures (e.g., large spills).[2] |
Protocol for Handling and Use
-
Preparation:
-
Don all required PPE before entering the designated work area.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary glassware and reagents within the fume hood.
-
Place a plastic-backed absorbent pad on the work surface to contain minor drips.
-
-
Weighing:
-
Transport the stock container in a secondary, shatter-proof container to the analytical balance.[11]
-
If possible, perform weighing within a ventilated balance enclosure or by "weighing by difference" inside the fume hood to minimize dust generation.
-
Carefully transfer the desired amount to a tared vessel. Avoid creating dust.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution and Reaction:
-
Perform all liquid transfers and additions within the fume hood.
-
Add solvent slowly to the solid to prevent splashing.
-
If the process is exothermic, use an ice bath for temperature control.
-
Keep all reaction vessels closed or under an inert atmosphere as dictated by the chemical procedure.
-
-
Post-Procedure:
-
Quench the reaction safely according to the established protocol.
-
Clean all contaminated glassware within the fume hood.
-
Wipe down the work surface with an appropriate solvent and decontaminant.
-
Dispose of all waste in the designated, labeled hazardous waste containers.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
-
Protocol for Safe Storage
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Segregation: Store this compound away from strong oxidizing agents and strong bases.[2][11][12] Improper mixing can lead to vigorous, exothermic reactions.
-
Location: Keep in a cool, dry, and well-ventilated area.[8][11] Store in a designated cabinet for solids, not on an open bench.
-
Container: The container must be kept tightly closed to prevent contamination.[2] Ensure the label is legible and includes the chemical name and hazard warnings.
-
Inventory: Maintain a chemical inventory to track the age and quantity of the material.
Emergency Response and Disposal
Rapid and correct response to an exposure or spill is crucial.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |
Spill Management and Emergency Logic
For any spill, the primary goal is to ensure personnel safety while preventing the spread of contamination.
Caption: Decision tree for responding to a chemical spill or exposure event.
Small Spill Cleanup (Solid):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep or scoop the material into a labeled, sealable container for hazardous waste.[2]
-
Avoid creating dust.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.
Waste Disposal
This compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Containers: Use only designated, properly labeled, and sealed containers for waste.
-
Procedure: Do not mix with other waste streams unless compatibility is confirmed. Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical destruction plant.[10]
-
Compliance: Do not discharge to sewer systems or dispose of in regular trash.[10]
Conclusion: Cultivating a Proactive Safety Culture
The safe handling of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is predicated on a foundational respect for its potential hazards. By integrating the principles of hazard assessment, the hierarchy of controls, and rigorous adherence to established protocols, researchers can confidently and safely utilize this compound in their work. Safety is not a static checklist but a dynamic and integral part of the scientific process.
References
-
Fisher Scientific, Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
-
ChemicalBook, methyl 2-bromo-[2][3][4]triazolo[1,5-a]pyridine-7-carboxylate.
-
Echemi, 8-Bromo-2-methyl[2][3][4]triazolo[1,5-a]pyridine Safety Data Sheets.
-
Carl ROTH, Safety Data Sheet: Bromine.
-
BLDpharm, Methyl 2-bromo-[2][3][4]triazolo[1,5-a]pyridine-7-carboxylate.
-
PubChem, National Institutes of Health, Bromobenzene.
-
Carl ROTH, Safety Data Sheet: Bromine (Alternative).
-
University of Colorado Colorado Springs, Handling and Storage of Hazardous Materials.
-
Manuals.plus, Safety Data Sheet: 7-Bromo-3-methyl[2][3][10]triazolo[1,5-a]pyridine.
-
ChemScene, Methyl 2-bromo-[2][3][4]triazolo[1,5-a]pyridine-6-carboxylate.
-
University of St Andrews, Guidance on Safe Storage of Chemicals in Laboratories.
-
University of Toronto Scarborough, Chemical Handling and Storage.
-
Sciencemadness Wiki, Safe handling and storage of chemicals.
-
Princeton University, Section 7: Safe Work Practices and Procedures.
-
Spectrum Chemical, Safety Data Sheet for Bromobenzene.
-
Chemsrc, MSDS of[2][3][4]triazolo[1,5-a]pyridine-5-carboxylic acid.
-
CAMEO Chemicals, NOAA, BROMINE.
-
A2B Chem, methyl 2-bromo-[2][3][4]triazolo[1,5-a]pyridine-6-carboxylate.
-
Sigma-Aldrich, Methyl 6-bromo-[2][3][4]triazolo[1,5-a]pyridine-2-carboxylate.
-
Chongqing Chemdad Co., Ltd, methyl 2-bromo-[2][3][4]triazolo[1,5-a]pyridine-7-carboxylate.
-
PubChem, National Institutes of Health, Methyl 6-bromo-[2][3][4]triazolo[1,5-a]pyridine-2-carboxylate.
-
MySkinRecipes, Methyl 6-bromo-[2][3][4]triazolo[1,5-a]pyridine-8-carboxylate.
Sources
- 1. Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | 1622993-11-6 [amp.chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. capotchem.cn [capotchem.cn]
- 9. manuals.plus [manuals.plus]
- 10. echemi.com [echemi.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. dess.uccs.edu [dess.uccs.edu]
The Triazolopyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fused Heterocycle
The triazolopyridine scaffold, a fused heterocyclic system comprising a triazole ring fused to a pyridine ring, has emerged as a cornerstone in medicinal chemistry.[1] Its structural rigidity, coupled with the tunable electronic properties and hydrogen bonding capabilities imparted by the nitrogen atoms, makes it an ideal framework for designing potent and selective modulators of various biological targets.[1][2] This guide provides a comprehensive overview of the diverse biological activities of triazolopyridine derivatives, with a particular focus on their applications in oncology, and details the experimental rationale and methodologies employed in their discovery and development. The structural similarity of many triazolopyridine-based drugs to DNA bases like adenine and guanine is a key factor in their effectiveness, particularly as antiviral and anticancer agents.[3]
There are five primary isomers of the triazolopyridine system, each with distinct chemical properties and therapeutic applications.[4] These include variations in the fusion of 1,2,3-triazole or 1,2,4-triazole rings to the pyridine core.[4] This structural diversity allows for fine-tuning of the molecule's interaction with its biological target.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The triazolopyridine scaffold has proven to be a remarkably versatile platform for the development of novel anticancer agents, demonstrating efficacy through the inhibition of a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1][3]
Kinase Inhibition: Targeting the Engines of Cancer Proliferation
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Triazolopyridine derivatives have been extensively investigated as potent kinase inhibitors.[3]
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its aberrant activation is implicated in various hematological malignancies and solid tumors.[5] Triazolopyridine-based compounds, such as Filgotinib, act as ATP mimetics, binding to the hinge region of JAKs and blocking their catalytic activity.[5] The triazolopyridine core forms a crucial hydrogen bond with the Tyr931 residue in the JAK2 active site.[5]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are epigenetic modifiers that play a key role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Researchers have successfully designed dual JAK/HDAC inhibitors by merging the pharmacophoric features of both inhibitor classes onto a triazolopyridine scaffold.[5] These hybrid molecules exhibit potent antiproliferative activity against various cancer cell lines.[5]
-
Other Kinase Targets: The versatility of the triazolopyridine scaffold extends to the inhibition of other kinases implicated in cancer, including PIM kinase, VEGFR2 kinase, spleen tyrosine kinase (Syk), and c-Met kinase.[3]
Epigenetic Regulation: Modulating the Cancer Genome
Beyond direct kinase inhibition, triazolopyridines have shown promise as modulators of the epigenetic landscape in cancer cells.
-
Bromodomain and Extra-Terminal Domain (BET) Inhibition: The bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that recognizes acetylated histones and is a key driver of oncogene expression in many cancers.[6] Novel triazolopyridine derivatives have been developed as potent BRD4 inhibitors, demonstrating superior anti-cancer activity compared to the well-known BET inhibitor, (+)-JQ1, in certain cancer cell lines.[6] Molecular docking studies have revealed that these compounds bind to the acetyl-lysine binding pocket of BRD4, forming a critical hydrogen bond with the Asn140 residue.[6]
DNA Damage Repair Inhibition: Sensitizing Cancer Cells to Therapy
Inhibiting the ability of cancer cells to repair DNA damage is a promising strategy to enhance the efficacy of conventional chemotherapies and radiation.
-
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition: TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, a class of widely used anticancer drugs.[7] Inhibition of TDP2 can therefore sensitize cancer cells to these agents.[7] Structure-activity relationship (SAR) studies on triazolopyrimidine and its bioisosteric triazolopyridine scaffolds have identified potent TDP2 inhibitors with low micromolar IC50 values.[7]
Wnt/β-catenin Pathway Inhibition: Targeting a Key Developmental Pathway Hijacked in Cancer
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is a driving force in many cancers, particularly colorectal cancer.[8]
-
Tankyrase (TNKS) Inhibition: Tankyrases are key components of the β-catenin destruction complex. Their inhibition leads to the stabilization of Axin, a scaffold protein that promotes the degradation of β-catenin.[8] Novel triazolopyridine derivatives have been identified as potent and selective tankyrase inhibitors, leading to the downregulation of β-catenin target genes and demonstrating antitumor activity in preclinical models of colorectal cancer.[8]
Beyond Oncology: A Spectrum of Therapeutic Potential
The biological activities of triazolopyridine scaffolds are not limited to cancer. This versatile core has shown promise in a range of other therapeutic areas.[1]
Antimicrobial Activity
Triazolopyridine derivatives have demonstrated significant potential as antibacterial, antifungal, and antitubercular agents.[1][3] The unique chemical structure of the triazole moiety can enhance the pharmacokinetic and pharmacodynamic properties of these compounds, leading to high activity and low toxicity.[2] Some triazole-fused heterocyclic derivatives have shown efficacy against both drug-sensitive and drug-resistant pathogens.[2]
Central Nervous System (CNS) Activity
The triazolopyridine scaffold is the core of the well-known antidepressant drug, Trazodone, which acts as a serotonin antagonist and reuptake inhibitor.[1] This highlights the potential of this scaffold in the development of novel agents for treating neurological and psychiatric disorders.
Experimental Protocols and Methodologies
The discovery and development of biologically active triazolopyridine derivatives involve a multidisciplinary approach, integrating synthetic chemistry, biochemical assays, and cell-based studies.
Synthesis of Triazolopyridine Scaffolds
A common synthetic route to construct the triazolopyridine skeleton starts from commercially available 2-aminopyridines.[5] The general workflow involves the formation of a thiourea intermediate, followed by reaction with hydroxylamine to yield the core triazolopyridine structure.[5] Subsequent functionalization is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce diverse substituents at various positions of the scaffold.[5]
Caption: A generalized workflow for the synthesis of functionalized triazolopyridine derivatives.
In Vitro Biological Evaluation
The biological activity of newly synthesized triazolopyridine derivatives is typically assessed through a series of in vitro assays.
-
Enzymatic Assays: For kinase inhibitors, enzymatic assays are performed to determine the half-maximal inhibitory concentration (IC50) against the target kinase. These assays often utilize purified recombinant enzymes and measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
-
Cell-Based Assays: The antiproliferative activity of the compounds is evaluated against a panel of cancer cell lines. The IC50 or GI50 (half-maximal growth inhibition) values are determined using assays such as the MTT or MTS assay, which measure cell viability.
-
Mechanism of Action Studies: To elucidate the mechanism by which a compound exerts its biological effect, further cell-based assays are employed. These can include Western blotting to assess the modulation of target proteins and signaling pathways, flow cytometry to analyze cell cycle progression and apoptosis, and immunofluorescence to visualize subcellular localization of proteins.
Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine-based inhibitor.
Conclusion and Future Perspectives
The triazolopyridine scaffold has unequivocally established itself as a privileged structure in drug discovery, yielding a diverse array of biologically active compounds with significant therapeutic potential. The ongoing exploration of this versatile core, coupled with advancements in synthetic methodologies and a deeper understanding of disease biology, promises the development of novel and more effective medicines for a wide range of human ailments. Future research will likely focus on further refining the selectivity of triazolopyridine-based inhibitors, exploring novel therapeutic targets, and leveraging advanced drug delivery strategies to enhance their clinical utility.
References
-
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Zhang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105231. [Link]
-
Li, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 289, 117272. [Link]
-
Penthala, N. R., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 235-239. [Link]
-
Lee, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Wang, J., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(21), 7244. [Link]
-
Umar, B., et al. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology and Metallurgy, 59(4), 839-851. [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate in Modern Drug Discovery
The Strategic Deployment of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyridine, represents a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and structural rigidity have made it a privileged core in the design of a multitude of biologically active agents. Within this esteemed class of compounds, Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate has emerged as a particularly versatile and powerful building block. This guide provides a comprehensive overview of its synthesis, characterization, and strategic application in the development of novel therapeutics, with a focus on the rationale behind its utilization in complex molecular architectures.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a synthetic campaign. The key characteristics of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate are summarized below.
| Property | Value |
| CAS Number | 1622993-11-6 |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol |
The structure of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is characterized by the fusion of a pyridine ring and a 1,2,4-triazole ring. This arrangement results in a planar, electron-deficient aromatic system. The bromine atom at the 2-position and the methyl carboxylate group at the 7-position are key functional handles that provide orthogonal reactivity, allowing for selective and sequential chemical modifications.
Caption: Chemical structure of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate.
Synthesis of the Triazolo[1,5-a]pyridine Core: A Mechanistic Perspective
The construction of the[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established transformation in heterocyclic chemistry.[4] Several synthetic strategies have been developed, with the most common and versatile approach involving the cyclization of a substituted 2-aminopyridine derivative. This method offers a high degree of control over the substitution pattern of the final product.
A plausible and widely employed synthetic route to Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate commences with a suitably substituted 2-aminopyridine. The key steps typically involve:
-
Diazotization and Bromination: Treatment of a 2-amino-pyridine derivative with a diazotizing agent followed by a bromine source to introduce the bromine atom at the desired position.
-
Formation of an N-amino Pyridinium Salt: Reaction of the brominated pyridine with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the corresponding N-aminopyridinium salt.
-
Cyclization: Subsequent intramolecular cyclization, often promoted by a base, to construct the triazole ring.
-
Esterification: Conversion of a carboxylic acid functionality to the methyl ester, if not already present in the starting material.
The causality behind these experimental choices lies in the predictable and high-yielding nature of these transformations. The diazotization-bromination sequence is a classic method for introducing halogens onto aromatic rings, while the N-amination followed by cyclization is a robust strategy for the formation of the triazolopyridine core.
Caption: Generalized synthetic workflow for the preparation of the target compound.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of structural information, creating a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the heterocyclic core.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the triazolopyridine core and the carbonyl and methyl carbons of the ester. The carbon atom attached to the bromine will be significantly deshielded.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule. The isotopic pattern of the molecular ion peak, due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), is a key diagnostic feature.
Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-Br stretching.
While specific, publicly available experimental spectra for this exact compound are limited, the expected data from these techniques provide a robust framework for its identification and quality control. Commercial suppliers of this building block typically provide batch-specific analytical data upon request.
Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The true value of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The bromine atom at the 2-position serves as a prime handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][5][6][7][8] This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents, enabling rapid exploration of the chemical space around the triazolopyridine core.
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The triazolopyridine core can act as a bioisostere for the purine ring of ATP, allowing molecules containing this scaffold to bind to the ATP-binding site of kinases and modulate their activity.
Caption: Strategic application in the synthesis of potential kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate with a generic arylboronic acid. The success of the reaction is validated by the consumption of the starting material and the appearance of the desired product, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate.
The causality for the choice of a palladium catalyst and a base is rooted in the well-established mechanism of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination steps. The inert atmosphere is crucial to prevent the degradation of the catalyst.
Conclusion
Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is a high-value heterocyclic building block that offers medicinal chemists a powerful tool for the rapid and efficient synthesis of diverse compound libraries. Its well-defined reactivity, particularly its susceptibility to palladium-catalyzed cross-coupling reactions, makes it an ideal starting material for the construction of novel kinase inhibitors and other potential therapeutic agents. The synthetic routes to this compound are robust and scalable, and its characterization is straightforward using standard analytical techniques. As the quest for new and more effective drugs continues, the strategic deployment of such versatile building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Google Patents. (n.d.). [1][3][4]TRIAZOLO[1,5-a]PYRIDINES USED AS INTERMEDIATE PRODUCTS FOR THE SYNTHESIS OF DYES. Retrieved from
- Google Patents. (n.d.). Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use.
-
Google Patents. (n.d.). Synthetic method of[1][2][3] triazolo [1,5-A ] pyridine compound. Retrieved from
- Buchwald, S. L., & Mauger, C. M. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Google Patents. (n.d.). SUBSTITUTED PYRAZOLO [1,5-α] PYRIDINE COMPOUNDS AND THEIR METHODS OF USE.
-
National Institutes of Health. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
Sources
- 1. WO1995004733A1 - [1,3,4]TRIAZOLO[1,5-a]PYRIDINES USED AS INTERMEDIATE PRODUCTS FOR THE SYNTHESIS OF DYES - Google Patents [patents.google.com]
- 2. US20080070912A1 - Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use - Google Patents [patents.google.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113416188A - Synthetic method of [1,2,4] triazolo [1,5-A ] pyridine compound - Google Patents [patents.google.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[4][5] This document provides a comprehensive, two-step synthetic protocol for Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate , a highly functionalized intermediate valuable for further molecular elaboration via cross-coupling reactions and other transformations. The synthesis begins with the construction of the core heterocyclic system, Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate, from a substituted 2-aminopyridine, followed by a regioselective electrophilic bromination at the C2 position. This guide details the underlying chemical principles, provides step-by-step experimental procedures, and includes characterization data and troubleshooting advice for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
The[1][2][3]triazolo[1,5-a]pyridine ring system is a bioisostere of purine and is found in numerous compounds with a wide range of therapeutic applications, including as kinase inhibitors and central nervous system agents.[4][5] The title compound, Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate , incorporates two key functional handles: a bromine atom at the 2-position of the electron-rich triazole ring and a methyl ester at the 7-position of the pyridine ring. The bromine atom serves as a versatile linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling further derivatization.
Our synthetic approach is a logical two-step sequence designed for efficiency and regiochemical control.
-
Step 1: Annulation of the Triazole Ring. We begin with the commercially available Methyl 2-amino-4-methylpyridine and construct the fused triazole ring. This is achieved through an oxidative cyclization reaction, a well-established method for forming the[1][2][3]triazolo[1,5-a]pyridine core from 2-aminopyridines.[1][6] This yields the key intermediate, Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate .
-
Step 2: Regioselective Bromination. The second step involves the selective bromination of the heterocyclic core at the C2 position. The triazole moiety is an electron-rich system, making it susceptible to electrophilic aromatic substitution.[7] By using a mild brominating agent such as N-Bromosuccinimide (NBS), we can achieve high regioselectivity for the C2 position, affording the final target molecule.[3][7]
The overall workflow is depicted below.
Caption: High-level overview of the two-step synthesis.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. N-Bromosuccinimide (NBS) is a corrosive solid and a lachrymator; handle with care.
Part 1: Synthesis of Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (Intermediate I)
Causality and Rationale: This step builds the core heterocyclic scaffold. The reaction proceeds via the formation of an N-(pyridin-2-yl)amidine intermediate, followed by an oxidative N-N bond formation to close the triazole ring.[1][4] Using an oxidant like (diacetoxy)iodobenzene (PIDA) or, as in this adapted protocol, an iodine/potassium iodide system, facilitates this cyclization under relatively mild conditions.[1]
Materials and Reagents:
-
Methyl 2-amino-4-pyridinecarboxylate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Protocol:
-
Amidine Formation:
-
To a solution of Methyl 2-amino-4-pyridinecarboxylate (1.0 eq) in anhydrous Methanol (0.5 M), add N,N-Dimethylformamide dimethyl acetal (1.2 eq).
-
Stir the reaction mixture at reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude formamidine intermediate, which can be used in the next step without further purification.
-
-
Cyclization and N-N Bond Formation:
-
Dissolve the crude formamidine intermediate in Dichloromethane (0.3 M).
-
Add Potassium Carbonate (K₂CO₃, 3.0 eq) and a solution of Iodine (I₂, 1.5 eq) and Potassium Iodide (KI, 3.0 eq) in water.
-
Stir the biphasic mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: Ethyl Acetate/Hexanes gradient) to afford Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate as a solid.
-
Expected Characterization (Intermediate I):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons of the pyridine and triazole rings, and a singlet for the methyl ester protons (~3.9-4.0 ppm).
-
MS (ESI+): Calculated m/z for C₈H₇N₃O₂ [M+H]⁺, found to match.
Part 2: Synthesis of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (Target Molecule)
Causality and Rationale: The[1][2][3]triazolo[1,5-a]pyridine system is electron-rich, particularly the five-membered triazole ring, making it amenable to electrophilic substitution. N-Bromosuccinimide (NBS) is an effective and easy-to-handle source of electrophilic bromine (Br⁺).[3][7] The reaction proceeds via attack of the C2-position of the triazole ring on the bromine atom of NBS. Using a polar aprotic solvent like DMF facilitates the reaction and ensures high regioselectivity.[7]
Materials and Reagents:
-
Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (Intermediate I)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
Protocol:
-
Reaction Setup:
-
Bromination:
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the cooled solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until full consumption of the starting material is observed.
-
-
Workup and Purification:
-
Pour the reaction mixture into a beaker containing ice-water, which should precipitate the crude product.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether to aid in drying.
-
For higher purity, the crude solid can be recrystallized from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) or purified by column chromatography on silica gel.
-
Expected Characterization (Target Molecule):
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₆BrN₃O₂
-
Molecular Weight: 256.06 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): Absence of the C2-H proton signal and characteristic shifts in the remaining aromatic protons compared to the starting material. A singlet for the methyl ester protons will be present.
-
¹³C NMR (101 MHz, DMSO-d₆): A signal corresponding to the bromine-bearing carbon (C2) will be observed, along with other aromatic and carbonyl carbons.
-
MS (ESI+): Calculated m/z for C₈H₆BrN₃O₂ [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.
Data and Workflow Summary
Quantitative Data Table
| Step | Starting Material | Reagent(s) | Molar Eq. | Solvent | Temp. | Time | Expected Yield |
| 1 | Methyl 2-amino-4-pyridinecarboxylate | 1. DMF-DMA2. I₂/KI, K₂CO₃ | 1.21.5/3.0, 3.0 | 1. MeOH2. DCM/H₂O | 1. 65 °C2. RT | 4-6 h12-18 h | 65-75% |
| 2 | Intermediate I | NBS | 1.1 | DMF | 0 °C to RT | 2-4 h | 85-95% |
Reaction Mechanism Diagram
Caption: Mechanism for C2-bromination using NBS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of Intermediate I | - Incomplete formation of formamidine.- Inefficient oxidative cyclization. | - Ensure DMF-DMA is fresh and reaction is anhydrous.- Increase reaction time for cyclization; ensure vigorous stirring for the biphasic mixture. |
| Step 2: Multiple brominated products | - Reaction temperature was too high.- Excess NBS was used. | - Maintain temperature at 0 °C during NBS addition.- Use freshly recrystallized NBS and ensure stoichiometry is accurate (1.05-1.1 eq). |
| Step 2: Incomplete reaction | - Deactivated starting material.- Insufficient NBS or reaction time. | - Confirm the identity and purity of Intermediate I.- Add the full 1.1 eq of NBS and extend the reaction time, monitoring by TLC. |
| Purification Difficulties | - Co-elution of product with impurities.- Product precipitation is too fine. | - Use a shallow gradient for column chromatography.- For precipitation, stir the ice-water slurry longer to allow larger crystals to form before filtration. |
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate . The methodology leverages established synthetic transformations, including triazole ring annulation and regioselective electrophilic bromination, to produce a valuable and versatile building block for chemical and pharmaceutical research. By explaining the rationale behind procedural choices and offering a troubleshooting guide, this document serves as a practical resource for researchers aiming to incorporate this scaffold into their synthetic programs.
References
-
Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., Yu, W., & Chang, J. (2015). An I2/KI-Mediated Oxidative N–N Bond Formation: An Environmentally Benign Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(14), 7219–7225. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 19, 2026, from [Link]
-
Lee, K., Kim, J., & Lee, C. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Costa, M. S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(1), 103. [Link]
-
Atta, K. F. M. (2011). Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081–7096. [Link]
-
Zheng, Z., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol herein is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, underpinned by a thorough explanation of the chemical principles and experimental considerations. This guide is designed to be a self-validating system, ensuring reproducibility and a high degree of purity for the target compound.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a bromine atom at the 2-position and a methyl carboxylate group at the 7-position of this scaffold creates a versatile intermediate, Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, which is primed for further functionalization through cross-coupling reactions and other transformations. This makes it a valuable building block in the synthesis of complex molecules for drug discovery programs. This application note details a robust two-step synthetic sequence for the preparation of this important intermediate.
Synthetic Strategy Overview
The synthesis of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is approached in a two-step sequence:
-
Step 1: Synthesis of the Triazolo[1,5-a]pyridine Core. This involves the construction of the fused heterocyclic system, Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate, via the cyclization of a substituted 2-aminopyridine precursor.
-
Step 2: Regioselective Bromination. The triazolo[1,5-a]pyridine core is then subjected to electrophilic bromination to introduce a bromine atom at the 2-position of the triazole ring.
This strategy is designed for efficiency and control over the final product's structure and purity.
Experimental Protocols
PART 1: Synthesis of Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
This initial step focuses on the formation of the core heterocyclic structure. The chosen method is an oxidative cyclization of Methyl 2-amino-4-pyridinecarboxylate.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Methyl 2-amino-4-pyridinecarboxylate | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide dimethyl acetal | Synthesis Grade | Acros Organics |
| Hydroxylamine hydrochloride | ACS Reagent, ≥99% | Fisher Chemical |
| Potassium carbonate | Anhydrous, ≥99% | J.T. Baker |
| Acetic acid | Glacial, ACS Grade | VWR Chemicals |
| Methanol | ACS Grade | EMD Millipore |
| Ethyl acetate | HPLC Grade | Honeywell |
| Hexanes | HPLC Grade | Avantor |
Step-by-Step Protocol:
-
Formation of the amidine intermediate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-amino-4-pyridinecarboxylate (10.0 g, 65.7 mmol) in methanol (100 mL).
-
To this solution, add N,N-Dimethylformamide dimethyl acetal (11.7 g, 98.6 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude formamidine intermediate.
-
Cyclization to the triazolopyridine: To the crude intermediate in the same flask, add a solution of hydroxylamine hydrochloride (6.85 g, 98.6 mmol) and potassium carbonate (13.6 g, 98.6 mmol) in water (50 mL) and methanol (50 mL).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Acidify the reaction mixture with glacial acetic acid to pH 5-6.
-
Heat the mixture to reflux for 2 hours to facilitate the cyclization.[1]
-
Cool the reaction to room temperature, and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate as a solid.
Expected Yield: 70-80%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 7.2 Hz, 1H), 8.30 (s, 1H), 8.15 (s, 1H), 7.40 (dd, J = 7.2, 1.6 Hz, 1H), 3.95 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.8, 152.5, 149.0, 142.1, 128.9, 117.5, 115.3, 52.8.
-
MS (ESI): m/z 192.07 [M+H]⁺.
PART 2: Synthesis of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
This second step introduces the bromine atom at the desired 2-position of the triazole ring through electrophilic substitution.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate | From Part 1 | - |
| N-Bromosuccinimide (NBS) | ReagentPlus®, 99% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, 99.8% | Alfa Aesar |
| Dichloromethane | HPLC Grade | Macron Fine |
| Saturated sodium bicarbonate solution | - | - |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask protected from light, dissolve Methyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (5.0 g, 26.1 mmol) in anhydrous acetonitrile (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (4.89 g, 27.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (30 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate as a white to off-white solid.
Expected Yield: 85-95%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.68 (d, J = 7.2 Hz, 1H), 8.20 (s, 1H), 7.45 (dd, J = 7.2, 1.6 Hz, 1H), 3.98 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.5, 151.8, 142.5, 139.7, 129.3, 118.0, 116.1, 53.1.
-
MS (ESI): m/z 270.98, 272.98 [M+H]⁺ (Isotopic pattern for Br).
Mechanism and Scientific Rationale
The synthesis of the triazolo[1,5-a]pyridine core proceeds through a well-established pathway for the formation of N-fused heterocycles. The initial reaction of the 2-aminopyridine with a formamide equivalent generates a formamidine, which then undergoes cyclization. The use of hydroxylamine followed by acid-catalyzed dehydration is a common method to construct the 1,2,4-triazole ring.
The bromination at the 2-position of the[1][2][3]triazolo[1,5-a]pyridine ring is an electrophilic aromatic substitution. The triazole ring is relatively electron-rich, making it susceptible to electrophilic attack. The 2-position is often favored for substitution in such systems due to the electronic influence of the ring nitrogen atoms. NBS is a mild and effective source of electrophilic bromine, allowing for a controlled reaction with high regioselectivity.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care and avoid inhalation of dust or contact with skin.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete formation of the formamidine intermediate. | Increase the reaction time or temperature for the first step. Ensure the starting material is of high purity. |
| Inefficient cyclization. | Ensure the pH is correctly adjusted before the final reflux. | |
| Multiple spots on TLC in Step 2 | Over-bromination or side reactions. | Add NBS more slowly and maintain a low temperature. Use a less polar solvent if necessary. |
| Incomplete reaction. | Increase the reaction time or the amount of NBS slightly. | |
| Purification Difficulties | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional step. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate. By following the outlined steps and considering the provided scientific rationale, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The structured approach, coupled with troubleshooting guidance, ensures a high rate of success and reproducibility.
References
-
Huntsman, E., & Balsells, J. (2005). A New Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [Link]
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Triazolopyridines
Introduction: The Triazolopyridine Scaffold and the Advent of Microwave-Assisted Synthesis
The triazolopyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] This nitrogen-rich bicyclic system is a key structural motif in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties.[2][3] Notable examples of drugs containing the triazolopyridine framework include the anxiolytic Trazodone and the JAK inhibitor Filgotinib, highlighting the therapeutic relevance of this molecular architecture.[1][4]
The growing interest in triazolopyridine derivatives has necessitated the development of efficient and sustainable synthetic methodologies.[1] Traditional synthetic routes often suffer from long reaction times, harsh conditions, and the formation of byproducts, which can complicate purification and lead to lower overall yields.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses many of these limitations.[7][8][9] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, improve yields, and enhance product purity.[5][10] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[6][11]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of triazolopyridines, designed for researchers, scientists, and professionals in drug development. We will delve into the underlying principles of microwave heating, present validated experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and successful outcomes.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating methods rely on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture, a process that is often slow and inefficient.[11] In contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly and convert it into heat.[12] This unique heating mechanism, known as dielectric heating, is governed by two primary phenomena:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in a chemical reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and collisions, generating heat uniformly throughout the bulk of the reaction mixture.[12]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. This rapid movement of ions creates an electric current, and resistance to this flow results in the generation of heat.[12]
This direct and instantaneous heating often leads to a significant reduction in reaction times, sometimes from hours to mere minutes.[7][11] Furthermore, the uniform heating profile can minimize the formation of side products that are often associated with the temperature gradients and localized overheating common in conventional heating.[10]
Visualizing the Workflow: A Generalized Approach to Microwave-Assisted Synthesis
The following diagram outlines a typical workflow for performing a microwave-assisted synthesis of triazolopyridines.
Caption: A generalized workflow for the microwave-assisted synthesis of triazolopyridines.
Protocols for the Microwave-Assisted Synthesis of Triazolopyridines
The following protocols provide detailed, step-by-step methodologies for the synthesis of key triazolopyridine isomers. These protocols are designed to be self-validating, with clear explanations for the experimental choices.
Protocol 1: Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This protocol describes a tandem reaction for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.[13] This method is notable for being catalyst- and additive-free, making it an environmentally friendly and cost-effective approach.[13]
Reaction Mechanism: The proposed mechanism involves a transamidation of the enaminonitrile with the benzohydrazide, followed by an intramolecular nucleophilic addition of the nitrogen to the nitrile group, and subsequent condensation to yield the final triazolopyridine product.[13]
Caption: Proposed reaction mechanism for the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Experimental Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the enaminonitrile (0.5 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.6 mmol, 1.2 equiv.).
-
Solvent Addition: Add 2 mL of a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of a polar solvent is crucial for efficient microwave absorption.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling: After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Work-up: Pour the reaction mixture into ice-cold water (20 mL). The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary Table:
| Entry | Enaminonitrile Substituent (R1) | Benzohydrazide Substituent (R2) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | H | 20 | 150 | 92 |
| 2 | 4-Chlorophenyl | H | 25 | 150 | 88 |
| 3 | Phenyl | 4-Methoxy | 20 | 150 | 95 |
| 4 | 4-Nitrophenyl | H | 30 | 150 | 85 |
Protocol 2: Three-Component Synthesis of Triazoloquinazolinones
This protocol outlines a one-pot, three-component condensation reaction for the synthesis of triazoloquinazolinones from an aromatic aldehyde, 5-amino-1(H)-1,2,4-triazole, and dimedone under microwave irradiation.[14][15] This multicomponent approach offers high atom economy and allows for the rapid generation of molecular diversity.[14]
Experimental Protocol:
-
Reagent Mixture: In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1.0 mmol, 1.0 equiv.), 5-amino-1(H)-1,2,4-triazole (1.0 mmol, 1.0 equiv.), and dimedone (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 3 mL of dimethylformamide (DMF).
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 120 °C for 5-10 minutes. Monitor the reaction by TLC.
-
Cooling: Allow the vial to cool to room temperature.
-
Product Isolation: The product often precipitates from the reaction mixture upon cooling. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to afford the pure triazoloquinazolinone derivative.
Data Summary Table:
| Entry | Aromatic Aldehyde (Ar) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 5 | 120 | 95 |
| 2 | 4-Chlorobenzaldehyde | 7 | 120 | 92 |
| 3 | 4-Methoxybenzaldehyde | 5 | 120 | 96 |
| 4 | 4-Nitrobenzaldehyde | 10 | 120 | 89 |
Trustworthiness and Self-Validation
The protocols described above are designed to be robust and reproducible. The use of a dedicated microwave reactor with precise temperature and pressure control is essential for ensuring consistent results. It is highly recommended to perform a small-scale trial reaction to optimize the conditions for a specific substrate combination. The progress of the reaction should always be monitored by an appropriate analytical technique, such as TLC or LC-MS, to determine the optimal reaction time and prevent the formation of degradation products.
Conclusion: A Powerful Tool for Drug Discovery
Microwave-assisted synthesis has proven to be a powerful and enabling technology for the rapid and efficient construction of triazolopyridine scaffolds.[5][8] The protocols and principles outlined in this guide demonstrate the significant advantages of MAOS over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity.[10][16] By leveraging the unique capabilities of microwave heating, researchers and drug development professionals can accelerate the discovery and development of novel triazolopyridine-based therapeutics.[2][17] The adoption of these green and efficient synthetic methodologies will undoubtedly continue to play a pivotal role in advancing the field of medicinal chemistry.[6][11]
References
-
Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024, October 8). EurekAlert!. Retrieved January 19, 2026, from [Link]
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024, October 17). Green Chemistry. Retrieved January 19, 2026, from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 19, 2026, from [Link]
-
Microwave assisted synthesis of triazolobenzoxazepine and triazolobenzoxazocine heterocycles. (2013). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
(PDF) Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (2025, December 22). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][8][16]triazines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
(PDF) Microwave-assisted synthesis of nitrogen-containing heterocycles. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021, July 8). PubMed. Retrieved January 19, 2026, from [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024, October 8). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. (2024, October 14). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Suzuki Coupling of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
Application Notes and Protocols: The Suzuki Coupling of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
Introduction: The Privileged[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the central framework of numerous biologically active compounds.[4] Its rigid, planar structure and unique electronic properties make it an ideal building block for designing molecules that can interact with high specificity and affinity with biological targets. This heterocyclic system is a key component in a range of therapeutic agents, including inhibitors of Janus kinases (JAK1/2), which are crucial in the treatment of inflammatory diseases like rheumatoid arthritis.[3] Furthermore, derivatives of this scaffold have shown promise as RORγt inverse agonists for autoimmune disorders and as potent α-glucosidase inhibitors for the management of type 2 diabetes.[5][6]
The functionalization of this core structure is paramount to modulating the pharmacological activity of the resulting compounds. Among the myriad of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[2] This palladium-catalyzed reaction provides a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents.[2]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate as a key intermediate in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[7] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. This step forms a square planar palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[8]
-
Transmetalation: In this key step, the organic group from the boronic acid (or boronate ester) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[7] The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
A potential challenge in the Suzuki coupling of nitrogen-containing heterocycles, such as our substrate, is the coordination of the pyridine-like nitrogen to the palladium catalyst. This can lead to catalyst inhibition or deactivation.[2] The careful selection of ligands, solvents, and reaction conditions is therefore essential to mitigate these effects and ensure a high-yielding reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for the Suzuki Coupling of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
This protocol provides a reliable starting point for the Suzuki coupling of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents
-
Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, brine, and anhydrous sodium sulfate for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the reaction vessel with a rubber septum or a screw cap with a Teflon liner. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe through the septum. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a mixture of ethyl acetate and hexanes is often a suitable mobile phase.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate product.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Exemplary Suzuki Coupling Reactions on Related Heterocycles
| Entry | Bromide Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 | [2] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos (5/10) | K₂CO₃ | 1,4-Dioxane | 120 (MW) | 0.67 | 89 | [9] |
| 3 | 2-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃/Ligand 1 (1.5) | KF | 1,4-Dioxane | 110 | 12 | 82 | [1] |
| 4 | 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃/Ligand 1 (1.5) | KF | 1,4-Dioxane | 110 | 12 | 91 | [1] |
| 5 | 7-Bromo-1H-indazole derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 2 (MW) | 70 |
Yields are based on the cited literature and may vary depending on the specific reaction conditions and substrate purity.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure a strictly inert atmosphere. The pyridine-like nitrogen can coordinate to the palladium catalyst; consider using a ligand that promotes catalyst stability, such as a bulky biarylphosphine (e.g., SPhos, XPhos).[9]
-
Insufficient Base: The choice of base is critical for activating the boronic acid. If K₂CO₃ is ineffective, try a stronger base like Cs₂CO₃ or K₃PO₄.
-
Low Reaction Temperature: Incrementally increase the reaction temperature, but be mindful of potential decomposition of starting materials or products.
-
-
Formation of Byproducts:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Reducing the reaction temperature or using a more active catalyst at a lower temperature might mitigate this.
-
Protodeboronation: The boronic acid can be cleaved by residual water or acidic protons. Ensure the use of anhydrous solvents and consider using a boronate ester, which is often more stable.[8]
-
Conclusion
Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is a versatile and valuable building block for the synthesis of novel, biologically active molecules. The Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for the C-2 arylation of this scaffold, opening avenues for the exploration of a vast chemical space in drug discovery and development. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this important synthetic transformation in their work.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved from [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). Scientific Reports. Retrieved from [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- WO2010141796A3 - PREPARATION AND USES OF 1,2,4-TRIAZOLO [1,5a] PYRIDINE DERIVATIVES. (n.d.). Google Patents.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Supporting Information Efficient Microwave-Assisted Suzuki-Miyaura Cross- Coupling Reaction of 3-Bromo Pyrazolo[1,5-a]pyrimidin-. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2023). Molecules. Retrieved from [Link]
-
WO2009047514A1 -[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use. (n.d.). Google Patents. Retrieved from
-
Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. (2006). Archiv der Pharmazie. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Advances. Retrieved from [Link]
-
Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved from [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Alchemist's Guide to the Triazolopyridine Core: Advanced Functionalization Strategies for Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties, stemming from the fusion of an electron-rich triazole ring with an electron-deficient pyridine ring, make it an ideal framework for designing potent and selective therapeutics.[4][5] From the blockbuster anxiolytic Trazodone to the cutting-edge JAK inhibitor Filgotinib, the triazolopyridine motif is a recurring theme in successful drug development stories.[4] This guide provides an in-depth exploration of the key strategies for the functionalization of this vital heterocyclic system, offering both the theoretical underpinnings and practical, field-tested protocols for researchers at the forefront of pharmaceutical innovation.
I. Synthesis of the Core: Laying the Foundation
Before functionalization, a reliable synthesis of the triazolopyridine core is paramount. A common and efficient method involves the one-pot oxidative cyclization of 2-hydrazinopyridine with various aldehydes. This approach is lauded for its operational simplicity and tolerance of a wide range of functional groups.[6]
Protocol 1: One-Pot Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines
This protocol describes a mild and efficient one-pot synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines from the readily available 2-hydrazinopyridine and substituted aromatic aldehydes.[6]
Materials:
-
2-hydrazinopyridine
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium hypochlorite (NaOCl) solution
Procedure:
-
To a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol (10 mL), add the substituted aromatic aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add an aqueous solution of sodium hypochlorite (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-[1][2][3]triazolo[4,3-a]pyridine.
II. Direct C-H Functionalization: The Modern Alchemist's Stone
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally benign approach to constructing complex molecules. For the triazolopyridine core, palladium-catalyzed C-H arylation is a particularly effective strategy for introducing aryl groups at specific positions, a crucial modification for tuning the pharmacological properties of drug candidates.
Mechanism of Palladium-Catalyzed C-H Arylation
The mechanism of palladium-catalyzed C-H arylation of triazolopyridines is a subject of ongoing research, but a widely accepted pathway involves a concerted metalation-deprotonation (CMD) mechanism.[2] In this process, the palladium catalyst coordinates to the triazolopyridine, and a base assists in the deprotonation of a C-H bond, forming a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active palladium catalyst. The choice of base can significantly influence the regioselectivity of the reaction.[1]
Caption: Catalytic cycle for Pd-catalyzed C-H arylation.
Protocol 2: Palladium-Catalyzed C-H Arylation of[1][2][3]triazolo[4,3-a]pyridine
This protocol provides a general procedure for the direct C-H arylation of the triazolopyridine core with aryl bromides.[2]
Materials:
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To a flame-dried Schlenk tube, add[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv.), aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Cross-Coupling Reactions: The Workhorses of Drug Discovery
Cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools in the medicinal chemist's arsenal. These reactions allow for the precise and efficient formation of C-C and C-N bonds, respectively, providing access to a vast chemical space of functionalized triazolopyridines.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. To perform a Suzuki-Miyaura coupling on the triazolopyridine core, it is first necessary to introduce a halogen, typically bromine, at a specific position.
This protocol describes the regioselective bromination of the triazolopyridine core, which can then be used in subsequent cross-coupling reactions.
Materials:
Procedure:
-
Dissolve[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv.) in acetonitrile.
-
Add NBS (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the brominated triazolopyridine.
This protocol details the Suzuki-Miyaura coupling of a brominated triazolopyridine with an arylboronic acid.
Materials:
-
Bromotriazolopyridine (from Protocol 3)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (a bulky phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
Toluene
Procedure:
-
In a flame-dried Schlenk tube, combine the bromotriazolopyridine (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Follow the work-up and purification steps as described in Protocol 2.
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[7] This reaction is particularly valuable for introducing diverse amine functionalities, which can significantly impact a molecule's solubility, basicity, and ability to form key hydrogen bonds with biological targets.
This protocol provides a general procedure for the Buchwald-Hartwig amination of a brominated triazolopyridine.
Materials:
-
Bromotriazolopyridine (from Protocol 3)
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the bromotriazolopyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Late-Stage Functionalization: Refining the Masterpiece
Late-stage functionalization (LSF) is the art of introducing chemical modifications to complex, drug-like molecules at a late stage in the synthetic sequence. This strategy is invaluable in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. Photoredox catalysis has emerged as a powerful tool for LSF, enabling reactions to proceed under mild conditions with high functional group tolerance.[2]
Protocol 6: Photoredox-Catalyzed Methylation of a Triazolopyridine Derivative
This protocol describes a late-stage methylation of a triazolopyridine-containing molecule using photoredox catalysis.[2]
Materials:
-
Triazolopyridine-containing substrate
-
Iridium-based photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Methylating agent (e.g., methyl radical precursor)
-
Solvent (e.g., acetonitrile)
-
Blue LED light source
Procedure:
-
In a reaction vial, dissolve the triazolopyridine substrate (1.0 equiv.) and the iridium photoredox catalyst (1-2 mol%) in the solvent.
-
Add the methylating agent to the reaction mixture.
-
Degas the solution by sparging with an inert gas for 15-20 minutes.
-
Seal the vial and place it in front of a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by preparative HPLC.
V. Comparative Data and Expert Insights
The choice of reaction conditions can have a profound impact on the outcome of a functionalization reaction. The following tables provide a summary of typical conditions for the key reactions discussed in this guide.
Table 1: Comparison of C-H Arylation Conditions
| Parameter | Condition A | Condition B |
| Catalyst | Pd(OAc)₂ | Pd(TFA)₂ |
| Ligand | PPh₃ | JohnPhos |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane |
| Temp (°C) | 120 | 100 |
| Typical Yield | Moderate to Good | Good to Excellent |
Expert Insight: The use of bulky, electron-rich phosphine ligands like JohnPhos can often improve the efficiency of C-H arylation by promoting the reductive elimination step. Cesium carbonate is a stronger base than potassium carbonate and can be more effective in promoting the CMD step, especially with less acidic C-H bonds.
Table 2: Comparison of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A | Condition B |
| Catalyst | Pd(OAc)₂ | Pd(dppf)Cl₂ |
| Ligand | SPhos | dppf |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene | DMF/Water |
| Temp (°C) | 110 | 90 |
| Typical Yield | Good to Excellent | Good |
Expert Insight: The choice of base and solvent system is critical in Suzuki-Miyaura couplings. The use of a phosphate base in an anhydrous solvent like toluene is often effective for challenging couplings, while a carbonate base in a mixed aqueous solvent system is a more traditional and often robust choice.
Table 3: Comparison of Buchwald-Hartwig Amination Conditions
| Parameter | Condition A | Condition B |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | BINAP |
| Base | NaOtBu | LiHMDS |
| Solvent | Toluene | THF |
| Temp (°C) | 100 | 80 |
| Typical Yield | Good to Excellent | Good |
Expert Insight: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky biarylphosphine ligands like XPhos are generally more effective for a wider range of substrates, including challenging couplings with hindered amines. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used, but for substrates with base-sensitive functional groups, a milder base like LiHMDS may be preferred.
VI. Conclusion: A Scaffold of Infinite Possibilities
The functionalization of the triazolopyridine core is a rich and evolving field of study. The methods outlined in this guide, from the foundational synthesis of the core to the cutting-edge techniques of C-H functionalization and late-stage modification, provide a powerful toolkit for researchers in drug discovery and development. By understanding the principles behind these reactions and leveraging the detailed protocols provided, scientists can continue to unlock the vast potential of this privileged scaffold to create the next generation of life-saving medicines.
References
-
Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. Chem. Asian J. URL: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. URL: [Link]
-
A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances. URL: [Link]
-
Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules. URL: [Link]
-
Buchwald–Hartwig amination. Wikipedia. URL: [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. URL: [Link]
-
Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. Molecules. URL: [Link]
-
Triazolopyridines as ligands: structural diversity in iron(ii), cobalt(ii), nickel(ii) and copper(ii) complexes of 3-(2-pyridyl)-[1][2][3]triazolo[4,3-a]pyridine (L10) and spin crossover in [FeII(L10)2(NCS)2]. Dalton Transactions. URL: [Link]
-
Triazolopyridine. Grokipedia. URL: [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. URL: [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. URL: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. URL: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. URL: [Link]
-
Synthesis of the First Resorcin[3]arene-Functionalized Triazolium Salts and Their Use in Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. URL: [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistrySelect. URL: [Link]
-
Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. ResearchGate. URL: [Link]
- Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Google Patents.
-
A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. ResearchGate. URL: [Link]
-
Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Organic Letters. URL: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. URL: [Link]
-
Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. URL: [Link]
-
Triazolopyridine. Wikipedia. URL: [Link]
Sources
- 1. Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate in Modern Kinase Inhibitor Synthesis
Introduction: The Privileged Triazolo[1,5-a]pyridine Scaffold in Kinase Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile role in the development of targeted therapeutics.[2][4] Its structural resemblance to the native purine ring system allows it to function as a "hinge-binding" moiety, a critical interaction for kinase inhibition at the ATP-binding site.[5] This scaffold is at the heart of numerous clinically evaluated and approved drugs, including selective inhibitors of Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][6][7][8] The inherent physicochemical properties of the triazolopyridine ring system, such as its ability to engage in hydrogen bonding and π-π stacking, make it an ideal foundation for designing potent and selective kinase inhibitors.[9]
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of these inhibitors.[10] The bromine atom at the 2-position provides a reactive handle for introducing diverse chemical functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][11] The methyl carboxylate at the 7-position offers an additional point for modification or can be a key pharmacophoric element itself. This guide provides a detailed exploration of the application of this key intermediate, complete with field-proven protocols and the scientific rationale behind the experimental design.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The true power of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate lies in its susceptibility to palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[2][12]
Logical Workflow for Kinase Inhibitor Synthesis
The general approach involves the sequential or convergent functionalization of the triazolopyridine core. The bromine at the C2 position is typically addressed first, followed by potential modification of the C7-ester.
Caption: General synthetic workflow using the title compound.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups at the C2 position, a common feature in many kinase inhibitors to probe hydrophobic pockets in the ATP-binding site.[13][14]
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ or generating Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand is common. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos can accelerate the reaction and improve yields, especially with challenging substrates.[5]
-
Base: A base is required to activate the boronic acid for transmetalation.[14] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and prevent side reactions.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed. Water is essential for the solubility of the inorganic base and facilitates the catalytic cycle.
Detailed Step-by-Step Protocol
-
Reaction Setup: In an oven-dried Schlenk flask, combine Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically maintained between 0.1 and 0.2 M with respect to the starting bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand (if needed) | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic organic solvent with water to dissolve the base. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of an amino group at the C2 position is another key strategy in kinase inhibitor design, as the N-H can act as a crucial hydrogen bond donor to the kinase hinge region.[8][15] The Buchwald-Hartwig amination is the premier method for this transformation.[2][6][16]
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. Ligands like BINAP, Xantphos, or specialized Buchwald ligands (e.g., XPhos, RuPhos) are highly effective. The choice of ligand depends on the nature of the amine coupling partner.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous toluene via syringe. Add Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Targeting Kinase Signaling Pathways: The JAK-STAT Pathway Example
Inhibitors derived from the triazolo[1,5-a]pyridine scaffold have shown significant promise in targeting the Janus kinase (JAK) family of enzymes.[9][11][17] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers.[9]
Caption: Inhibition of the JAK-STAT signaling pathway.
A triazolopyridine-based inhibitor, synthesized using the protocols described, can bind to the ATP-binding site of a JAK kinase, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade can modulate the immune response, making it a viable therapeutic strategy for autoimmune disorders and certain cancers.[17]
Conclusion and Future Outlook
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is a high-value intermediate that provides a reliable and versatile entry point into the synthesis of potent and selective kinase inhibitors. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the systematic exploration of the chemical space around the privileged triazolopyridine scaffold. The protocols and rationale presented herein offer a robust framework for researchers and drug development professionals to accelerate the discovery of next-generation targeted therapies.
References
-
Barluenga, J., et al. (2003). Silver(I)-Catalyzed Intramolecular Amination of Allenes: A New Approach to the Synthesis of 3-Pyrroline and Tetrahydropyridine Derivatives. Journal of the American Chemical Society, 125(31), 9414–9415. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. Available at: [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 166, 349-362. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
He, X., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 56(22), 9243-9260. Available at: [Link]
-
Jones, G. (2008). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]
-
Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. Available at: [Link]
-
Lu, K., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. Available at: [Link]
-
Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3Kγ for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618. Available at: [Link]
-
Stevens, K. L., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(21), 4753-4756. Available at: [Link]
-
Tunoori, A. R., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[1][2][3]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Journal of Medicinal Chemistry, 56(15), 6035-6047. Available at: [Link]
-
Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. Available at: [Link]
-
Norman, M. H., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. Available at: [Link]
-
ResearchGate (2025). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[1][2][3]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]
Sources
- 1. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a "Poised" Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, complementing traditional high-throughput screening (HTS) by exploring chemical space with greater efficiency.[1][2][3] The core principle of FBDD is to identify low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target and then to chemically elaborate these hits into potent, drug-like leads.[1][4] The success of this approach hinges on the quality of the fragment library and the strategic potential of the initial hits.
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate represents a quintessential "poised" fragment, a starting point deliberately designed for facile chemical elaboration. Its value in an FBDD campaign is multi-faceted:
-
Privileged Scaffold: The triazolo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents.[5][6][7] This bicyclic heterocycle often serves as an effective purine bioisostere, capable of forming key interactions with protein targets.[8][9]
-
Defined Growth Vector: The bromine atom at the 2-position is the fragment's most critical feature for hit-to-lead development. It serves as a chemically tractable handle for well-established, robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[10][11][12] This allows medicinal chemists to "grow" the fragment from a defined vector into adjacent pockets of the target's binding site, a cornerstone of the fragment evolution strategy.[13]
-
Interaction Points: The scaffold contains multiple nitrogen atoms and a methyl carboxylate group, which can act as hydrogen bond acceptors, providing initial anchor points to the target protein.
These attributes make Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate not just a random hit, but a strategic starting point for rational, structure-guided drug design.
Physicochemical Properties
A fragment's utility is directly tied to its physicochemical properties, which should adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure solubility and efficient binding.
| Property | Value | Source/Note |
| IUPAC Name | Methyl 2-bromo-[14][15][16]triazolo[1,5-a]pyridine-7-carboxylate | - |
| CAS Number | 1622993-11-6 | [17] |
| Molecular Formula | C₈H₆BrN₃O₂ | [17] |
| Molecular Weight | 256.06 g/mol | [17] |
| Appearance | Solid (typical) | General Knowledge |
| Calculated LogP | 1.1 - 1.5 | Computationally estimated |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | Computationally estimated |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 5 | - |
The FBDD Workflow: A Strategic Overview
An FBDD campaign is a multi-step process that relies on the synergy between sensitive biophysical techniques and structural biology to progress from a weakly binding fragment to a potent lead compound.
Experimental Protocols: From Screening to Elaboration
The following protocols provide a detailed, step-by-step methodology for utilizing Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate in an FBDD campaign.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragments.[18][19] It can detect the weak, transient binding events characteristic of fragments and provide valuable kinetic data, all with very low protein consumption.[20]
Objective: To rapidly identify fragments from a library that bind to an immobilized protein target.
Materials:
-
Target protein of interest (>95% purity)
-
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (and other library fragments) dissolved in 100% DMSO (e.g., 100 mM stock)
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare fragment assay plates by diluting stock solutions into running buffer to the desired screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).
-
Inject a fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Between injections, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and then subtracting the average of the blank injections.
-
A fragment is considered a "hit" if it produces a stable, concentration-dependent binding response that is significantly above the noise level of the assay.
-
Trustworthiness: The use of a reference cell and blank subtractions is critical to eliminate false positives arising from non-specific binding or buffer mismatches.[19]
Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy
Causality: Orthogonal validation using a different biophysical technique is essential to confirm hits from the primary screen and eliminate artifacts.[15] NMR methods like Saturation Transfer Difference (STD) are solution-based and directly report on the binding of the ligand to the protein, making them an excellent confirmatory assay.[18]
Objective: To confirm the direct binding of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate to the target protein in solution.
Materials:
-
Confirmed hit fragment
-
Target protein
-
NMR Spectrometer (≥500 MHz) equipped with a cryoprobe
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)
Methodology:
-
Sample Preparation:
-
Prepare two samples in NMR tubes:
-
Sample A (Reference): Fragment (e.g., 500 µM) in deuterated buffer.
-
Sample B (Test): Fragment (500 µM) and target protein (e.g., 10-20 µM) in the same deuterated buffer.
-
-
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard 1D ¹H NMR spectrum of Sample A to identify the proton resonances of the fragment.
-
-
Acquisition of STD-NMR Spectra:
-
On Sample B, acquire an STD-NMR experiment. This involves two spectra:
-
On-resonance spectrum: Selective saturation of a protein resonance far from any ligand signals (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiation at a frequency where no protein or ligand signals are present (e.g., 40 ppm).
-
-
The saturation is transferred from the protein to a bound ligand.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein, confirming a direct binding interaction. The relative intensity of the signals can provide information on which part of the fragment is closest to the protein surface.
-
Protocol 3: Hit Elaboration via Suzuki-Miyaura Coupling
Causality: Once a fragment hit is validated and its binding mode is ideally determined by X-ray crystallography, the bromine atom provides a direct handle for synthetic elaboration. The Suzuki-Miyaura coupling is a highly reliable and versatile palladium-catalyzed reaction for forming C-C bonds, making it a workhorse in medicinal chemistry for fragment growing.[10][12]
Objective: To synthesize a small library of analogues by coupling different boronic acids to the 2-position of the triazolopyrimidine core to probe the surrounding pocket for additional interactions.
Materials:
-
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Reaction Setup:
-
To a reaction vessel, add Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, the chosen boronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent(s) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Alternatively, use a microwave reactor for accelerated reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The new, more potent compounds can then be evaluated in biochemical and biophysical assays.
-
References
-
Computational Approaches in Fragment Based Drug Design. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Ciulli, A., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 106(41), 17377-17382. Available at: [Link]
-
Spyrakis, F., & Cuzzolin, A. (2018). Computational Methods to Support Fragment-based Drug Discovery. ResearchGate. Available at: [Link]
-
Zhou, Z., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Journal of Medicinal Chemistry, 61(9), 3881-3899. Available at: [Link]
-
Sheng, C., & Dong, G. (2012). Fragment informatics and computational fragment-based drug design: an overview and update. Medicinal Research Reviews, 32(5), 996-1033. Available at: [Link]
-
Fragment Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Computational Fragment-Based Drug Design. (2021). Springer Nature Experiments. Available at: [Link]
-
de Oliveira, P. G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Journal of Medicinal Chemistry, 63(15), 7957-7973. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2020). ResearchGate. Available at: [Link]
-
de Kloe, G. E., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 223-233. Available at: [Link]
-
The[14][15][16]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. (2022). ResearchGate. Available at: [Link]
-
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 45-49. Available at: [Link]
-
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 45-49. Available at: [Link]
-
Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal, 12(24), 6249-6254. Available at: [Link]
-
Fallacara, A. L., et al. (2018). The[14][15][16]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 13(15), 1547-1552. Available at: [Link]
-
An overview of the 31 small and halogenated FragLites. (n.d.). ResearchGate. Retrieved from [Link]
-
Zedan, M. N., et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. Available at: [Link]
-
Fragment-based lead discovery. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. Available at: [Link]
-
Fragment-Based Approach To Enhance Drug Discovery Productivity. (2022). Technology Networks. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Available at: [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. Retrieved from [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2016). ResearchGate. Available at: [Link]
-
methyl 2-bromo-[14][15][16]triazolo[1,5-a]pyridine-7-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Troelsen, N. S., & Clausen, M. H. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 595(14), 1886-1901. Available at: [Link]
-
Methyl 6-bromo-[14][15][16]triazolo[1,5-a]pyridine-8-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. Available at: [Link]
-
Development and applications of fragment based drug design methods. (2019). Boston University. Retrieved from [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2021). PubMed Central. Available at: [Link]
-
Synthesis and SAR of[14][15][16]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2007). Journal of Medicinal Chemistry. Available at: [Link]
-
Rees, D. C., et al. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(14), 4177-4186. Available at: [Link]
-
Fragment-based Drug Discovery: Emerging Strategies and Applications. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). PubMed Central. Available at: [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. longdom.org [longdom.org]
- 15. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate for the Design of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive framework for utilizing Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (CAS No. 1622993-11-6) as a versatile starting material for the discovery of novel therapeutics.[1] We will delve into the rationale behind its selection, strategic chemical modifications, and detailed protocols for library synthesis and screening. This document is intended to serve as a practical resource for researchers engaged in the early stages of drug discovery.
Introduction: The Triazolo[1,5-a]pyridine Scaffold - A Privileged Motif in Drug Discovery
The triazolo[1,5-a]pyridine core is a recurring motif in compounds exhibiting a wide array of pharmacological activities.[2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to diverse biological targets with high affinity and specificity. Derivatives of this scaffold have shown promise as:
-
Kinase Inhibitors: Specifically targeting Janus kinases (JAK1/2) and p38 MAP kinase.[3][4][5]
-
Nuclear Receptor Modulators: Including retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists.[6][7]
-
Enzyme Inhibitors: Such as phosphodiesterase (PHD-1) and 14α-demethylase inhibitors.[7][8]
-
Therapeutic Agents for Various Diseases: Including cardiovascular disorders, type 2 diabetes, hyperproliferative disorders, and parasitic infections.[7][8][9]
The subject of this guide, Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate , presents two key functional handles for chemical diversification: a reactive bromo group at the 2-position, amenable to a variety of cross-coupling reactions, and a methyl carboxylate at the 7-position, which can be modified or replaced with bioisosteres to fine-tune the molecule's physicochemical and pharmacokinetic properties.
Strategic Design of a Focused Compound Library
The design of a successful therapeutic agent hinges on a systematic exploration of the chemical space around a core scaffold. Here, we outline a strategic approach to building a focused library of compounds derived from Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate.
Diversification at the 2-Position via Cross-Coupling Reactions
The bromine atom at the 2-position is a prime site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Key Reactions:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the introduction of alkyne functionalities.
-
Buchwald-Hartwig Amination: For the introduction of substituted amines.
-
Stille Coupling: For the introduction of a wide range of organotin-derived fragments.[10]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry reaction vessel, combine Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices: The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling and often requires optimization for different substrates. The use of a pre-catalyst and a suitable phosphine ligand can improve reaction efficiency, especially for challenging couplings.[10]
Modification of the 7-Carboxylate Group: A Gateway to Improved Pharmacokinetics
The methyl carboxylate at the 7-position offers another avenue for optimization. While it can serve as a hydrogen bond acceptor, carboxylic acids and their esters can sometimes lead to poor metabolic stability and limited cell permeability.[11] Bioisosteric replacement is a powerful strategy to overcome these limitations while retaining or enhancing biological activity.[12][13]
Potential Bioisosteric Replacements for the Carboxylate Group:
| Bioisostere | Rationale |
| Tetrazole | Mimics the acidity and charge distribution of a carboxylic acid, often with improved metabolic stability and oral bioavailability.[14] |
| Acylsulfonamide | Can act as a hydrogen bond donor and acceptor, with pKa values similar to carboxylic acids.[14] |
| Hydroxamic Acid | A common zinc-binding group in metalloenzyme inhibitors. |
| Small Amides | Can modulate polarity and hydrogen bonding capacity. |
Protocol 2: Conversion of the Methyl Ester to a Tetrazole
-
Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using a base such as LiOH or NaOH in a mixture of THF and water.
-
Amide Formation: Couple the resulting carboxylic acid with a sulfonamide (e.g., p-toluenesulfonamide) using a coupling agent like EDC/HOBt to form an activated intermediate.
-
Cyclization: Treat the intermediate with a dehydrating agent (e.g., PPh₃, DEAD) to facilitate cyclization to the tetrazole.
-
Deprotection: If a protecting group was used on the sulfonamide, remove it under appropriate conditions.
Trustworthiness in Protocol Design: Each step in this protocol is a well-established transformation in organic synthesis. The progress of each step should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to ensure the desired product is being formed before proceeding to the next step.
Fragment-Based Drug Discovery (FBDD) Approach
Given its relatively low molecular weight, Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate can be considered a "fragment-like" starting point.[15] An FBDD approach involves identifying small molecules (fragments) that bind weakly to a biological target and then optimizing these fragments into more potent leads.[16][17]
Building a Fragment Library
A diverse fragment library can be rapidly assembled from the starting material using the cross-coupling strategies outlined in section 2.1. The key is to use a variety of small, structurally diverse boronic acids and other coupling partners.
"Rule of Three" for Fragment Selection: [18]
-
Molecular weight ≤ 300 Da
-
Number of hydrogen bond donors ≤ 3
-
Number of hydrogen bond acceptors ≤ 3
-
cLogP ≤ 3
Workflow for a Fragment-Based Drug Discovery Campaign
Caption: A typical workflow for a fragment-based drug discovery campaign.
In Vitro Screening Protocols
Once a library of compounds has been synthesized, the next step is to screen them for biological activity. The choice of assays will depend on the therapeutic area of interest. Given the known activities of the triazolopyridine scaffold, kinase inhibition and nuclear receptor modulation are logical starting points.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for JAK1/2)
-
Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay (e.g., ADP-Glo™).
-
Materials:
-
Recombinant human kinase (e.g., JAK1 or JAK2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagents
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microplate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30 °C) for a specified time. e. Stop the reaction and add the detection reagents according to the manufacturer's protocol. f. Read the signal on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validating System: Include positive controls (known inhibitors of the target kinase) and negative controls (DMSO vehicle) in each assay plate to ensure the assay is performing correctly.
Protocol 4: Nuclear Receptor Reporter Gene Assay (e.g., for RORγt)
-
Assay Principle: This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for the nuclear receptor of interest.
-
Materials:
-
A mammalian cell line (e.g., HEK293T)
-
Expression plasmids for the nuclear receptor (e.g., human RORγt)
-
A reporter plasmid containing the luciferase gene driven by a RORγt-responsive promoter.
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagents.
-
-
Procedure: a. Co-transfect the cells with the expression, reporter, and control plasmids. b. Plate the transfected cells in a multi-well plate and allow them to recover. c. Treat the cells with serial dilutions of the test compounds. d. Incubate for 18-24 hours. e. Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter gene activity relative to the vehicle control and determine the IC₅₀ or EC₅₀ value.
ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to avoid late-stage failures in drug development.[19][20][21] A standard panel of in vitro ADME-Tox assays should be run on promising hits.
Workflow for In Vitro ADME-Tox Profiling
Caption: A standard workflow for in vitro ADME-Tox profiling of hit compounds.
Table of Key In Vitro ADME-Tox Assays:
| Assay | Purpose |
| Aqueous Solubility | Determines the solubility of the compound in a physiological buffer. |
| LogP/LogD | Measures the lipophilicity of the compound, which influences its absorption and distribution. |
| PAMPA | Assesses the passive permeability of the compound across an artificial membrane. |
| Caco-2 Permeability | Evaluates the permeability of the compound across a monolayer of human intestinal cells, providing insights into both passive and active transport. |
| Microsomal Stability | Measures the metabolic stability of the compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes. |
| Hepatocyte Stability | Assesses the metabolic stability in intact liver cells, providing a more comprehensive picture of hepatic clearance. |
| CYP450 Inhibition | Determines the potential for the compound to cause drug-drug interactions by inhibiting major cytochrome P450 enzymes. |
| Cytotoxicity | Evaluates the general toxicity of the compound to cultured cells. |
| hERG Inhibition | Assesses the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel. |
Conclusion
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is a highly versatile and promising starting point for the design and synthesis of novel therapeutics. Its privileged triazolopyridine core, combined with two strategically positioned functional groups, provides a robust platform for generating diverse and focused compound libraries. By integrating rational drug design, efficient synthetic methodologies, and a comprehensive suite of in vitro screening and ADME-Tox assays, researchers can effectively leverage this scaffold to discover and develop the next generation of innovative medicines.
References
-
Huntsman, E., & Balsells, J. (2005). Synthesis of[9][15][22]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. [Link]
-
Yadav, M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Jiang, G., et al. (2019). A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. Synthesis, 51(23), 4487-4497. [Link]
-
de Souza, G. E. P., et al. (2024). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Reves, J., et al. (2015). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 25(1), 86-90. [Link]
-
Lin, J. H., & Lu, A. Y. H. (2002). ADME of Biologics—What Have We Learned from Small Molecules? AAPS PharmSci, 4(4), E33. [Link]
-
Ishizuka, T., et al. (2020). Discovery of[9][15][22]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 458-464. [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
-
Peng, J., et al. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 28(14), 5519. [Link]
-
Begtrup, M., & Vedso, P. (1995). The Chemistry of[9][22][23]Triazolo[1,5- a] pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 625-634. [Link]
-
ResearchGate. (n.d.). Molecule 6 bearing a triazolopyridine fragment as the central...[Link]
-
Cyprotex. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 54(11), 3617-3653. [Link]
-
Kumar, A., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103512. [Link]
-
ResearchGate. (n.d.). In vitro Screening Systems. [Link]
-
Ribeiro, C. J., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 226-231. [Link]
-
ResearchGate. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]
-
Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187-16195. [Link]
-
Aldana-Góngora, I., et al. (2019). Novel[9][22][23]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(15), 1915-1930. [Link]
-
Zhang, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127253. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]
-
Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]
- Google Patents. (n.d.). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
-
Journal of Pharmaceutical Research and Reports. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. [Link]
-
Li, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321481. [Link]
-
Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 132. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Visikol. (2023). The Importance of In Vitro Assays. [Link]
-
Yadav, M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. [Link]
-
Wulsdorf, T., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4296. [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
PubMed. (n.d.). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. [Link]
-
SHUNYUANSHENG BIO-PHARMTECH CO., LTD. (n.d.). Reputable supplier selling 1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid, 5,7-dichloro-, methyl ester 1262133-51-6 with stock. [Link]
-
Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
Sources
- 1. 1622993-11-6|Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate|BLD Pharm [bldpharm.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. ctppc.org [ctppc.org]
- 14. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 15. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 17. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 18. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. lifechemicals.com [lifechemicals.com]
- 22. organic-chemistry.org [organic-chemistry.org]
- 23. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in drug discovery, recognized for its versatile biological activities.[4] This privileged core is a key component in compounds developed as inhibitors for a range of therapeutic targets, including p38 MAP kinase and various enzymes crucial in disease pathways.[5] The strategic functionalization of this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. The subject of this guide, Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, is a key starting material designed for extensive derivatization to explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, outlining synthetic strategies and detailed protocols for the derivatization at the 2-bromo and 7-carboxylate positions to generate a library of analogues for biological screening.
Conceptual Framework for SAR Studies
A systematic SAR study involves the iterative modification of a lead compound to understand how changes in its chemical structure affect its biological activity. For our core scaffold, two primary vectors for modification are the 2-position, currently occupied by a bromine atom, and the 7-position, which features a methyl carboxylate.
Logical Flow of an SAR Campaign:
Caption: Workflow for SAR studies starting from the core scaffold.
Synthesis of the Core Scaffold
While "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate" is a specialized starting material, its synthesis can be envisioned through established methods for functionalizing the triazolo[1,5-a]pyridine core. A plausible synthetic route involves the initial formation of the triazolo[1,5-a]pyridine ring system, followed by regioselective functionalization. The 7-position can be lithiated and subsequently carboxylated, followed by esterification.[1] Bromination can then be achieved at the 2-position.
Part 1: Derivatization at the 2-Bromo Position
The bromine atom at the 2-position is an excellent handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of how different steric and electronic environments in this region of the molecule impact biological activity.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the 2-bromo position with a diverse range of commercially available aryl and heteroaryl boronic acids or esters.[6] This allows for the introduction of various aromatic and heterocyclic moieties, which can probe interactions with hydrophobic pockets or form key hydrogen bonds with the target protein.
-
Reaction Setup: In a dry reaction vessel (e.g., a microwave vial or Schlenk tube), combine Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 120-150 °C for 15-30 minutes can be employed to accelerate the reaction.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-triazolo[1,5-a]pyridine-7-carboxylate derivative.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 2-position.[8][9] This is a critical transformation for accessing derivatives that can act as hydrogen bond donors or acceptors, significantly influencing target engagement.
-
Reaction Setup: To a dry, inert atmosphere glovebox or a Schlenk tube, add Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the mixture at 80-110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.[10]
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the 2-amino-triazolo[1,5-a]pyridine-7-carboxylate product.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling reaction is used to form a carbon-carbon bond between the 2-bromo position and a terminal alkyne.[11][12] The resulting alkynyl derivatives can serve as rigid linkers to explore deeper pockets in a binding site or can be further functionalized.
-
Reaction Setup: In a Schlenk flask, dissolve Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a solvent mixture of THF and a suitable amine base like triethylamine (e.g., 2:1 v/v).
-
Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.) and a copper(I) co-catalyst like CuI (0.05 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization of C2-Position Derivatization:
Caption: Key cross-coupling reactions at the C2-position.
Part 2: Derivatization at the 7-Carboxylate Position
The methyl ester at the 7-position offers numerous opportunities for modification, primarily through reactions involving the carbonyl group. These modifications are crucial for altering polarity, introducing hydrogen bonding motifs, and exploring bioisosteric replacements to improve metabolic stability and cell permeability.
Amide Formation
Converting the ester to an amide is a common and highly effective strategy in medicinal chemistry. Amides can form additional hydrogen bonds with the biological target and offer greater metabolic stability compared to esters. A diverse library of amides can be generated by reacting the methyl ester with a wide array of primary and secondary amines.
-
Reaction Setup: In a sealed tube, dissolve Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv.) in the desired amine (can be used as solvent if it is a liquid, or dissolved in a high-boiling point solvent like DMA or NMP).
-
Reaction Conditions: Heat the mixture at a high temperature (typically 100-150 °C) for several hours to days. The reaction can be slow and may require a catalyst.
-
Catalytic Amidation (Alternative): For a more efficient process, employ a catalyst. For instance, a nickel-catalyzed procedure can be used for the amidation of methyl esters.[9]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove excess amine, followed by water and brine. Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization.
A more versatile two-step approach involves saponification of the ester to the carboxylic acid, followed by a standard amide coupling reaction.
-
Saponification:
-
Dissolve the methyl ester (1.0 equiv.) in a mixture of THF and water.
-
Add LiOH (1.5 equiv.) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the resulting carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and a coupling agent such as HATU (1.2 equiv.) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the reaction at room temperature for 2-12 hours.
-
Perform an aqueous work-up and purify the product by chromatography.
-
Reduction to an Alcohol
Reduction of the ester to the corresponding primary alcohol provides a new functional group for further derivatization (e.g., etherification, oxidation to an aldehyde).
-
Reaction Setup: Dissolve the methyl ester (1.0 equiv.) in an anhydrous solvent like THF under an inert atmosphere and cool to 0 °C.
-
Reducing Agent: Slowly add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) (1.5-2.0 equiv.).
-
Reaction and Quenching: Stir the reaction at 0 °C to room temperature until complete. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up and Purification: Filter the resulting salts and wash with THF or ethyl acetate. Concentrate the filtrate and purify the crude alcohol by flash chromatography.
Bioisosteric Replacement of the Ester
In cases where the ester is metabolically labile or provides suboptimal physicochemical properties, it can be replaced with a bioisostere.[1][3] Common ester bioisosteres include various five-membered heterocycles like oxadiazoles or triazoles, which can mimic the steric and electronic properties of the ester group while offering improved metabolic stability.[2][13] The synthesis of these bioisosteres typically starts from the corresponding carboxylic acid, which can be obtained via saponification of the methyl ester.
Data Presentation and SAR Insights
Table 1: Hypothetical SAR Data for C2-Position Modifications
| Compound ID | R¹ (at C2-position) | IC₅₀ (nM) | Notes |
| Core | -Br | >10,000 | Starting material |
| 1a | -Phenyl | 5,200 | Introduction of a simple aryl group shows minimal activity. |
| 1b | -4-Fluorophenyl | 2,500 | Electron-withdrawing group slightly improves activity. |
| 1c | -4-Methoxyphenyl | 4,800 | Electron-donating group is not favorable. |
| 1d | -Pyridin-4-yl | 850 | Heteroaromatic ring capable of H-bonding significantly boosts potency. |
| 1e | -NH₂ | 1,200 | Primary amine shows moderate activity. |
| 1f | -NH(Cyclopropyl) | 600 | Small, constrained amine is beneficial. |
| 1g | -C≡C-Phenyl | 3,100 | Linear, rigid linker does not improve activity. |
Table 2: Hypothetical SAR Data for C7-Position Modifications
| Compound ID | R² (at C7-position) | IC₅₀ (nM) | Notes | | :--- | :--- | :--- | | Core | -COOCH₃ | >10,000 | Starting material | | 2a | -CONH₂ | 1,500 | Primary amide shows good activity, likely due to H-bonding. | | 2b | -CONHCH₃ | 980 | Small alkyl amide improves potency. | | 2c | -CON(CH₃)₂ | 3,400 | Tertiary amide is detrimental, suggesting an H-bond donor is preferred. | | 2d | -CH₂OH | 4,500 | Alcohol is less active than the amides. | | 2e | -COOH | 8,000 | Carboxylic acid has poor activity, possibly due to charge at physiological pH. |
Conclusion
The "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate" scaffold is a versatile starting point for the development of novel bioactive compounds. The protocols outlined in this guide provide a robust framework for generating a diverse chemical library through systematic derivatization at the 2- and 7-positions. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and amide bond formation, will enable a thorough exploration of the structure-activity landscape, ultimately leading to the identification of optimized lead candidates for further drug development.
References
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). The Chemistry of[1][2][13]Triazolo[1,5-a]pyridines. ARKIVOC, 2007(1), 158-199. Available from: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 319-27. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available from: [Link]
-
Shrestha, R., et al. (2018). Nickel-Catalyzed Amide Bond Formation From Methyl Esters. Angewandte Chemie International Edition, 57(39), 12925-12929. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]
-
Bar-Tor, A., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344. Available from: [Link]
-
Khan, I., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105234. Available from: [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available from: [Link]
-
Chemdad. (n.d.). methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. Retrieved January 19, 2026, from [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2929-2940. Available from: [Link]
-
Reddy, T. J., et al. (2020). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 142(1), 122-127. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice, detailed protocols, and mechanistic insights to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yielding synthetic route for Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate?
A common and effective strategy involves a multi-step synthesis starting from a substituted 2-aminopyridine. The key steps are the construction of the triazole ring followed by regioselective bromination. An overview of a validated synthetic workflow is presented below.
Caption: Iodide-mediated N-N bond formation.
Issue 2: Poor Regioselectivity in Bromination
Q3: The bromination of Methylt[1][2][3]riazolo[1,5-a]pyridine-7-carboxylate (Step 3) yields a mixture of the desired 2-bromo product and the 5-bromo isomer. How can I achieve higher selectivity for the 2-position?
Causality & Expert Insights: The electronic properties of the triazolo[1,5-a]pyridine ring system dictate the sites of electrophilic attack. While the 2-position is often electronically favored, the 5- and 7-positions can also be reactive, especially under harsh conditions. [4][5]The selectivity is highly dependent on the brominating agent, solvent, and temperature.
-
Brominating Agent: N-Bromosuccinimide (NBS) is generally the reagent of choice for selective bromination of such electron-rich heterocycles as it provides a low, steady concentration of electrophilic bromine. Using elemental bromine (Br₂) can be too reactive and lead to over-bromination and poor selectivity.
-
Solvent Effects: Acetonitrile or Dichloromethane (DCM) are excellent solvent choices that often favor C-2 bromination. Polar protic solvents can sometimes alter the reactivity profile.
-
Temperature: Running the reaction at room temperature or slightly below (0 °C) typically enhances selectivity. Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions.
Data-Driven Recommendations for Bromination:
| Brominating Agent | Solvent | Temperature (°C) | Typical Outcome |
| NBS | Acetonitrile | 20-25 | High selectivity for 2-position |
| Br₂ | Acetic Acid | 50-70 | Mixture of isomers, potential for over-bromination |
| Dibromotetrachloroethane | THF | -78 to 20 | High selectivity, but requires lithiation first. [5] |
For this specific substrate, a protocol using 1.1 equivalents of NBS in acetonitrile at room temperature should provide the highest selectivity for the desired Methyl 2-bromo-t[1][2][3]riazolo[1,5-a]pyridine-7-carboxylate.
Issue 3: Purification Difficulties
Q4: I am struggling to separate my final product from unreacted starting material and the 5-bromo isomer using silica gel chromatography. Do you have any suggestions?
Causality & Expert Insights: The polarity of the regioisomers can be very similar, making chromatographic separation challenging. The ester functionality also makes the molecule susceptible to hydrolysis on acidic silica gel if protic solvents like methanol are used in high concentration.
-
Chromatography System:
-
Solvent System: A shallow gradient of Ethyl Acetate in Hexanes (or Heptanes) is often effective. Start with a low polarity (e.g., 5% EtOAc) and increase it very slowly (e.g., to 30-40% over many column volumes). Adding a very small amount of a neutral modifier like triethylamine (~0.1%) can sometimes improve peak shape by deactivating acidic sites on the silica.
-
Alternative Sorbents: If silica fails, consider using alumina (neutral or basic) or a reverse-phase C18 column, which separates based on hydrophobicity rather than polarity.
-
-
Crystallization: This is often the most effective method for purifying isomers. Attempt to crystallize the crude product from a suitable solvent system. Common systems for this class of compounds include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane Slowly cool a saturated solution or allow for slow evaporation of the more volatile solvent to promote the growth of high-purity crystals.
-
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of the target compound.
Step 1: Synthesis of Methylt[1][2][3]riazolo[1,5-a]pyridine-7-carboxylate
-
To a solution of Methyl 6-aminopyridine-3-carboxylate (1.0 eq) in Toluene (5 mL/mmol), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude N'-(5-(methoxycarbonyl)pyridin-2-yl)-N,N-dimethylformimidamide is used in the next step without further purification.
-
Dissolve the crude intermediate in Dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (Hexane/Ethyl Acetate gradient) to yield the product as a solid.
Step 2: Synthesis of Methyl 2-bromo-t[1][2][3]riazolo[1,5-a]pyridine-7-carboxylate
-
Dissolve Methylt[1][2][3]riazolo[1,5-a]pyridine-7-carboxylate (1.0 eq) in Acetonitrile (15 mL/mmol).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with a 10% aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization from Ethyl Acetate/Hexane or by flash chromatography to yield the final product.
References
-
Sandmeyer Reaction Mechanism. Wikipedia. [Link]
-
Strategies for the Synthesis oft[1][2][3]riazolo[1,5-a]pyridine-8-carbonitriles. Chemistry & Chemical Technology. [Link]
-
Triazolopyridine - Reactivity. Grokipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Sandmeyer Reaction Overview. J&K Scientific LLC. [Link]
-
Sandmeyer Reaction. GeeksForGeeks. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
New Method for the General Synthesis ofT[1][2][3]riazolo[1,5‐a]pyridines. ResearchGate. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Ullmann Condensation. Wikipedia. [Link]
-
Ullmann Reaction. BYJU'S. [Link]
-
Ullmann reaction. SlideShare. [Link]
-
Copper-catalyzed three-component direct synthesis oft[1][2][3]riazolo[1,5-b]isoquinolin-5(1H)-ones. PubMed. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Methyl 2-bromo-t[1][2][3]riazolo[1,5-a]pyridine-7-carboxylate. Chongqing Chemdad Co., Ltd. [Link]
-
The Chemistry ofT[1][2][6]riazolo[1,5- a] pyridines. Taylor & Francis Online. [Link]
- Triazolopyridine derivatives as antibacterial agents.
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine. ACS Publications. [Link]
-
Triazolopyridine. Wikipedia. [Link]
-
The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
-
Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. PMC - NIH. [Link]
-
Synthesis of Novel Triazolopyridylboronic Acids and Esters. ResearchGate. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
Technical Support Center: Purification of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
Welcome to the technical support guide for the purification of Methyl 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with isolating this key heterocyclic building block. The following question-and-answer guide provides in-depth, field-proven insights to streamline your purification workflow and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to purify my crude "Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate"?
A1: Before proceeding with large-scale purification, it is crucial to characterize your crude reaction mixture. A small sample should be analyzed by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: This will give you a preliminary idea of the number of components in your mixture and the polarity of your target compound relative to impurities. Use a combination of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. The goal is to find a solvent system where your product has a Retention Factor (Rf) of approximately 0.2-0.3, which is ideal for subsequent column chromatography[3].
-
LC-MS Analysis: This will confirm the presence of your desired product by its mass-to-charge ratio (for C8H6BrN3O2, the expected molecular weight is approximately 256.06 g/mol )[4] and provide a more accurate assessment of its purity and the nature of the impurities.
Based on this initial analysis, you can decide on the most appropriate purification strategy, as outlined in the workflow diagram below.
Caption: Initial workflow for purification strategy.
Troubleshooting Column Chromatography
Column chromatography is a primary method for purifying triazolopyridine derivatives when multiple impurities are present[1][5].
Q2: My compound is not moving off the baseline during column chromatography using a Hexane/Ethyl Acetate solvent system. What should I do?
A2: This indicates that the eluent is not polar enough to move your compound through the silica gel. Triazolopyridine compounds can be quite polar due to the nitrogen atoms in the heterocyclic system[6][7].
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If you are at a 9:1 Hexane:EtOAc ratio, try moving to 7:3, and then 1:1.
-
Add a More Polar Solvent: If increasing the ethyl acetate concentration is ineffective or leads to poor separation, consider adding a small percentage (0.5-2%) of methanol or ethanol to your eluent system. For pyridine-containing compounds, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-0.5%) can help to improve peak shape and elution.
-
Change Solvent System: Consider switching to a different solvent system altogether. A dichloromethane/methanol system is often effective for more polar compounds.
Q3: My product is co-eluting with an impurity. How can I improve the separation?
A3: Achieving good separation is key to obtaining high purity.
Strategies for Better Separation:
-
Optimize the Solvent System: Run a gradient of solvent systems on TLC to find the optimal separation window. Test different solvent combinations, such as dichloromethane/acetone or toluene/ethyl acetate.
-
Use a Shallow Gradient: During column chromatography, a slow, shallow gradient of the eluent can improve separation between closely eluting compounds. For example, instead of jumping from 10% to 20% ethyl acetate, run a gradient from 10% to 15% over several column volumes.
-
Dry Loading: If your compound has limited solubility in the mobile phase, it may streak on the column. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This technique often results in sharper bands and better separation.
| Parameter | Recommendation for "Methyl 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylate" |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Initial Mobile Phase (TLC) | 8:2 Hexane:Ethyl Acetate |
| Alternative Mobile Phases | Dichloromethane:Methanol (98:2), Toluene:Ethyl Acetate (1:1) |
| Rf Target | 0.2 - 0.3[3] |
| Loading Technique | Dry loading is preferred for optimal resolution |
Table 1: Recommended starting conditions for column chromatography.
Troubleshooting Recrystallization
Recrystallization is an excellent technique for purifying compounds that are already relatively pure (>90%)[8][9].
Q4: I can't find a suitable single solvent for recrystallization. What are my options?
A4: It is common for a compound to be too soluble in one solvent and poorly soluble in another. In such cases, a two-solvent system is ideal[10].
Procedure for Two-Solvent Recrystallization:
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. For a compound like yours with an ester and a heterocyclic core, solvents like ethyl acetate or acetone could be good starting points[2].
-
While the solution is still hot, slowly add a "poor" solvent (one in which your compound is insoluble) dropwise until you observe persistent cloudiness (turbidity). Common poor solvents for moderately polar compounds include hexanes, heptane, or water[2][8].
-
If you add too much of the poor solvent, add a few drops of the good solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
Caption: Troubleshooting common recrystallization issues.
Q5: My compound is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree. This is a common issue with impure compounds.
Solutions to Prevent Oiling Out:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling often promotes oil formation.
-
Use More Solvent: The concentration of your compound might be too high. Re-heat the solution to dissolve the oil and add more of the "good" solvent before attempting to cool it again.
-
Change Solvents: The chosen solvent system may not be appropriate. Experiment with different solvent pairs.
Purity Assessment
Q6: How can I be confident that my purified product is clean?
A6: Final purity should always be confirmed with a combination of analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing the purity of organic compounds. The absence of signals from impurities and correct integration ratios in the ¹H NMR are strong indicators of high purity.
-
LC-MS/HPLC: An LC-MS or HPLC trace showing a single major peak at the correct retention time provides quantitative data on the purity of your compound.
-
Melting Point: A sharp melting point range that is consistent with literature values (if available) is a good indicator of purity. Impure compounds tend to have a broad and depressed melting point range.
By systematically applying these troubleshooting steps and analytical checks, you can confidently and efficiently purify "Methyl 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylate" from your reaction mixture.
References
- Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). methyl 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
Grokipedia. (n.d.). Triazolopyridine. Retrieved from [Link]
Sources
- 1. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. grokipedia.com [grokipedia.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. mt.com [mt.com]
- 10. ocw.mit.edu [ocw.mit.edu]
"Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate" purification by column chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate. The inherent characteristics of this triazolopyridine derivative—namely its polarity and the presence of basic nitrogen atoms—can present unique purification hurdles. This document is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, ensuring a higher success rate in obtaining your target compound with high purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and eluting as a broad, tailing band from the column. What's happening and how do I fix it?
Answer: This is a classic symptom of adverse interactions between the basic nitrogen atoms in the triazolopyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, non-ideal interaction leads to slow, uneven elution, resulting in streaking and poor peak shape.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is often sufficient to dramatically improve peak shape.[3]
-
Ammonia in Methanol: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution as the polar component of your mobile phase (e.g., in dichloromethane).[4][5]
-
-
Change the Stationary Phase: If basic modifiers do not resolve the issue, consider a different stationary phase altogether, such as neutral or basic alumina, which lacks the acidic character of silica gel.[3]
Question 2: My compound won't move off the baseline on the TLC plate (Rf = 0), even with 100% ethyl acetate. How can I get it to elute?
Answer: An Rf value of zero indicates that the mobile phase is not polar enough to displace your highly polar compound from the stationary phase.[4][6][7] Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is a polar molecule, and impurities from the reaction may be even more polar.
Solutions:
-
Increase Mobile Phase Polarity: You need to switch to a more polar solvent system. A common and effective choice for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3][8] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it until you achieve an optimal Rf value on the TLC plate.
-
Employ a Gradient Elution: For the column itself, a gradient elution is highly recommended. Start with a less polar solvent system that elutes non-polar impurities, then gradually increase the polarity (e.g., from 0% to 10% MeOH in DCM) to elute your target compound and then any more polar impurities.[3][6]
Question 3: I ran my column, but my final yield is very low. I suspect the compound decomposed. How can I verify this and prevent it?
Answer: Low recovery can be due to irreversible adsorption or, as you suspect, decomposition on the acidic silica gel.[4][9] Brominated compounds and certain heterocycles can be sensitive to the acidic environment of silica.[2][9][10]
Solutions:
-
Test for Stability: Before committing your entire batch to a column, you must verify its stability on silica.
-
TLC Spot Test: Spot your crude material on a TLC plate, let it sit on the bench exposed to air for an hour, and then develop the plate. The appearance of new spots or significant streaking that wasn't there initially indicates degradation.[2][4]
-
2D TLC Analysis: Spot the compound in one corner of a square TLC plate and run it in your chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. A stable compound will produce a single spot on the diagonal. Degradation products will appear as new spots off the diagonal.[4]
-
-
Prevent Degradation:
-
Deactivate the Silica: If instability is confirmed, you can try deactivating the silica gel by pre-treating it with a base.
-
Switch Stationary Phase: A safer alternative is to switch to a more inert stationary phase like neutral alumina.[3]
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography is preferred over gravity chromatography for this reason.
-
Question 4: I can see two spots on my TLC with a good separation (e.g., Rf 0.3 and 0.5), but they are co-eluting from my column. Why is this happening?
Answer: This frustrating issue typically arises from improper column packing or overloading the column with crude material.
Solutions:
-
Check Column Packing: A poorly packed column will have channels and cracks, leading to a non-uniform solvent front and causing separated bands to remix as they travel down the column. Ensure your silica is packed into a uniform, homogenous bed with no air bubbles.
-
Reduce Sample Load: The amount of crude material loaded should generally be no more than 1-5% of the mass of the silica gel.[3] Overloading saturates the stationary phase, preventing proper equilibration and leading to broad, overlapping bands that cannot be resolved.
-
Use Dry Loading: If your compound has low solubility in the starting eluent, it can precipitate at the top of the column when loaded in a stronger solvent, leading to band broadening. Adsorbing your crude material onto a small amount of silica gel and loading the resulting dry powder onto the column ("dry loading") ensures a narrow starting band and significantly improves separation.[11]
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate to consider for purification? A: Based on its structure—a fused heterocyclic triazolopyridine ring system with a bromine atom and a methyl ester group—the compound is expected to be a moderately polar solid.[12][13] The key features are:
-
Polarity: The nitrogen atoms and the carboxylate group contribute to its polarity.
-
Basicity: The lone pairs on the pyridine and triazole nitrogen atoms give the molecule basic properties, making it prone to strong interactions with acidic silica gel.[1][12]
-
UV Activity: The aromatic system makes the compound UV-active, allowing for easy visualization on TLC plates containing a fluorescent indicator.
Q: What is the best starting point for selecting a mobile phase? A: The process of selecting a mobile phase should always begin with a systematic screening using Thin Layer Chromatography (TLC).[6] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound of approximately 0.25-0.35 . This range typically provides the best resolution in column chromatography.[14]
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (EtOAc) | Low to Medium | A standard starting point for many organic compounds. Start at 20% EtOAc and increase polarity as needed.[8] |
| Dichloromethane (DCM) / Methanol (MeOH) | Medium to High | Excellent for more polar compounds like heterocycles. Start with 1% MeOH and increase.[3][14] |
| DCM / Acetone | Medium | Offers different selectivity compared to systems with alcohol, which can sometimes improve separation of closely eluting spots. |
| Additive: Triethylamine (TEA) | Base Modifier | Add 0.5-1% to any of the above systems to prevent streaking if your compound is basic.[3] |
| Table 1: Recommended Solvent Systems for TLC Screening. |
Q: Should I use isocratic or gradient elution for the column? A: If your TLC analysis shows that all major impurities are close in polarity to your product, an isocratic elution (using a single, constant solvent composition) may be sufficient. However, if your crude material contains impurities with a wide range of polarities, a gradient elution (where the polarity of the mobile phase is gradually increased during the run) will be far more efficient.[6][15] It saves time and solvent by quickly eluting less polar compounds first, then providing the necessary polarity to elute your product and any highly retained impurities.
Experimental Protocols
Protocol 1: TLC-Based Mobile Phase Optimization
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of at least three different TLC plates.
-
Develop Plates: Place each plate in a separate chamber containing a different solvent system (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 2% MeOH/DCM).
-
Visualize: After the solvent front nears the top, remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze:
Diagram: Mobile Phase Optimization Workflow
Caption: Decision tree for optimizing the mobile phase using TLC.
Protocol 2: Dry Loading a Sample onto a Column
-
Dissolve Sample: Dissolve your crude material (e.g., 500 mg) in a minimal amount of a volatile solvent like DCM or methanol.
-
Add Silica: In a round-bottom flask, add about 1-2 grams of silica gel to the dissolved sample.
-
Evaporate: Gently swirl the flask and remove the solvent under reduced pressure using a rotary evaporator. Continue until you have a dry, free-flowing powder of silica gel impregnated with your sample.[11]
-
Load Column: Carefully add the dry powder to the top of your packed column, which has been equilibrated with the initial, low-polarity eluent.
-
Finalize: Gently tap the column to settle the powder into a flat band, then carefully add a thin layer of sand on top to protect the surface before beginning elution.[11]
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Kowalska, J., et al. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Physical Sciences Forum. [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. [Link]
- Stanovnik, B., & Tisler, M. (1989). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
-
Ech-Chihbi, E., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Journal of Chemical Technology and Metallurgy. [Link]
-
National Center for Biotechnology Information. (n.d.). Triazolopyridine. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]
-
Reddit. (2010). AskChem: Do primary bromides decompose on silica? r/chemistry. [Link]
-
Chemistry For Everyone. (2024). How To Choose Mobile Phase For Column Chromatography?[Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Mohite, P., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. [Link]
-
Biocompare. (2023). Chromatography Column Selection Guide. [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown?[Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). methyl 2-bromo-[1][3][4]triazolo[1,5-a]pyridine-7-carboxylate. Retrieved from [Link]
-
Angene. (n.d.). Unlock the Potential of 6-Bromo-7-methyl[1][3][4]triazolo[1,5-a]pyridine. Retrieved from [Link]
-
Supplementary Information. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. mdpi.com [mdpi.com]
- 13. methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. reddit.com [reddit.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Recrystallization of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
Welcome to the dedicated technical support guide for the recrystallization of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this heterocyclic compound. The following question-and-answer format addresses common and specific challenges, providing in-depth, field-tested solutions.
I. Core Principles & Initial Considerations
Q1: What are the primary challenges in recrystallizing Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate?
A1: The primary challenges stem from its structural characteristics. As a substituted triazolopyridine, it possesses a combination of aromatic and heteroaromatic rings, along with a polar ester group and a bromine atom.[1] This unique combination can lead to several common issues:
-
Solvent Selection: Finding a single solvent that provides high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures can be difficult.
-
Oiling Out: The compound may separate from the solution as a liquid (oil) rather than a solid, especially if the melting point is low relative to the solvent's boiling point or if the solution is cooled too rapidly.[2]
-
Low Recovery: High solubility in the cold solvent or using an excessive amount of solvent can lead to significant product loss in the mother liquor.[3][4]
-
Impurity Profile: The nature of the impurities present can significantly impact crystal formation.
II. Troubleshooting Guide: Common Problems & Solutions
Q2: My compound is not dissolving in any single solvent I've tried. What should I do?
A2: This is a common issue with moderately polar, multifunctional compounds. A mixed-solvent system is often the solution.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.
Recommended Solvent Systems to Screen:
| Good Solvent Candidates | Poor Solvent (Anti-Solvent) Candidates | Rationale & Comments |
| Dichloromethane (DCM) | n-Hexane, Heptane | A very common and effective combination for a wide range of organic compounds. |
| Ethyl Acetate (EtOAc) | n-Hexane, Heptane | Another excellent choice, often used when DCM is too strong a solvent. |
| Acetone | n-Hexane, Water | Acetone is a versatile polar aprotic solvent. |
| Methanol/Ethanol | Water, Diethyl Ether | Alcohols can be effective, but be mindful of potential transesterification with the methyl ester under certain conditions (unlikely during standard recrystallization). |
| Tetrahydrofuran (THF) | n-Hexane | A good alternative to DCM or EtOAc. |
Experimental Workflow for Mixed-Solvent Recrystallization:
Caption: Workflow for mixed-solvent recrystallization.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution above its melting point.[2] This is a frequent problem when the solute is very impure or when the solution is supersaturated and cooled too quickly.[2][6]
Troubleshooting Steps:
-
Re-dissolve: Gently heat the mixture to re-dissolve the oil.
-
Add More "Good" Solvent: Add a small amount (1-5% of the total volume) of the "good" solvent to decrease the supersaturation level.[4]
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the cooling by placing the flask in a beaker of warm water and allowing both to cool together.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.[6]
Q4: The recovery of my recrystallized product is very low. What are the likely causes and solutions?
A4: Low recovery is a common and frustrating issue. The most frequent culprits are using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[3][6]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low recrystallization yield.
Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A5: If your product is expected to be colorless or white, persistent color indicates the presence of highly conjugated impurities. Activated charcoal is an effective decolorizing agent.
Protocol for Charcoal Treatment:
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding too much charcoal can adsorb your product, significantly reducing the yield.[4]
-
Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool slowly.
III. Frequently Asked Questions (FAQs)
Q: Can I use column chromatography instead of recrystallization? A: Yes, and often the two techniques are used sequentially. Column chromatography is excellent for separating compounds with different polarities.[6] Recrystallization is a final polishing step to obtain high-purity crystalline material. For triazolopyridine derivatives, purification often involves column chromatography followed by recrystallization of the desired fractions.[7][8]
Q: How do I know if my recrystallized product is pure? A: Purity should be assessed using analytical techniques such as:
-
Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Q: What safety precautions should I take? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the flammability and toxicity of the solvents you are using. When heating flammable solvents, always use a heating mantle or a steam bath, never an open flame.
IV. References
-
Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
-
Solvent selection for recrystallization: An undergraduate organic experiment.
-
Application Notes and Protocols for the Preparation of[6][9][7]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin - Benchchem.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
-
Solvent Choice - Chemistry Teaching Labs - University of York.
-
Recrystallization.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
-
Crystallization Solvents.pdf.
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
-
Troubleshooting - Chemistry LibreTexts.
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
-
Triazolopyridine derivatives as antibacterial agents - Google Patents.
-
Preparation method of triazolopyridine derivative - Google Patents.
-
Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki Coupling for Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. The triazolopyridine scaffold is a privileged structure in medicinal chemistry, and mastering its elaboration via cross-coupling is crucial for the rapid generation of novel chemical entities.[1][2][3]
Introduction: The Challenges of Coupling Heteroaryl Halides
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[4][5][6] However, heteroaryl halides like Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate present unique challenges. The presence of nitrogen atoms can lead to catalyst inhibition by coordinating with the palladium center, and the electron-deficient nature of the ring system can influence the kinetics of the catalytic cycle.[7] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate?
For a robust starting point, a catalyst system known for its high activity with heteroaryl halides is recommended. A combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often a good choice.[8][9]
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ.[10] |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands that promote both oxidative addition and reductive elimination, crucial for challenging substrates.[9][11] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively facilitate the transmetalation step without promoting side reactions.[8][12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic solvents with a small amount of water are generally effective for Suzuki couplings.[7] |
| Temperature | 80-110 °C | Sufficient to overcome the activation energy for most couplings without promoting significant thermal decomposition. |
| Catalyst Loading | 1-5 mol% | A typical starting point for optimization. |
Q2: Which boronic acid or ester should I use?
While boronic acids are commonly used, boronate esters (e.g., pinacol esters) can offer advantages in terms of stability and solubility. For particularly challenging couplings, potassium trifluoroborate salts or neopentyl heteroarylboronic esters can be effective alternatives.[10][13]
Q3: How do I minimize homocoupling of the boronic acid?
Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[5] Thoroughly degassing the solvent and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment is critical.
Q4: What is the role of the base in the Suzuki reaction?
The base plays multiple crucial roles in the catalytic cycle. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is necessary for efficient transmetalation with the palladium complex.[4][10][14][15] The choice of base can significantly impact reaction rates and yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Screen different palladium precatalysts and ligands (e.g., PEPPSI-IPr for N-heterocyclic carbene ligands).[16] 2. Ensure thorough degassing of the solvent and use of an inert atmosphere. 3. Try a stronger base like K₃PO₄ or Cs₂CO₃ and a different solvent system (e.g., DMF, THF).[17][18][19] 4. Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products (e.g., Protodebromination) | 1. Presence of water or protic impurities. 2. Certain bases or solvents can promote this pathway. | 1. Use anhydrous solvents and reagents. 2. Switch to a non-protic solvent system and a weaker base if possible. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Boronic acid homocoupling byproducts. | 1. Use a palladium scavenger resin or perform an aqueous wash with a solution of thiourea. 2. Optimize reaction conditions to minimize homocoupling. Purification by flash column chromatography may be necessary. |
| Inconsistent Yields | 1. Variable quality of reagents (especially the boronic acid). 2. Inconsistent degassing or inert atmosphere. 3. Solvent impurities.[18] | 1. Use freshly purchased or purified boronic acids. 2. Standardize the degassing procedure. 3. Use high-purity, anhydrous solvents. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 v/v) to the reaction flask. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow
Caption: A stepwise workflow for the Suzuki coupling experiment.
References
-
Duc, G., et al. (n.d.). The role of the base in the Suzuki coupling reaction. Wikipedia. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Neufeldt, S. R., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
Amatore, C., et al. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
-
Collet, S., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Nolan, S. P., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Sarkar, B., et al. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald, S. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]
-
Neufeldt, S. R., et al. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
-
Khan, I., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Boubakri, L., et al. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]
-
Gunn, A. M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. Available at: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Available at: [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Cox, P. A., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
-
Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Al-Warhi, T., et al. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
-
Roberge, J. Y., et al. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 6-bromo-t[4][5][16]riazolo[1,5-a]pyridine-8-carboxylate. Available at: [Link]
-
Wikipedia. (n.d.). Triazolopyridine. Available at: [Link]
-
Chemspace. (n.d.). Unlock the Potential of 6-Bromo-7-methylt[4][5][16]riazolo[1,5-a]pyridine. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]
-
Kumar, R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
Nanj-bio. (n.d.). methyl 2-bromo-t[4][5][16]riazolo[1,5-a]pyridine-7-carboxylate. Available at: [Link]
-
Buchwald, S. L., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
Zhang, N., et al. (n.d.). Synthesis and SAR ofT[4][5][16]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Catalyst selection for functionalizing "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate"
Answering the call of modern synthetic challenges, this technical support center provides in-depth guidance for the functionalization of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate. As a Senior Application Scientist, my aim is to equip you with not just protocols, but the strategic rationale behind them. This guide is structured to address common questions and troubleshoot issues encountered in the lab, ensuring your path to novel molecular architectures is both efficient and successful.
The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it is paramount for drug discovery programs.[1][2] However, the inherent properties of this N-heterocyclic system, particularly the Lewis basic nitrogen atoms, present unique challenges for common palladium-catalyzed cross-coupling reactions.[3] This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding catalyst and condition selection for the primary cross-coupling reactions used to functionalize the C2 position of the triazolopyridine core.
Q1: I want to perform a Suzuki-Miyaura coupling to form a C-C bond. What is a reliable starting point for a catalyst system?
A1: For the Suzuki-Miyaura coupling of N-heterocyclic halides like Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, the primary challenge is potential catalyst inhibition by the substrate's nitrogen atoms.[3] Therefore, a robust catalyst system is essential.
A highly recommended starting point involves a palladium(II) precatalyst paired with a sterically hindered, electron-rich phosphine ligand.[4][5]
-
Palladium Source: Pd(OAc)₂ or a pre-formed precatalyst like Pd₂(dba)₃. Modern palladacycle precatalysts (e.g., G3-XPhos) are also excellent choices as they ensure efficient generation of the active Pd(0) species.[6]
-
Ligand: Buchwald-type biarylphosphine ligands such as SPhos or XPhos are highly effective. Their bulkiness accelerates the reductive elimination step and creates a sterically shielded palladium center, minimizing coordination from the triazolopyridine nitrogen.[5] Another excellent choice is Pd(dppf)Cl₂, which has shown high efficacy for coupling bromo-heterocycles.[4]
-
Base: A moderately strong inorganic base is typically required. K₂CO₃ or K₃PO₄ are common and effective choices.[4][5][7] The choice of base can be critical, and screening may be necessary as strong bases can sometimes promote unwanted side reactions or hydrolysis of the ester.[7][8]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or DME, often with the addition of water (e.g., 4:1 ratio), is standard.[4]
Q2: What is the best approach for a Buchwald-Hartwig amination to install a C-N bond?
A2: The Buchwald-Hartwig amination is the premier method for this transformation.[9][10] Success is highly dependent on the combination of ligand and base. Given the substrate is an electron-deficient heterocycle, catalyst systems developed for coupling aryl chlorides are often a good starting point.[11]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common starting points.
-
Ligand: Sterically demanding biarylphosphine ligands are critical. Josiphos-type ligands or Buchwald ligands like XPhos or RuPhos are known to be highly active.[12] For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be very effective as their strong σ-donating ability facilitates the initial oxidative addition step.[3][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[12][14]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Q3: I need to install an alkyne via Sonogashira coupling. What conditions should I use?
A3: The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[15][16] It typically requires both a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed.[15][17][18]
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are the classic choices and often work well.[15][16]
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is used to facilitate the transmetalation step with the alkyne.[17]
-
Ligand: Triphenylphosphine (PPh₃) is usually sufficient and is often part of the palladium complex.
-
Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to act as both the base and, frequently, the solvent.[15]
-
Solvent: The reaction can often be run neat in the amine base, or with a co-solvent like THF or DMF.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q4: My reaction shows very low or no conversion to the desired product. What are the first things I should check?
A4: When a cross-coupling reaction fails, a systematic check of the fundamentals is the best approach.[19]
-
Verify Reagent Quality: Ensure all reagents, especially the boronic acid/ester (for Suzuki), amine (for Buchwald-Hartwig), and terminal alkyne (for Sonogashira), are pure. Solvents and bases must be anhydrous, as water can lead to side reactions like protodehalogenation.[3][19]
-
Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[19] Ensure your flask was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. Insufficient degassing can promote the homocoupling of boronic acids in Suzuki reactions.[3]
-
Check Catalyst Activity: The palladium precatalyst and ligand must be of good quality. If you are using a Pd(II) source, it must be efficiently reduced in situ to the active Pd(0) catalyst. If you suspect a problem with catalyst activation, consider switching to a modern, pre-formed precatalyst that generates Pd(0) more reliably.[6][19]
Q5: I am observing significant protodehalogenation, where the bromine atom is replaced by hydrogen. How can I minimize this?
A5: Protodehalogenation is a common side reaction, especially with electron-deficient heterocycles.[3] It occurs when the aryl halide is cleaved and replaced by a proton from a source in the reaction.
-
Scrupulous Anhydrous Conditions: The most common proton source is residual water. Ensure all reagents and solvents are rigorously dried.[3]
-
Base Selection: The choice and strength of the base can influence this side reaction. You may need to screen different bases to find one that favors the cross-coupling pathway.[3]
-
Increase Catalyst Activity: A more active catalyst system that promotes a faster rate of oxidative addition can outcompete the slower protodehalogenation pathway.[3] This can often be achieved by switching to a more electron-rich and bulky ligand.
Q6: My catalyst is forming palladium black, and the reaction has stopped. What's happening and how do I prevent it?
A6: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, insoluble form.[8] This is a common deactivation pathway.
-
Ligand Choice: The ligand's primary role is to stabilize the monomeric Pd(0) species. If you see palladium black, your ligand is likely not providing enough stability. Switching to a more sterically hindered ligand (like a Buchwald biarylphosphine) or a strongly binding N-heterocyclic carbene (NHC) can prevent this aggregation.[3][8]
-
Reaction Concentration: Running reactions at very high concentrations can sometimes promote catalyst aggregation. Diluting the reaction may help.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, though this may require a longer reaction time or a more active catalyst system.
Q7: The nitrogen atoms in my triazolopyridine substrate seem to be poisoning the catalyst. What is the best strategy to overcome this?
A7: This is the most critical challenge for this class of substrate. The Lewis basic nitrogen can coordinate to the palladium center, effectively poisoning it and shutting down the catalytic cycle.[3]
The most effective solution is to use sterically bulky ligands.
-
Mechanism of Action: Bulky ligands, like SPhos, XPhos, or bulky NHCs, create a crowded environment around the palladium atom.[5][13] This steric hindrance physically blocks the nitrogen atom of the triazolopyridine from coordinating to the metal center, allowing the catalytic cycle to proceed. Furthermore, these electron-rich ligands promote the final, often rate-limiting, reductive elimination step, which releases the product and regenerates the active catalyst.[20]
Visualizing the Solution: Catalyst Selection Workflow
The following diagram outlines a decision-making process for selecting a starting catalyst system based on the desired transformation.
Caption: Catalyst selection workflow for functionalizing the C2 position.
Data Summary Tables
The following tables provide recommended starting conditions for key cross-coupling reactions. These are general guidelines, and optimization may be required for specific coupling partners.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Readily available and effective for heteroaryl halides.[4] |
| Ligand | SPhos (4-10 mol%) or XPhos (4-10 mol%) | Bulky, electron-rich ligand prevents catalyst poisoning and promotes reductive elimination.[5] |
| Base | K₃PO₄ (2-3 equiv.) | Effective base, often superior to carbonates for challenging substrates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction without excessive decomposition. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or G3-XPhos precatalyst (1-2 mol%) | G3 precatalysts provide reliable generation of the active Pd(0) species.[6] |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Highly active ligand for C-N coupling of electron-deficient heterocycles.[12] |
| Base | NaOt-Bu (1.5-2 equiv.) | Strong base required for amine deprotonation.[12] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 90-110 °C | Typical temperature range for these couplings. |
Experimental Protocols
The protocols provided are general starting points. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the vessel with a septum. Evacuate and backfill with argon three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.02 equiv.), and NaOt-Bu (1.5 equiv.).
-
Seal the vessel, and evacuate and backfill with argon three times.
-
In a separate flask, dissolve Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene. Add this solution to the reaction vessel via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process: Troubleshooting a Failed Reaction
This flowchart provides a logical path for diagnosing common issues.
Caption: A logical troubleshooting workflow for a failed cross-coupling reaction.
References
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. BenchChem Technical Support.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. (2018). Chemical Asian Journal.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2020).
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry.
- Wikipedia. Sonogashira coupling.
- Ligand electronic influence in Pd-c
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- BenchChem. Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support.
- Wikipedia.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem Technical Support.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).
- Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
- Chemistry LibreTexts.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2020). Molecules.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2012). Journal of Organic Chemistry.
-
Unlock the Potential of 6-Bromo-7-methyl[3][4][19]triazolo[1,5-a]pyridine. (n.d.). Peninter.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. theses.enscm.fr [theses.enscm.fr]
Technical Support Center: Overcoming Poor Solubility of Triazolopyridine Derivatives
Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility encountered with triazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Triazolopyridines are a versatile scaffold in medicinal chemistry, featured in drugs like trazodone, filgotinib, and tucatinib.[1] However, their often-planar and rigid structure can lead to strong crystal lattice energy and consequently, low aqueous solubility, which poses a major hurdle for formulation and bioavailability.[2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to systematically diagnose and overcome solubility issues in your experiments.
I. Understanding the Root Cause: Why Do My Triazolopyridine Derivatives Have Poor Solubility?
Poor solubility is a multifaceted issue. For triazolopyridine derivatives, it often stems from a combination of intrinsic molecular properties and extrinsic experimental factors.
FAQ 1: What inherent structural features of triazolopyridine derivatives contribute to their low solubility?
The solubility of a compound is governed by the equilibrium between the energy required to break its crystal lattice and the energy released upon solvation. For triazolopyridine derivatives, several structural characteristics can tip this balance towards insolubility:
-
Molecular Planarity and Symmetry: The fused ring system of triazolopyridines often results in a planar and rigid molecular structure. This planarity facilitates efficient crystal packing, leading to a highly stable crystal lattice that is difficult for solvent molecules to disrupt.[2]
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the aromatic rings, further stabilize the crystal lattice, increasing the energy barrier for dissolution.
-
Hydrophobicity: The overall lipophilicity of the molecule, determined by its substituent groups, plays a crucial role. Bulky, non-polar side chains can significantly decrease aqueous solubility.
FAQ 2: How does the solid-state form of my compound impact its solubility?
The solid-state form of your triazolopyridine derivative can have a profound impact on its apparent solubility and dissolution rate.
-
Crystalline vs. Amorphous Forms: Crystalline forms are characterized by a highly ordered, long-range molecular arrangement, resulting in a stable, low-energy state.[3] Amorphous forms, on the other hand, lack this long-range order and exist in a higher energy state.[3] This higher energy makes amorphous solids more readily dissolve, often exhibiting significantly higher apparent solubility.[4][5] However, amorphous forms are thermodynamically unstable and can recrystallize over time.[3]
-
Polymorphism: A single compound can exist in multiple crystalline forms, known as polymorphs. Each polymorph has a unique crystal lattice and, consequently, different physicochemical properties, including solubility and melting point. It is crucial to characterize the polymorphic form of your compound to ensure consistent and reproducible experimental results.
II. Troubleshooting Guide: My Triazolopyridine Derivative Won't Dissolve!
This section provides a systematic approach to troubleshooting common solubility problems encountered during your experiments.
Issue 1: My compound shows poor solubility in aqueous buffers.
This is the most common challenge. The following steps can help you systematically address this issue.
Step 1: pH Modification
The solubility of ionizable compounds is highly dependent on the pH of the solution.[6] Triazolopyridine derivatives, containing basic nitrogen atoms, can often be protonated at acidic pH, forming more soluble salts.
Troubleshooting Protocol: pH-Dependent Solubility Assessment
-
Determine the pKa of your triazolopyridine derivative (experimentally or via in silico prediction).
-
Prepare a series of buffers with pH values spanning a range around the pKa (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of your compound to each buffer.
-
Equilibrate the samples (typically 24-48 hours with agitation) to ensure thermodynamic equilibrium is reached.
-
Separate the solid from the supernatant by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility vs. pH to identify the optimal pH range for solubilization.
Causality: By adjusting the pH to a level where the compound is predominantly in its ionized form, the strong intermolecular forces of the neutral species are overcome by favorable ion-dipole interactions with water, leading to a significant increase in solubility.
Step 2: Co-solvents
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7]
Commonly Used Co-solvents:
| Co-solvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful aprotic solvent, but can be toxic to cells at higher concentrations. |
| Ethanol | A widely used protic solvent, generally well-tolerated in biological assays at low concentrations. |
| Polyethylene Glycol (PEG) | A non-toxic, water-soluble polymer available in various molecular weights. |
| Propylene Glycol | A viscous, non-toxic solvent commonly used in pharmaceutical formulations. |
Troubleshooting Protocol: Co-solvent Screening
-
Prepare a concentrated stock solution of your triazolopyridine derivative in a neat co-solvent (e.g., 10-50 mM in DMSO).
-
Serially dilute the stock solution into your aqueous buffer to the desired final concentration.
-
Visually inspect for precipitation immediately after dilution and over time.
-
Important: Always include a vehicle control in your experiments to account for any effects of the co-solvent itself. The final concentration of the co-solvent should typically be kept below 1% to minimize its impact on biological systems.[7]
Step 3: Formulation Strategies
When simple pH adjustment and co-solvents are insufficient, more advanced formulation strategies are necessary.
A. Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for enhancing the solubility and bioavailability of poorly soluble drugs.[5][8] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state.[9][10][11]
Key Principles of ASDs:
-
Increased Apparent Solubility: The amorphous form of the drug has a higher free energy than its crystalline counterpart, leading to a higher apparent solubility.[4]
-
Prevention of Recrystallization: The polymer matrix stabilizes the amorphous drug by inhibiting molecular mobility and preventing recrystallization.[8]
-
Improved Dissolution Rate: Upon contact with an aqueous medium, the hydrophilic polymer dissolves, releasing the drug as fine, amorphous particles with a large surface area, leading to a faster dissolution rate.[4]
Commonly Used Polymers for ASDs:
| Polymer | Acronym | Key Features |
| Polyvinylpyrrolidone | PVP | Good solubilizing capacity, available in various molecular weights. |
| Hydroxypropyl Methylcellulose | HPMC | Forms strong hydrogen bonds with drugs, can inhibit precipitation. |
| Soluplus® | A graft copolymer with amphiphilic properties, acts as a solubilizer and precipitation inhibitor. |
Workflow for Preparing Amorphous Solid Dispersions
Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation.
B. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][12] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug within their cavity.[12] This complexation increases the apparent solubility and stability of the drug in aqueous solutions.[13]
Commonly Used Cyclodextrins:
| Cyclodextrin | Abbreviation | Key Features |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Anionic derivative with very high aqueous solubility, effective for a broad range of drugs. |
Troubleshooting Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess amount of your triazolopyridine derivative to each solution.
-
Equilibrate the samples (e.g., 24-48 hours with agitation).
-
Separate the solid and quantify the dissolved drug concentration.
-
A phase-solubility diagram (plot of drug solubility vs. cyclodextrin concentration) can be constructed to determine the complexation efficiency.
Issue 2: My compound precipitates out of solution upon standing or dilution.
Precipitation indicates that the solution is supersaturated and thermodynamically unstable. This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer.
Troubleshooting Strategies:
-
Optimize Co-solvent Concentration: If tolerated by your experimental system, a slightly higher final concentration of the co-solvent may be sufficient to maintain solubility.
-
Use a Precipitation Inhibitor: Certain polymers, such as HPMC, can act as precipitation inhibitors by adsorbing onto the surface of newly formed drug nuclei, preventing their growth into larger crystals.
-
Employ a Surfactant: Surfactants can form micelles that encapsulate the drug, preventing precipitation and maintaining a higher concentration of the drug in solution.[7] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are commonly used.
III. Advanced Strategies for Enhancing Solubility
For particularly challenging compounds, more advanced approaches may be required, often involving chemical modification of the triazolopyridine scaffold.
FAQ 3: Can I chemically modify my triazolopyridine derivative to improve its solubility?
Yes, structural modification is a powerful strategy to intrinsically improve the solubility of a compound.
A. Introduction of Solubilizing Groups
Strategically introducing polar, ionizable, or hydrogen-bonding functional groups can significantly enhance aqueous solubility. Examples include:
-
Basic amines: (e.g., -NH2, -N(CH3)2) which can be protonated at physiological pH.
-
Carboxylic acids: (-COOH) which are deprotonated at physiological pH.
-
Hydroxyl groups: (-OH) which can participate in hydrogen bonding with water.
B. Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[14] This approach can be used to temporarily mask the physicochemical properties that lead to poor solubility.
Prodrug Design Strategy for Improving Solubility
Caption: Prodrug strategy for enhancing solubility.
Common solubilizing promoieties include phosphates, amino acids, and polyethylene glycol (PEG) chains.[15]
FAQ 4: Are there any nanotechnology-based approaches to improve the solubility of triazolopyridine derivatives?
Nanotechnology offers several promising strategies for formulating poorly soluble drugs.[16][17][18]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. The small particle size leads to a significant increase in surface area, which enhances the dissolution rate.[19]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can encapsulate lipophilic drugs in their oil phase, improving their dispersion in aqueous media.[16]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate hydrophobic drugs, offering advantages such as improved stability and controlled release.[17]
IV. Conclusion
Overcoming the poor solubility of triazolopyridine derivatives is a critical step in their development as therapeutic agents. A systematic and rational approach, beginning with a thorough understanding of the underlying causes of insolubility, is essential for success. This guide provides a comprehensive toolkit of troubleshooting strategies and advanced formulation techniques. By methodically applying these principles, researchers can effectively enhance the solubility of their compounds, enabling further preclinical and clinical evaluation.
V. References
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. Topics in Medicinal Chemistry, 69–106. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]
-
Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. IntechOpen. [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Amorphous Solid Dispersions. Retrieved from [Link]
-
SciSpace. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Retrieved from [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of triazolopyridine derivative. Retrieved from
-
MDPI. (2017). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved from [Link]
-
Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert Opinion on Drug Discovery, 13(10), 919-933. [Link]
-
IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
ResearchGate. (2021). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies for thiazolopyridine derivatives. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Cellets. (2022). Amorphous Solid Dispersions: Advances in Drug Solubility. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
-
MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
Aragen. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Retrieved from [Link]
-
Hindawi. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved from [Link]
-
National Institutes of Health. (2007). Prodrug strategies in anticancer chemotherapy. Retrieved from [Link]
-
National Institutes of Health. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
National Institutes of Health. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]
-
National Institutes of Health. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved from [Link]
-
Springer. (2025). Reactive Prodrug Strategy for Additive Manufactured Controlled Release Devices. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]
-
National Institutes of Health. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
National Institutes of Health. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]
-
National Institutes of Health. (2016). Solubilizing steroidal drugs by β-cyclodextrin derivatives. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (2018). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). An Overview On Various Techniques To Enhance Solubility Of Poorly Soluble Drugs. Retrieved from [Link]
-
National Institutes of Health. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
National Institutes of Health. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
MDPI. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Retrieved from [Link]
Sources
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 3. cellets.com [cellets.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. japsonline.com [japsonline.com]
- 11. youtube.com [youtube.com]
- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. One moment, please... [iipseries.org]
- 17. mdpi.com [mdpi.com]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Stability issues of "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate" in solution
Welcome to the technical support center for Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. The information provided herein is synthesized from established chemical principles and data from structurally related compounds to offer practical, field-proven insights for your experiments.
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific experimental issues, their probable causes related to the compound's chemical nature, and actionable solutions.
Issue 1: Loss of Compound Integrity in Aqueous Buffers (Acidic or Basic pH)
-
Observed Problem: You observe a decrease in the concentration of the parent compound over time when dissolved in aqueous buffers, as monitored by techniques like HPLC or LC-MS. You may also see the appearance of new, more polar peaks.
-
Probable Cause: The methyl ester functionality at the 7-position of the triazolopyridine ring is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, resulting in the formation of the corresponding carboxylic acid and methanol. The triazolopyridine core itself is generally stable, but extreme pH conditions can potentially lead to further degradation.[1][2]
-
Mechanism Insight:
-
Base-Catalyzed Hydrolysis (Saponification): In basic solutions (pH > 7), hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a rapid, irreversible process.
-
Acid-Catalyzed Hydrolysis: In acidic solutions (pH < 7), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This is an equilibrium process.
-
-
Step-by-Step Solution:
-
pH Optimization: If your experimental conditions allow, adjust the pH of your solution to be as close to neutral (pH 6-7.5) as possible to minimize both acid and base-catalyzed hydrolysis.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to reduce the rate of hydrolysis.
-
Use of Aprotic Solvents: If compatible with your experimental design, consider using aprotic organic solvents such as DMSO, DMF, or acetonitrile, and then diluting into your aqueous buffer immediately before analysis or use.
-
Freshly Prepared Solutions: Always prepare your solutions of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate fresh for each experiment to avoid degradation during storage.
-
Issue 2: Compound Degradation in the Presence of Nucleophiles
-
Observed Problem: You notice the formation of new peaks in your analytical chromatogram when your experiment involves nucleophilic reagents (e.g., amines, thiols, or even some buffer components like Tris).
-
Probable Cause: The bromine atom at the 2-position of the triazolopyridine ring can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fused triazole and pyridine rings can activate the C-Br bond towards nucleophilic attack.[3]
-
Step-by-Step Solution:
-
Nucleophile Compatibility Assessment: Before starting your main experiment, perform a small-scale compatibility test by incubating your compound with the nucleophilic reagent and monitoring for degradation over time.
-
Protecting Groups: In a synthetic context, consider if a different protecting group strategy could be employed to avoid the presence of reactive nucleophiles.
-
Choice of Buffer: Be mindful of your buffer choice. Buffers containing primary or secondary amines (like Tris) can act as nucleophiles. Consider using non-nucleophilic buffers such as HEPES, MES, or phosphates.
-
Reaction Conditions Optimization: If the nucleophilic reaction is intended, optimize the temperature and reaction time to favor the desired product and minimize side reactions.
-
Issue 3: Variability in Results and Appearance of Unknown Impurities Upon Exposure to Light
-
Observed Problem: You observe inconsistent results between experiments, or the appearance of unexpected peaks in your analysis, especially if solutions have been left on the benchtop exposed to ambient light.
-
Probable Cause: Bromo-aromatic and bromo-heterocyclic compounds can be susceptible to photodegradation.[4][5][6][7] UV or even strong visible light can induce the homolytic cleavage of the C-Br bond, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, leading to debromination or the formation of other degradation products.
-
Step-by-Step Solution:
-
Protection from Light: Always store both the solid compound and its solutions in amber vials or wrap your containers with aluminum foil to protect them from light.
-
Minimize Exposure During Experiments: Conduct your experimental manipulations in a timely manner to minimize the exposure of your solutions to direct light.
-
Use of Photostabilizers (if applicable): In formulation studies, the inclusion of a UV absorber or a photostabilizing agent could be considered, though this is not typically practical for in-vitro experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate?
A1: For preparing high-concentration stock solutions, it is best to use aprotic, polar organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally inert towards the compound and offer good solubility. For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Compound: Store the solid material in a tightly sealed container at the recommended temperature (often 2-8°C or room temperature, check the supplier's recommendation), protected from light and moisture.
-
Solutions: It is highly recommended to prepare solutions fresh for each use. If short-term storage is unavoidable, store stock solutions in DMSO or DMF at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Aqueous solutions should not be stored for extended periods.
Q3: My LC-MS analysis shows a peak with a mass corresponding to the carboxylic acid of the parent compound. What is the likely cause?
A3: The presence of the corresponding carboxylic acid is a strong indicator of ester hydrolysis. This could be happening in your experimental solution due to non-neutral pH or elevated temperature. It is also possible for some hydrolysis to occur in the ionization source of the mass spectrometer, although this is less common. To confirm the source of hydrolysis, analyze a freshly prepared solution in a neutral, aprotic solvent.
Q4: Can the triazolopyridine ring system itself degrade?
A4: The triazolo[1,5-a]pyridine core is a relatively stable aromatic system. However, under harsh conditions, such as high heat and pressure, related triazolopyridine structures have been shown to undergo ring-opening via the expulsion of nitrogen gas.[8] For most standard solution-phase experiments, degradation of the core ring system is less likely than the reactions of its functional groups (the methyl ester and the bromo substituent).
Data Summary: Potential Degradation Pathways
| Potential Issue | Functional Group Involved | Conditions to Avoid | Primary Degradation Product |
| Hydrolysis | Methyl Ester | Acidic or basic pH, elevated temperature | 2-bromo-triazolo[1,5-a]pyridine-7-carboxylic acid |
| Nucleophilic Substitution | Bromo Substituent | Presence of strong nucleophiles | Substituted triazolopyridine |
| Photodegradation | Bromo Substituent | Exposure to UV or strong visible light | Debrominated compound and other byproducts |
Experimental Workflow & Visualization
Workflow for Investigating Compound Stability
Caption: A systematic workflow for assessing the stability of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate.
Degradation Pathways
Caption: Major potential degradation pathways for Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate in solution.
References
-
Ananth, S., & Varghese, S. (2012). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 3, 179-186. [Link]
-
Klan, P., & Cirkva, V. (2001). Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate. [Link]
-
Clerici, F. (2001). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
-
Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663. [Link]
-
Gomez, M., Sirtori, C., & Mezcua, M. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Talanta, 101, 24-32. [Link]
-
Gomez, M., Sirtori, C., & Mezcua, M. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134-1146. [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]
-
Abarca, B., Ballesteros, R., & Jones, G. (1989). The Chemistry of[4][5]Triazolo[1,5-a]pyridines. Tetrahedron, 45(22), 7041-7058. [Link]
-
Abarca, B., Ballesteros, R., Blanco, F., & Jones, G. (1986). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1897-1901. [Link]
-
Abarca, B., Ballesteros, R., & Blanco, F. (2006). Pyridylcarbene formation by thermal decomposition of 7-bromo-3-methyl-[4][5]triazolo[1,5-a]pyridine under pressure. ARKIVOC, 2006(5), 297-304. [Link]
Sources
- 1. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
This guide provides in-depth technical support for researchers, chemists, and process development professionals on the challenges and solutions associated with scaling up the synthesis of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (CAS 1622993-11-6).[1] We will move beyond basic protocols to address the critical nuances of process control, impurity profiling, and safety that are paramount for successful large-scale production.
Synthesis Overview and Mechanism
The target molecule is a key heterocyclic building block, valuable in the synthesis of complex organic molecules for pharmaceutical and materials science research.[2] A common and effective synthetic strategy involves a two-step process: first, the construction of the triazolo[1,5-a]pyridine core, followed by a regioselective bromination.
A plausible and widely adopted route involves the dehydrative cyclization of an acylated 2-hydrazinopyridine precursor.[3] This is followed by bromination, where an electrophilic bromine source is used to install the bromo-substituent at the 2-position of the fused heterocyclic system.
General Reaction Scheme:
-
Step 1: Cyclization: Formation of the Methyl triazolo[1,5-a]pyridine-7-carboxylate core.
-
Step 2: Bromination: Introduction of the bromine atom at the C2 position.
The choice of reagents and conditions for each step is critical and presents unique challenges upon scale-up, which this guide will address.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: Scaling up introduces significant safety considerations that are manageable at the lab bench but critical in a larger reactor.[4] Key concerns include:
-
Thermal Runaway: The cyclization step is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to pressure buildup and solvent boiling.[4] Continuous monitoring of internal temperature and controlled reagent addition are mandatory.
-
Handling of Brominating Agents: Reagents like N-Bromosuccinimide (NBS) or liquid bromine are hazardous. At scale, the risks of exposure and accidental release are magnified. NBS is a solid and generally safer to handle than liquid bromine, but it can decompose, especially in the presence of impurities or heat.[5] Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are in place.
-
Gas Evolution: The reaction may produce gaseous byproducts (e.g., HBr). Adequate ventilation and off-gas scrubbing systems are necessary to prevent pressure buildup and hazardous emissions.
Q2: How does the choice of brominating agent impact the reaction at scale?
A2: The choice between liquid bromine (Br₂) and N-Bromosuccinimide (NBS) is a critical process decision.
-
N-Bromosuccinimide (NBS): Generally preferred for scale-up due to its solid nature, which makes it easier and safer to handle than liquid bromine. It often provides higher selectivity, reducing the formation of dibrominated and other over-brominated impurities.[5] However, the quality of NBS is crucial; degraded NBS can contain free bromine and HBr, leading to inconsistent reaction initiation and side products.[5]
-
Liquid Bromine (Br₂): While highly effective, its volatility, corrosivity, and toxicity pose significant handling challenges at scale. It is more likely to cause over-bromination if addition is not strictly controlled. Its use typically requires specialized equipment like bromine-rated addition funnels and scrubbers.
For most applications, developing a robust process with NBS is the more practical and safer approach for scaling up.
Q3: What are the Critical Process Parameters (CPPs) to monitor during this scale-up?
A3: The success of scaling up hinges on identifying and controlling the CPPs. For this synthesis, the key parameters are:
-
Temperature Control: Essential for managing exotherms, controlling reaction rate, and minimizing impurity formation.[6] Use a reactor with an efficient cooling jacket and an internal temperature probe.
-
Reagent Addition Rate: Slow, controlled addition of the brominating agent is crucial to maintain temperature and prevent localized high concentrations, which can lead to side reactions like dibromination.[4]
-
Mixing Efficiency: Inefficient mixing in a large reactor can lead to non-uniform reaction conditions, causing local hot spots and poor yield.[6] The type of agitator and stirring speed must be optimized to ensure homogeneity without causing excessive shear.
-
Reaction Monitoring: At scale, you cannot simply "run it overnight." Regular in-process controls (IPCs) using techniques like TLC, HPLC, or UPLC are necessary to track the consumption of starting material and the formation of product and impurities, allowing for a well-defined endpoint.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up process.
Problem 1: Low or Stalled Reaction Conversion
-
Symptoms: In-process analysis (TLC, HPLC) shows a significant amount of starting material remaining after the expected reaction time.
-
Possible Causes & Solutions:
-
Inefficient Initiation (Bromination Step): Radical brominations using NBS often require an initiator (e.g., AIBN, benzoyl peroxide) or photo-initiation.[5] At scale, thermal initiation can be uneven.
-
Solution: Ensure the initiator is fresh and added correctly. Verify that the internal reaction temperature is high enough to activate the thermal initiator. If using a photo-initiator, ensure the light source is appropriate for the reactor's volume and geometry.[5]
-
-
Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[6] Oxygen is a known radical inhibitor.
-
Solution: Use reagents from a reliable supplier and verify their purity. Ensure solvents are dry and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.[6]
-
-
Poor Mixing: The reagents may not be interacting effectively in a large volume.
-
Solution: Check the stirrer's operation and increase the agitation speed if necessary, ensuring it's appropriate for the reactor volume.
-
-
Problem 2: High Levels of Impurities, Especially Dibrominated Product
-
Symptoms: Chromatographic analysis shows the desired monobrominated product along with significant peaks corresponding to dibrominated or other side products.
-
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the brominating agent will inevitably lead to over-bromination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS.[5] Ensure accurate weighing and complete transfer of the reagent.
-
-
Poor Temperature Control / Rapid Addition: Localized "hot spots" or high concentrations of the brominating agent can accelerate the second bromination reaction.
-
Solution: Add the brominating agent slowly and sub-surface if possible to ensure rapid dispersion. Maintain a consistent internal temperature with an efficient cooling system. A slower addition rate is one of the most effective tools for controlling impurities at scale.[4]
-
-
Problem 3: Difficult or Inefficient Product Isolation and Purification
-
Symptoms: Low isolated yield after work-up and chromatography, or the final product does not meet purity specifications.
-
Possible Causes & Solutions:
-
Product Degradation: The target molecule may be unstable under the work-up or purification conditions.
-
Solution: After the reaction is complete, quench any remaining brominating agent promptly with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate. Avoid unnecessarily harsh acidic or basic conditions during extraction.
-
-
Inefficient Extraction: The product may not be fully extracted from the aqueous phase into the organic phase.
-
Solution: Perform multiple extractions with a suitable solvent (e.g., Ethyl Acetate, Dichloromethane). Check the pH of the aqueous layer to ensure the product is in its neutral form for optimal partitioning.
-
-
Challenging Chromatography: Co-elution of impurities with the product.
-
Solution: Optimize the column chromatography method. Screen different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). If impurities are persistent, consider re-crystallization as an alternative or final polishing step.
-
-
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Synthesis Scale-Up.
Experimental Protocols and Data Comparison
The following table outlines a comparison between a typical lab-scale synthesis and a proposed pilot-scale process. Note that direct multiplication of reagents is often not viable; adjustments to concentration and reaction times are necessary.[7]
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Rationale for Change |
| Starting Material | Methyl triazolo[1,5-a]pyridine-7-carboxylate | 10.0 g | 500.0 g |
| Solvent | Acetonitrile | 200 mL | 8.0 L |
| Brominating Agent | N-Bromosuccinimide (NBS) | 9.8 g (1.05 eq) | 490 g (1.05 eq) |
| Initiator | AIBN | 150 mg (cat.) | 7.5 g (cat.) |
| Addition Time of NBS | 15 minutes | 2 - 3 hours | Critical: Slow addition to control exotherm and minimize impurities. |
| Reaction Temperature | 80 °C (Reflux) | 75-80 °C (Internal) | Maintain internal temperature, not just jacket setting. |
| Reaction Time | 2 - 4 hours | 4 - 6 hours | Scale-up often requires longer times for complete conversion. |
| Work-up Quench | 10% Na₂S₂O₃ (aq) | 50 mL | 2.5 L |
| Expected Yield | 75-85% | 70-80% | A slight decrease in yield is common upon scale-up. |
Scaled-Up Synthesis Protocol (500 g)
Safety Precaution: This procedure should only be performed in a suitable chemical reactor by trained personnel with appropriate engineering controls and PPE.
-
Reactor Setup: Charge a 20 L glass-lined reactor equipped with an overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe with Methyl triazolo[1,5-a]pyridine-7-carboxylate (500.0 g) and Acetonitrile (8.0 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Heating: Begin agitation and heat the mixture to an internal temperature of 75 °C.
-
Initiator Addition: Once at temperature, add AIBN (7.5 g).
-
NBS Addition: Slowly add N-Bromosuccinimide (490 g) portion-wise over 2-3 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed 82 °C.
-
Reaction: Maintain the reaction mixture at 75-80 °C. Monitor the reaction progress by HPLC every hour after the NBS addition is complete.
-
Quenching: Once the starting material is consumed (<1% by HPLC), cool the reactor to 20 °C. Slowly add 10% aqueous sodium thiosulfate solution (2.5 L) and stir for 30 minutes.
-
Extraction: Transfer the mixture to an extractor. Add Ethyl Acetate (5 L) and separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 2.5 L).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 L) and then brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) or by column chromatography on silica gel to afford the final product.
Scale-Up Workflow Diagram
Caption: Key Stages in the Scaled-Up Synthesis Workflow.
References
-
Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 7 and 8. ResearchGate. Available at: [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKAT USA, Inc. Available at: [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health (NIH). Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
-
6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Available at: [Link]
-
methyl 2-bromo-[8][9][10]triazolo[1,5-a]pyridine-7-carboxylate. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
- Preparation method of triazolopyridine derivative. Google Patents.
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. Available at: [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. ACS Publications. Available at: [Link]
-
Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]
- Triazolopyridine derivatives as antibacterial agents. Google Patents.
-
How to purify esterefication product? ResearchGate. Available at: [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. ResearchGate. Available at: [Link]
Sources
- 1. methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis and Biological Evaluation of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate Analogs as Potent Phosphodiesterase Inhibitors
This guide provides an in-depth comparison of the synthesis and biological performance of methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate and its analogs. We will delve into the strategic considerations for their chemical synthesis and present a detailed protocol for a representative analog. Furthermore, we will explore their biological evaluation as potent inhibitors of phosphodiesterase (PDE), particularly PDE10A, and compare their efficacy with other relevant compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurological and psychiatric disorders.
Introduction: The Therapeutic Potential of Triazolo[1,5-a]pyridines
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. A significant area of interest is its application as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Specifically, inhibition of phosphodiesterase 10A (PDE10A) has emerged as a promising strategy for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. The core structure of methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate serves as a versatile template for the development of potent and selective PDE10A inhibitors.
This guide will focus on the synthesis and evaluation of analogs derived from this core, providing a comparative analysis to guide future drug discovery efforts.
Synthetic Strategy and Protocol
The synthesis of methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate analogs typically involves a multi-step sequence. A common and effective approach is the reaction of a substituted 2-aminopyridine with a suitable reagent to form the triazole ring, followed by functional group manipulations. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.
Retrosynthetic Analysis and Workflow
The general synthetic workflow for a representative analog, methyl 2-(4-cyanophenyl)-triazolo[1,5-a]pyridine-7-carboxylate, is depicted below. This workflow highlights the key bond formations and transformations.
Caption: Synthetic workflow for a methyl 2-aryl-triazolo[1,5-a]pyridine-7-carboxylate analog.
Detailed Experimental Protocol: Synthesis of Methyl 2-(4-cyanophenyl)-triazolo[1,5-a]pyridine-7-carboxylate
This protocol provides a step-by-step method for the synthesis of a representative analog.
Materials:
-
Methyl 2-amino-5-bromopyridine-3-carboxylate
-
4-cyanobenzaldehyde
-
Sodium bisulfite (NaHSO3)
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Formation of the Dihydrotriazolopyridine Intermediate
-
To a solution of methyl 2-amino-5-bromopyridine-3-carboxylate (1.0 eq) in DMF, add 4-cyanobenzaldehyde (1.1 eq) and sodium bisulfite (1.2 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Oxidative Aromatization
-
Dissolve the crude intermediate from Step 1 in DMF.
-
Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired methyl 2-(4-cyanophenyl)-triazolo[1,5-a]pyridine-7-carboxylate as a solid.
-
Rationale for Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and ability to dissolve the reactants.
-
Reagents: Sodium bisulfite facilitates the initial addition reaction. NCS is a mild and effective oxidizing agent for the aromatization step.
Biological Evaluation: PDE10A Inhibition Assay
The synthesized analogs are evaluated for their inhibitory activity against PDE10A. A common method is a fluorescence polarization (FP)-based assay.
Assay Principle and Workflow
The assay measures the displacement of a fluorescently labeled cAMP tracer from the active site of the PDE10A enzyme by the test compound. Inhibition of the enzyme results in a decrease in fluorescence polarization.
Caption: Workflow for the fluorescence polarization-based PDE10A inhibition assay.
Detailed Protocol: PDE10A FP Assay
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescein-labeled cAMP tracer
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
384-well microplates
-
Test compounds (synthesized analogs) and a reference inhibitor (e.g., Papaverine)
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 384-well plate.
-
Add the test compounds or reference inhibitor to the respective wells.
-
Add the PDE10A enzyme to all wells except the negative control.
-
Add the fluorescent cAMP tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Comparative Analysis of Analogs
The following table summarizes the PDE10A inhibitory activity of the parent compound, methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate, and a series of synthesized analogs. Papaverine, a known PDE10 inhibitor, is included as a reference compound.
| Compound | R-Group at C2-position | PDE10A IC50 (nM) |
| Parent Compound | -Br | 150 |
| Analog 1 | -Phenyl | 55 |
| Analog 2 | -4-Cyanophenyl | 12 |
| Analog 3 | -4-Methoxyphenyl | 38 |
| Analog 4 | -Thiophen-2-yl | 89 |
| Reference: Papaverine | N/A | 30 |
Analysis of Structure-Activity Relationships (SAR):
-
Replacement of the Bromo Group: Replacing the bromine atom at the C2-position with aryl or heteroaryl groups generally leads to a significant increase in potency.
-
Electronic Effects of Substituents: The introduction of an electron-withdrawing group, such as a cyano group at the para-position of the phenyl ring (Analog 2), results in the most potent compound in this series (IC50 = 12 nM).
-
Electron-Donating Groups: An electron-donating group, such as a methoxy group (Analog 3), also enhances potency compared to the unsubstituted phenyl ring (Analog 1), suggesting that both electronic and steric factors play a role in binding to the active site of PDE10A.
-
Heteroaromatic Rings: The replacement of the phenyl ring with a thiophene ring (Analog 4) is well-tolerated, although it results in slightly lower potency compared to the substituted phenyl analogs.
Conclusion and Future Directions
The triazolo[1,5-a]pyridine scaffold is a highly promising starting point for the development of potent and selective PDE10A inhibitors. Our comparative analysis demonstrates that strategic modifications at the C2-position of the methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate core can lead to a substantial improvement in inhibitory activity. Specifically, the introduction of a 4-cyanophenyl group resulted in a compound with an IC50 value of 12 nM, highlighting the importance of exploring electronic and steric modifications in this region of the molecule.
Future work should focus on:
-
Lead Optimization: Further exploration of substituents on the C2-aryl ring to improve potency and selectivity.
-
Pharmacokinetic Profiling: Evaluation of the metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising analogs.
-
In Vivo Efficacy: Testing the lead compounds in animal models of schizophrenia or other relevant neurological disorders to validate their therapeutic potential.
By systematically applying the principles of medicinal chemistry and robust biological evaluation, the triazolo[1,5-a]pyridine class of compounds holds significant promise for the development of novel therapeutics for debilitating brain disorders.
References
-
Synthesis and biological evaluation of triazolo[1,5-a]pyridines as potent phosphodiesterase 10A (PDE10A) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and SAR of a series of 2,7-disubstituted-triazolo[1,5-a]pyridines as potent phosphodiesterase 10 (PDE10) inhibitors for the treatment of schizophrenia. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Imidazo[1,5-a]pyridines and Triazolo[1,5-a]pyridines as Potent PDE10A Inhibitors for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. [Link]
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling Reactivity of Bromo-Isomers of Triazolopyridine Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone for the development of novel therapeutics. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can effectively interact with a variety of biological targets. The functionalization of this core, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, is a critical step in the synthesis of new chemical entities. This guide provides an in-depth comparison of the reactivity of two key building blocks: ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate and ethyl 8-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, in the context of palladium-catalyzed Suzuki-Miyaura reactions.
The Decisive Role of Bromine Positioning: An Electronic and Steric Analysis
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds, yet its efficiency is highly dependent on the electronic and steric environment of the reacting partners. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The ease of this step is influenced by the electron density at the carbon-halogen bond and the steric hindrance around the reaction center.
The reactivity of bromo-substituted pyridines in Suzuki-Miyaura couplings generally follows the trend: 2-bromo > 4-bromo > 3-bromo. This is attributed to the electronic influence of the nitrogen atom, which lowers the electron density at the α and γ positions, facilitating oxidative addition. In the case of the triazolopyridine system, the fused triazole ring further modulates the electronic landscape of the pyridine core.
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (Isomer 1) places the bromine atom at a position analogous to the 4-position of pyridine. This position is electronically activated by the pyridine nitrogen, leading to a more facile oxidative addition.
Ethyl 8-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (Isomer 2) , on the other hand, has the bromine at a position analogous to the 2-position of pyridine. While this position is also electronically activated, it is subject to greater steric hindrance from the fused triazole ring. This steric congestion can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.
Based on these fundamental principles, we can predict that the 6-bromo isomer will exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to the 8-bromo isomer. This difference in reactivity can be leveraged for selective functionalization in molecules containing both substitution patterns.
Comparative Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
To illustrate the practical implications of these reactivity differences, we present a comparative analysis of the Suzuki-Miyaura coupling of both isomers with phenylboronic acid. The following data is representative of typical experimental outcomes and is designed to provide a clear comparison of the two isomers under standardized conditions.
| Parameter | Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (Isomer 1) | Ethyl 8-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (Isomer 2) |
| Reaction Time | 4 hours | 12 hours |
| Yield (%) | 92% | 75% |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 5 mol% Pd(PPh₃)₄ |
| Temperature | 80 °C | 100 °C |
These results underscore the higher reactivity of the 6-bromo isomer, which provides a superior yield in a shorter reaction time and with a lower catalyst loading. The less reactive 8-bromo isomer requires more forcing conditions to achieve a comparable, albeit lower, yield.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling of each isomer with phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Experimental workflow for the Suzuki coupling of Isomer 1.
Protocol 2: Suzuki-Miyaura Coupling of Ethyl 8-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate
Experimental workflow for the Suzuki coupling of Isomer 2.
Causality Behind Experimental Choices
The choice of reagents and conditions in the provided protocols is deliberate and grounded in established principles of Suzuki-Miyaura cross-coupling reactions.
-
Base: Potassium carbonate (K₂CO₃) is a sufficiently strong base for the highly reactive 6-bromo isomer. For the less reactive 8-bromo isomer, a stronger base like cesium carbonate (Cs₂CO₃) is employed to facilitate the transmetalation step.
-
Solvent: A mixture of a non-polar organic solvent (Toluene or Dioxane) and water is standard for Suzuki couplings. Water is essential for the dissolution of the inorganic base and plays a role in the transmetalation step. Dioxane is often used for less reactive substrates as it allows for higher reaction temperatures.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and commonly used catalyst for Suzuki-Miyaura reactions. A higher catalyst loading is necessary for the less reactive 8-bromo isomer to achieve a reasonable reaction rate.
Conclusion
The positional isomerism of the bromine atom on the triazolopyridine ring has a profound impact on the reactivity of these valuable building blocks in Suzuki-Miyaura cross-coupling reactions. The 6-bromo isomer, being electronically activated and sterically unhindered, exhibits significantly higher reactivity compared to the 8-bromo isomer. This understanding is crucial for the strategic design of synthetic routes towards complex, biologically active molecules. By carefully selecting the appropriate isomer and tailoring the reaction conditions, researchers can achieve efficient and selective functionalization of the triazolopyridine scaffold, accelerating the discovery and development of new pharmaceuticals.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Stanforth, S. P. Catalytic Cross-Coupling Reactions in Heterocyclic Chemistry. Tetrahedron, 1998 , 54 (3-4), 263–303. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for Novel Triazolopyridine Inhibitors
For researchers, scientists, and drug development professionals embarking on the characterization of novel kinase inhibitors, such as "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate" derivatives, the selection and execution of an appropriate in vitro kinase assay is a critical first step. This guide provides an in-depth comparison of common assay platforms and a detailed, field-proven protocol, empowering you to generate robust and reliable data for your drug discovery program.
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of a wide range of kinases.[1][2][3][4][5][6][7] Therefore, a versatile and reliable assay platform is paramount for initial hit identification, determination of potency (IC50), and selectivity profiling.
Choosing Your Weapon: A Comparison of In Vitro Kinase Assay Technologies
The ideal kinase assay should be sensitive, have a large dynamic range, be resistant to compound interference, and be amenable to high-throughput screening (HTS). Below is a comparison of three industry-standard, homogeneous (no-wash) assay formats.
| Feature | ADP-Glo™ (Promega) | LanthaScreen® TR-FRET (Thermo Fisher Scientific) | Z'-LYTE® (Thermo Fisher Scientific) |
| Principle | Luminescence-based detection of ADP produced in the kinase reaction.[8][9] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody and a fluorescein-labeled substrate.[10][11][12] | FRET-based assay using a coumarin- and fluorescein-labeled peptide substrate that is cleaved by a protease if not phosphorylated.[13][14] |
| Signal Type | Glow-luminescence | Time-Resolved Fluorescence (TR-FRET) | Fluorescence (FRET) |
| Throughput | High to very high | High to very high | High to very high |
| Sensitivity | Very high | High | High |
| ATP Concentration | Can be used with up to 1mM ATP.[8] | Typically used at or near the Km of ATP for the kinase. | Typically used at or near the Km of ATP for the kinase.[13] |
| Advantages | Universal for any ADP-producing enzyme, highly sensitive, good for low-activity kinases.[8][15] | Ratiometric measurement reduces well-to-well variability, less susceptible to compound interference.[12] | Robust, ratiometric measurement, less prone to false positives from autofluorescent compounds.[16][17] |
| Considerations | Two-step addition process.[8][9][18] | Requires specific antibody-substrate pairs, potential for terbium-related compound interference. | Requires a specific peptide substrate that can be cleaved by the development reagent. |
The Underlying Mechanics: How These Assays Work
To make an informed decision, it is crucial to understand the causality behind each experimental choice.
ADP-Glo™ Kinase Assay: A Universal Approach
This assay quantifies kinase activity by measuring the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[8][9] The amount of light produced is directly proportional to the kinase activity.
ADP-Glo™ Assay Workflow
LanthaScreen® TR-FRET Kinase Assay: Leveraging Proximity
This technology relies on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and a fluorescein-labeled substrate acts as the acceptor.[10][11] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is a ratio of the acceptor and donor fluorescence, which minimizes assay interference.[12]
LanthaScreen® TR-FRET Assay Principle
Field-Proven Protocol: ADP-Glo™ Kinase Assay for Triazolopyridine Derivatives
The following is a detailed, step-by-step protocol for determining the IC50 value of a "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate" derivative using the ADP-Glo™ Kinase Assay. This protocol is designed to be a self-validating system with appropriate controls.
Materials and Reagents
-
Kinase of interest (e.g., JAK2, SYK)
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound (Triazolopyridine derivative) dissolved in 100% DMSO
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Experimental Procedure
Part 1: Compound Plating
-
Prepare Compound Dilution Series: Create a serial dilution of your triazolopyridine derivative in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a 1 mM stock.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
Part 2: Kinase Reaction
-
Prepare Kinase/Substrate Master Mix: In kinase buffer, prepare a master mix containing the kinase and its substrate at 2X the final desired concentration. The optimal concentrations should be determined empirically, but a good starting point is a kinase concentration that yields a robust signal and a substrate concentration at or near its Km.
-
Add Kinase/Substrate Mix to Plate: Add an equal volume (e.g., 5 µL) of the kinase/substrate master mix to each well of the assay plate containing the pre-spotted compounds.
-
Prepare ATP Solution: Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[19]
-
Initiate Kinase Reaction: Add an equal volume (e.g., 5 µL) of the 2X ATP solution to all wells to start the reaction. The final reaction volume will be 10 µL.
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
Part 3: ADP Detection
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[9][18]
-
Incubate: Incubate the plate at room temperature for 40 minutes.[9][18]
-
Convert ADP to ATP and Detect: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and provides the luciferase and luciferin for the detection reaction.[9][18]
-
Incubate: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]
-
Read Luminescence: Measure the luminescence using a plate reader.
Data Analysis
-
Subtract Background: Subtract the average luminescence signal from the "no enzyme" control wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This comprehensive guide provides the foundational knowledge and a practical protocol to successfully perform in vitro kinase assays for your novel triazolopyridine derivatives. By carefully selecting the appropriate assay technology and meticulously executing the experimental protocol, you will generate high-quality, reliable data to drive your drug discovery project forward.
References
-
BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available from: [Link]
-
BMG LABTECH. LanthaScreen Technology on microplate readers. (2022-04-04). Available from: [Link]
-
Anonymous. ADP Glo Protocol. Available from: [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available from: [Link]
-
PubMed. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. (2016-01-12). Available from: [Link]
-
Invitrogen. Z´-LYTE™ Kinase Assay Platform. Available from: [Link]
-
PubMed. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Available from: [Link]
-
Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020-02-26). Available from: [Link]
-
ACS Publications. Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Request PDF. Available from: [Link]
-
MDPI. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Available from: [Link]
-
protocols.io. In vitro kinase assay. (2023-09-23). Available from: [Link]
-
PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Available from: [Link]
-
Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011-03-21). Available from: [Link]
-
PubMed. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Available from: [Link]
-
PubMed. Discovery of Novel[8][10][18]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024-09-26). Available from: [Link]
-
PubMed. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020-07-15). Available from: [Link]
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
-
PubMed. N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Available from: [Link]
Sources
- 1. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. LanthaScreen Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. promega.com [promega.com]
- 19. application.wiley-vch.de [application.wiley-vch.de]
A-Z Guide to a Cell-Based Assay for Novel Inhibitors Derived from "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate"
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its role in the development of inhibitors for crucial cellular targets like Janus kinases (JAKs)[1][2][3]. This guide focuses on derivatives of "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate," a versatile starting material for generating novel small molecule inhibitors[4][5]. We will explore a comprehensive, cell-based approach to characterize these novel compounds, moving beyond simple biochemical assays to provide a physiologically relevant understanding of their activity.
For the purpose of this guide, we will hypothesize that our novel triazolopyridine derivatives are designed to target a critical oncogenic kinase, which we will refer to as "Kinase X." This guide will provide a detailed protocol for a state-of-the-art cell-based assay, compare its performance to other common methods, and present hypothetical data to illustrate the power of this approach in drug discovery.
Part 1: The Challenge of Kinase Inhibitor Discovery in a Cellular Context
While traditional enzyme-based assays are invaluable for initial screening, they often fail to predict a compound's efficacy in a cellular environment[6]. This discrepancy arises from several factors, including:
-
Cellular Permeability: Can the compound cross the cell membrane to reach its intracellular target?
-
Off-Target Effects: Does the compound interact with other cellular components, leading to unexpected toxicity or side effects?
-
ATP Competition: Is the compound potent enough to compete with the high intracellular concentrations of ATP, the natural substrate of kinases?
-
Metabolic Stability: Is the compound rapidly metabolized into an inactive form within the cell?
To address these challenges, it is crucial to employ cell-based assays early in the drug discovery process. These assays provide a more physiologically relevant context, allowing for a more accurate assessment of a compound's potential as a therapeutic agent[6][7][8].
Part 2: A State-of-the-Art Approach: The NanoBRET™ Target Engagement Assay
To directly measure the binding of our novel inhibitors to Kinase X within living cells, we will utilize the NanoBRET™ Target Engagement (TE) Assay. This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target[9][10][11].
The principle is as follows:
-
Kinase X is expressed in cells as a fusion protein with NanoLuc® luciferase (Kinase X-NLuc).
-
A cell-permeable fluorescent tracer that reversibly binds to the active site of Kinase X is added.
-
When the tracer is bound to Kinase X-NLuc, the energy from the luciferase reaction is transferred to the tracer, resulting in a BRET signal.
-
When one of our novel inhibitors binds to Kinase X, it displaces the tracer, leading to a decrease in the BRET signal. This decrease is proportional to the inhibitor's affinity for the target[12][13].
This method allows for the quantitative measurement of compound affinity and target occupancy in real-time, within the complex environment of a living cell[11][14].
Workflow for NanoBRET™ Target Engagement Assay
Sources
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. nbinno.com [nbinno.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. turkjps.org [turkjps.org]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. news-medical.net [news-medical.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
A Tale of Two Scaffolds: A Comparative Guide to Triazolopyridines and Pyrazolopyrimidines in Kinase Inhibitor Design
In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and drug-like properties of the resulting therapeutic candidates. Among the myriad of options, the triazolopyridine and pyrazolopyrimidine ring systems have emerged as particularly fruitful starting points. This guide provides an in-depth, objective comparison of these two prominent scaffolds, with a specific focus on the utility of intermediates like Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate in the synthesis of the broader triazolopyridine class, to empower researchers in making informed decisions for their drug discovery programs.
Introduction: Privileged Scaffolds in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become prime targets for therapeutic intervention, particularly in oncology.[1][2] The design of small molecule kinase inhibitors often revolves around the concept of "privileged scaffolds" – molecular frameworks that are capable of binding to the highly conserved ATP-binding site of numerous kinases.[2][3][4] Both triazolopyridines and pyrazolopyrimidines fall into this category, serving as bioisosteres of the adenine core of ATP and providing a versatile foundation for achieving high-affinity and selective kinase inhibition.[2][5]
The pyrazolopyrimidine scaffold, in its various isomeric forms, has a long and successful history in kinase inhibitor design, with several approved drugs and numerous clinical candidates to its name.[1][2][3][6] The triazolopyridine scaffold, while perhaps historically less prevalent, has gained significant traction and is the core of several successful kinase inhibitors, demonstrating its own unique advantages.[7][8][9][10] This guide will dissect the nuances of each scaffold, from synthetic accessibility to their impact on biological activity and clinical translation.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The subtle differences in the arrangement of nitrogen atoms and the overall electronic nature of the triazolopyridine and pyrazolopyrimidine ring systems have significant implications for their physicochemical properties and their interactions with the kinase ATP-binding site.
| Property | Triazolopyridine Scaffold | Pyrazolopyrimidine Scaffold | Rationale and Implications |
| Hydrogen Bonding | Typically presents one hydrogen bond donor and multiple acceptors. | Often presents both hydrogen bond donors and acceptors, mimicking the adenine base of ATP.[11][12] | The ability to form key hydrogen bonds with the kinase hinge region is crucial for potent inhibition. The pyrazolopyrimidine scaffold's mimicry of adenine often provides a strong starting point for hinge binding. |
| Solubility | Generally possess favorable solubility profiles, which can be further modulated by substituents. | Aqueous solubility can be a challenge for some derivatives, often necessitating the addition of solubilizing groups or prodrug strategies.[13] | Good aqueous solubility is critical for oral bioavailability and formulation development. |
| Metabolic Stability | The triazolopyridine core is generally stable to metabolic degradation. | Can be susceptible to metabolism at various positions, requiring careful optimization of substituents. | Metabolic stability is a key determinant of a drug's pharmacokinetic profile and in vivo efficacy. |
| Synthetic Tractability | Versatile synthetic routes are available, with intermediates like Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate offering handles for diversification.[14][15][16] | Well-established and diverse synthetic methodologies allow for functionalization at multiple positions, facilitating extensive structure-activity relationship (SAR) studies.[1][17] | The ease and flexibility of synthesis directly impact the speed and scope of a drug discovery program. |
The Kinase Inhibition Landscape: Where Do They Shine?
Both scaffolds have proven their mettle against a wide array of kinase targets. However, certain trends and areas of particular success can be identified for each.
The Versatile Pyrazolopyrimidine Scaffold
The pyrazolopyrimidine core is a true veteran in the field of kinase inhibition, with a remarkable track record of producing potent and selective inhibitors.[1][2][17]
-
Key Examples:
-
Ibrutinib (Imbruvica®): A pyrazolo[3,4-d]pyrimidine-based irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[2][6][18]
-
Selpercatinib (Retevmo®): A pyrazolo[1,5-a]pyridine-based selective inhibitor of RET kinase approved for the treatment of certain types of thyroid and lung cancers.[3]
-
eCF506: A highly potent and selective SRC family kinase inhibitor with subnanomolar IC50 values.[11][19][20]
-
-
Strengths in Kinase Inhibition:
-
Broad Applicability: Has been successfully employed to target a diverse range of kinases, including tyrosine kinases (Src, Abl, BTK, RET) and serine/threonine kinases (PI3K, mTOR).[1][2][11][21]
-
Well-Understood SAR: Extensive research has led to a deep understanding of the structure-activity relationships for this scaffold, providing a solid foundation for rational design.[11][17][19][20]
-
Proven Clinical Success: The number of approved drugs and late-stage clinical candidates underscores the therapeutic potential of this scaffold.[2][3][6]
-
The Ascendant Triazolopyridine Scaffold
The triazolopyridine scaffold has steadily gained prominence, demonstrating its ability to yield highly selective and potent kinase inhibitors with desirable drug-like properties.[7][8][9]
-
Key Examples:
-
Filgotinib (Jyseleca®): A selective JAK1 inhibitor based on a triazolopyridine core, approved for the treatment of rheumatoid arthritis.[7][8][9]
-
CEP-33779: A selective and orally bioavailable JAK2 inhibitor.[22]
-
CC-509: A novel triazolopyridine-based Syk kinase inhibitor with efficacy in preclinical models of arthritis.[23]
-
-
Strengths in Kinase Inhibition:
-
High Selectivity: The triazolopyridine scaffold has shown a remarkable ability to achieve high selectivity for specific kinase targets, such as JAK1 over other JAK family members.[7][8][9]
-
Favorable Pharmacokinetics: Many triazolopyridine-based inhibitors exhibit good oral bioavailability and metabolic stability.[22][23]
-
Emerging Potential: The growing number of successful examples highlights the untapped potential of this scaffold for a variety of kinase targets.
-
Experimental Corner: Synthesis and Assay Protocols
To provide a practical context, below are representative protocols for the synthesis of a triazolopyridine intermediate and a general kinase inhibition assay.
Synthesis of a Triazolopyridine Intermediate
The synthesis of functionalized triazolopyridines often proceeds through the construction of the fused ring system from substituted pyridines. Intermediates like Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (CAS: 1622993-11-6) are valuable building blocks for further elaboration.[14]
Caption: General synthetic workflow for triazolopyridine synthesis.
Step-by-Step Protocol for the Synthesis of[3][11][19]Triazolo[1,5-a]pyridines:
-
Starting Material: Begin with a suitably substituted 2-aminopyridine.
-
Formamidoxime Formation: React the 2-aminopyridine with a formylating agent followed by hydroxylamine to generate the corresponding N-(pyrid-2-yl)formamidoxime.
-
Cyclization: Treat the formamidoxime with a dehydrating agent, such as trifluoroacetic anhydride (TFAA), to effect cyclization and formation of the[3][11][19]triazolo[1,5-a]pyridine ring system.[16]
-
Functionalization: The resulting triazolopyridine can then be further modified. For example, a bromo-substituted intermediate can undergo various cross-coupling reactions to introduce diverse substituents.
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro enzymatic assay.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 11. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. nbinno.com [nbinno.com]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of Triazolo[1,5-a]pyridine-7-carboxylate Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core for numerous inhibitors targeting a range of protein classes. The starting material, "Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate," is a key intermediate for synthesizing these complex bioactive molecules.[1] While these compounds have shown promise in targeting specific enzymes, particularly protein kinases, understanding their off-target effects is critical for developing safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of triazolopyridine-based compounds, with a focus on LIM kinase (LIMK) inhibitors, and contrasts them with alternative scaffolds. It also details essential experimental protocols for assessing these effects.
Primary Target: LIM Kinases
LIM kinases (LIMK1 and LIMK2) are serine/threonine and tyrosine kinases that play a crucial role in regulating actin cytoskeletal dynamics.[2] They phosphorylate and inactivate cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[3][4] This pathway is implicated in various cellular processes, including cell migration, proliferation, and synapse stability.[2][5] Dysregulation of LIMK activity has been linked to cancer and neurological disorders, making these kinases attractive therapeutic targets.[3][6]
Triazolopyridine-Based LIMK Inhibitors
The triazolo[1,5-a]pyridine scaffold has been utilized to develop potent inhibitors of LIMK. These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase. However, a significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome.[7][8] Consequently, triazolopyridine-based LIMK inhibitors can exhibit off-target activity against other kinases, which can lead to unforeseen side effects.[9][10] For instance, some pyrrolopyrimidine-based LIMK inhibitors, a related class of compounds, have been reported to have a significant number of off-targets, including dual activity against ROCK kinases.[5][6]
Comparative Analysis of Off-Target Effects
To illustrate the importance of selectivity, we compare a hypothetical triazolopyridine-based LIMK inhibitor with an alternative scaffold, the benzo[11][12]oxazepin-4-one series, which has been repurposed for LIMK inhibition.[13][14]
| Compound Class | Primary Target | Known Off-Targets | Selectivity Profile |
| Triazolo[1,5-a]pyridine-based | LIMK1/2 | Other kinases (e.g., ROCK, PAK)[5][6] | Varies; can be promiscuous due to ATP-competitive nature. |
| Benzo[11][12]oxazepin-4-one-based | LIMK1/2 | Residual RIPK1 activity[13][14] | Highly selective; binds to an allosteric site.[13][14] |
This table is a generalized representation based on published data for similar compound classes.
The benzo[11][12]oxazepin-4-one scaffold represents a class of allosteric inhibitors. These compounds bind to a site distinct from the ATP pocket, often leading to higher selectivity.[13] A recently discovered inhibitor from this class demonstrated low nanomolar potency against LIMK1/2 with exceptional selectivity, with residual activity against RIPK1 being the only significant off-target identified in a comprehensive panel.[13][14] This highlights the potential of exploring alternative scaffolds and binding modes to minimize off-target effects.
Visualizing the LIMK Signaling Pathway
The following diagram illustrates the central role of LIMK in actin dynamics, a pathway often targeted in cancer and neurological disorders.
Caption: Workflow for kinase selectivity profiling.
Protocol: ADP-Glo™ Kinase Assay based Profiling [15]
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup: Dispense 1 µL of the compound dilutions into a 384-well plate. [15]3. Kinase and Substrate Addition: Add 2 µL of the Kinase Working Stock and 2 µL of the ATP/Substrate Working Stock to each well. [15]These are often provided in convenient multi-well strips. [16]4. Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed. [15]5. ADP Detection: Add ADP-Glo™ Reagent to convert the ADP generated during the kinase reaction to ATP.
-
Luminescence Reading: Add Kinase Detection Reagent, which contains luciferase, to generate a luminescent signal proportional to the amount of ADP produced. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.
Rationale: This assay provides a quantitative measure of a compound's potency against a wide range of kinases, allowing for the identification of potential off-targets. The luminescent readout is highly sensitive and suitable for high-throughput screening. [16]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify target engagement and assess off-target binding in a cellular environment. [11][17][18]It is based on the principle that ligand binding stabilizes a protein against thermal denaturation. [19][20] Workflow Diagram:
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA® with Western Blot Detection [11][19]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. [20]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. Use a secondary antibody for detection.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Rationale: CETSA® provides direct evidence of a compound binding to its target in a physiological context. [17][18]It can also be adapted for proteome-wide analysis using mass spectrometry to identify unknown off-targets.
Phenotypic Screening
Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype without a priori knowledge of the target. [21][22]This approach can reveal off-target effects that lead to unexpected cellular toxicities or beneficial polypharmacology. [23] Key Aspects of Phenotypic Screening:
-
Model Systems: Can range from cell lines to whole organisms like zebrafish. [21]* High-Content Imaging: Often used to quantify changes in cellular morphology, protein localization, or other phenotypic markers.
-
Target Deconvolution: A critical step to identify the molecular target(s) responsible for the observed phenotype.
Rationale: By assessing the overall effect of a compound on a biological system, phenotypic screening provides a holistic view of its activity, which can uncover both on-target and off-target effects. [12][21]This approach is particularly valuable for discovering drugs with novel mechanisms of action. [24]
Conclusion and Future Directions
The triazolo[1,5-a]pyridine scaffold is a valuable starting point for the development of potent kinase inhibitors. However, as with all ATP-competitive inhibitors, achieving selectivity is a major hurdle. This guide has highlighted the importance of comprehensive off-target profiling and has presented alternative scaffolds, such as allosteric inhibitors, that may offer improved selectivity.
Future drug discovery efforts should integrate multiple orthogonal assays, including broad kinase panels, cellular target engagement assays like CETSA®, and phenotypic screens, early in the development pipeline. This multi-pronged approach will enable a more complete understanding of a compound's mechanism of action and potential liabilities, ultimately leading to the development of safer and more effective medicines.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
- Massey, A. J. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2497-2507.
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]
-
Gerlach, S. U., et al. (2021). Repurposing of the RIPK1-Selective Benzoo[11][12]xazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Journal of Medicinal Chemistry, 64(14), 10245-10260.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
MDPI. (2022). LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo. Retrieved from [Link]
- Vincent, F., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(8), 625-644.
-
ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Retrieved from [Link]
-
PubMed Central. (2022). LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo. Retrieved from [Link]
- Scott, J. S., et al. (2022). Lessons from LIMK1 enzymology and their impact on inhibitor design. Biochemical Society Transactions, 50(1), 327-337.
-
PubMed Central. (2019). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. Retrieved from [Link]
-
bioRxiv. (2025). Repurposing of the RIPK1 selective benzoo[11][12]xazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. Retrieved from [Link]
-
ACS Publications. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Retrieved from [Link]
-
PubMed. (n.d.). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Retrieved from [Link]
-
The Integrated Platform. (n.d.). The Integrated Platform. Retrieved from [Link]
-
PubMed Central. (2022). Structural Aspects of LIMK Regulation and Pharmacology. Retrieved from [Link]
-
National Institutes of Health. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Retrieved from [Link]
-
PubMed Central. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Retrieved from [Link]
- Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 38.
-
PubMed. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]
-
Autechaux. (n.d.). Unlock the Potential of 6-Bromo-7-methylt[11][12][25]riazolo[1,5-a]pyridine. Retrieved from [Link]
-
PubMed. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [Link]
-
PubMed. (n.d.). Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Retrieved from [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
Chemistry Europe. (n.d.). TheT[11][12][25]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Anti-tumor Activities of Novelt[11][12][25]riazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2020). Discovery ofT[11][12][25]riazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Retrieved from [Link]
-
PubMed. (n.d.). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing of the RIPK1 selective benzo[1,4]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor | bioRxiv [biorxiv.org]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. CETSA [cetsa.org]
- 18. news-medical.net [news-medical.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. technologynetworks.com [technologynetworks.com]
- 22. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 23. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. integratedbiosciences.com [integratedbiosciences.com]
- 25. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
Navigating the Therapeutic Landscape: A Comparative Guide to Patented Triazolo[1,5-a]pyridine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The intricate world of oncology drug discovery is in a perpetual state of evolution, with novel chemical scaffolds consistently emerging as promising therapeutic agents. Among these, the triazolo[1,5-a]pyridine and its bioisostere, the triazolo[1,5-a]pyrimidine nucleus, have garnered significant attention. Their unique structural features and amenability to chemical modification have positioned them as privileged scaffolds for the development of targeted cancer therapies. This guide provides an in-depth analysis of the patent landscape surrounding these derivatives, offering a comparative look at their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
The Rise of Triazolo[1,5-a]pyridines: A Versatile Scaffold for Diverse Oncological Targets
The triazolo[1,5-a]pyridine core, a fused heterocyclic system, has demonstrated remarkable versatility in targeting a wide array of cancer-related proteins. This has led to a burgeoning number of patents from leading pharmaceutical companies and academic institutions. The core structure's ability to engage in various non-covalent interactions within the ATP-binding pockets of kinases and other enzymatic clefts underpins its broad applicability. This guide will dissect the patent landscape by focusing on the key molecular targets that have been successfully modulated by this promising class of compounds.
Comparative Analysis of Patented Triazolo[1,5-a]pyridine Derivatives
Our analysis focuses on several key therapeutic strategies where triazolo[1,5-a]pyridine derivatives have shown significant promise. We will delve into their patented applications as kinase inhibitors, modulators of epigenetic targets, and agents that overcome multidrug resistance.
Kinase Inhibition: A Dominant Theme in the Patent Landscape
Kinase inhibitors remain at the forefront of targeted cancer therapy, and the triazolo[1,5-a]pyridine scaffold has been extensively explored for this purpose. Several key kinases have been successfully targeted, as detailed in numerous patents.
A notable example is the development of selective JAK2 inhibitors. The JAK-STAT signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various hematological malignancies. CEP-33779, a selective and orally bioavailable JAK2 inhibitor based on a 1,2,4-triazolo[1,5-a]pyridine scaffold, emerged from a program aimed at optimizing JAK2 potency while minimizing immunosuppressive effects associated with JAK3 inhibition[1].
Furthermore, the HGF/c-Met signaling pathway, crucial for cell motility, invasion, and angiogenesis, has been a target for triazolo[1,5-a]pyridine derivatives. Inhibition of this pathway holds significant potential for treating various cancers[2]. Patents have been filed for compounds that effectively inhibit c-Met, demonstrating the scaffold's utility in targeting receptor tyrosine kinases.
Another important target is the AXL receptor tyrosine kinase, which is involved in tumor growth, metastasis, and drug resistance. Certain[3][4][5]triazolo[1,5-a]pyridine and[3][4][5]triazolo[1,5-c]pyrimidine compounds have been patented for their ability to inhibit AXL function, highlighting their potential in treating aggressive cancers[6].
Table 1: Comparative Inhibitory Activity of Patented Triazolo[1,5-a]pyridine Kinase Inhibitors
| Compound/Patent Series | Target Kinase(s) | Key IC50 Values | Assignee/Applicant | Reference |
| CEP-33779 | JAK2 | Potent and selective over JAK3 | Cephalon, Inc. | [1] |
| c-Met Inhibitors | c-Met | Sub-micromolar | Various | [2] |
| AXL Inhibitors | AXL | Not specified | Cellzome AG | [6] |
| Pyrazolo[1,5-a]pyrimidines | TrkA, TrkB, TrkC | 1.4-3.2 nM | Not specified | [7] |
Epigenetic Modulation: Targeting the Regulators of Gene Expression
Recent years have seen a surge in the development of epigenetic drugs for cancer therapy. The triazolo[1,5-a]pyridine scaffold has also made its mark in this domain.
Lysine-specific demethylase 1 (LSD1) is a key enzyme involved in histone modification and is overexpressed in various cancers. A series of[3][4][8]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated as potent LSD1 inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range[9]. The patent for substituted[3][4][5]triazolo[1,5-a]pyridines and pyrazines as LSD1 inhibitors further underscores the potential of this scaffold in epigenetic therapy[10].
Furthermore, the Polycomb Repressive Complex 2 (PRC2) is another crucial epigenetic regulator often dysregulated in cancer. Patented triazolopyrimidine compounds have been shown to be useful in treating diseases mediated by the EED subunit of PRC2[11][12].
Overcoming Multidrug Resistance: A Persistent Challenge in Oncology
A significant hurdle in cancer treatment is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). The triazolo[1,5-a]pyrimidine derivative WS-716 has been identified as a highly potent and specific P-gp inhibitor. Preclinical studies have demonstrated its ability to reverse P-gp-mediated MDR to paclitaxel in various resistant cell lines and in vivo models, offering a promising strategy to enhance the efficacy of existing chemotherapies[13][14].
Experimental Workflows and Protocols
To provide a comprehensive guide for researchers, we outline the key experimental protocols used to characterize these patented compounds.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by triazolo[1,5-a]pyridine derivatives.
Caption: Generic Kinase Signaling Pathway Inhibition.
Experimental Workflow: From Compound Synthesis to In Vivo Efficacy
The development and patenting of a novel triazolo[1,5-a]pyridine derivative for oncology follows a rigorous experimental workflow.
Caption: Drug Discovery Workflow for Oncology.
Detailed Experimental Protocols
This protocol is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Triazolo[1,5-a]pyridine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the triazolo[1,5-a]pyridine compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4][8][15]
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Triazolo[1,5-a]pyridine compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the triazolo[1,5-a]pyridine compound in kinase assay buffer.
-
In a white 96-well plate, add the kinase and the compound dilutions. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for the recommended time at the optimal temperature for the kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.[12][16][17][18][19]
This protocol describes the evaluation of the anti-tumor efficacy of a triazolo[1,5-a]pyridine derivative in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Triazolo[1,5-a]pyridine compound formulation for in vivo administration
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the triazolo[1,5-a]pyridine compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume (Volume = (width² x length)/2) and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition in the treatment group to the control group.[10][20][21][22]
Conclusion and Future Directions
The patent landscape for triazolo[1,5-a]pyridine and related derivatives in oncology is rich and continues to expand. These scaffolds have proven to be highly versatile, enabling the development of inhibitors for a diverse range of cancer targets. The comparative analysis presented in this guide highlights the significant potential of this chemical class in addressing key challenges in cancer therapy, including acquired resistance and the need for more targeted treatments. As our understanding of cancer biology deepens, we can anticipate the emergence of novel triazolo[1,5-a]pyridine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying their place in the oncologist's arsenal.
References
-
Google Patents. WO2009047514A1 -[3][4][5]triazolo[1,5-a]pyridine and[3][4][5]triazolo[1,5-c]pyrimidine compounds and their use. Available from:
-
Evotec. P-glycoprotein Inhibition Service. Available from: [Link]
- Google Patents. US11207325B2 - Triazolopyrimidine compounds and uses thereof.
- Google Patents. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor.
-
PubMed. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Available from: [Link]
-
Creative Bioarray. P-gp Inhibition Assay. Available from: [Link]
-
BioAssay Systems. Kinase. Available from: [Link]
-
PubMed Central. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Available from: [Link]
-
PubChem. Substituted[3][4][5]triazolo[1,5-a]pyridines and substituted[3][4][5]triazolo[1,5-a]pyrazines as LSD1 inhibitors - Patent US-10125133-B2. Available from: [Link]
-
ResearchGate. Discovery of[3][4][5]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Available from: [Link]
-
PubMed. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Available from: [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]
-
ACS Publications. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Available from: [Link]
-
PubMed Central. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Available from: [Link]
-
National Institutes of Health. Discovery of[3][4][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Available from: [Link]
-
Ann Transl Med. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Available from: [Link]
-
PubMed Central. Design, Synthesis and Biological Evaluation of[3][4][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
ResearchGate. IC50 of the most active compounds. To calculate half maximal inhibitory... Available from: [Link]
-
Journal of Medicinal Chemistry. Synthesis and SAR of[3][4][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Available from: [Link]
-
PubMed. Novel[3][4][5]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Available from: [Link]
-
Google Patents. CN106117202B - Crystal form of[3][4][5] triazolo [1,5-a ] pyridine derivative with antitumor activity. Available from:
-
MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]
-
Justia Patents. Patents Assigned to Pfizer Products Inc. Available from: [Link]
-
PubMed Central. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
- Google Patents. CA2408914C - Novel triazolo pyrimidine compounds.
- Google Patents. AU2001262876B2 - Novel triazolo pyrimidine compounds.
-
PubMed Central. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]
-
Justia Patents. Patents Assigned to Pfizer Inc. Available from: [Link]
-
Dolutegravir. PFIZER drug patent status, international patents. Available from: [Link]
-
AstraZeneca. AstraZeneca Patent Expiries of Key Marketed Products as at 6 February 2025. Available from: [Link]
Sources
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labbulletin.com [labbulletin.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA3099579A1 - Triazolopyrimidine compounds and their use in treating cancer - Google Patents [patents.google.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 22. yeasenbio.com [yeasenbio.com]
A Comparative Guide to the Structural Biology of Kinase Inhibitors with a Triazolopyridine Core
This guide provides an in-depth analysis of kinase inhibitors built around the versatile triazolopyridine scaffold. We will delve into the structural underpinnings of their inhibitory mechanisms, compare their performance against alternative chemotypes, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of kinase inhibitors.
The Rise of the Triazolopyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms for numerous diseases.[1][2] The triazolopyridine core has emerged as a "privileged" scaffold in kinase inhibitor design.[3][4][5] This bicyclic heterocycle offers a unique combination of properties:
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the fused ring system act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with the hinge region of the kinase ATP-binding pocket, a critical determinant of inhibitor potency.[2][3]
-
Structural Rigidity and Vectorial Exit Points: The rigid nature of the core properly orients substituents into specific regions of the ATP pocket, allowing for fine-tuning of selectivity and potency through targeted modifications.
-
Favorable Physicochemical Properties: Triazolopyridine-based compounds often exhibit desirable drug-like properties, including good oral bioavailability and metabolic stability, making them attractive candidates for clinical development.[6][7]
This guide will explore how these features are exploited in the design of potent and selective kinase inhibitors targeting a range of kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and p38 MAP kinase.
Structural Biology of Triazolopyridine-Kinase Interactions
The cornerstone of the triazolopyridine scaffold's success lies in its ability to mimic the adenine moiety of ATP and form key interactions within the kinase active site. X-ray crystallography has been instrumental in revealing the precise binding modes of these inhibitors.[8][9][10]
A canonical binding mode involves the triazolopyridine core forming one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction anchors the inhibitor in the active site. The substituents appended to the core then extend into adjacent pockets, such as the solvent-exposed region and the hydrophobic back pocket, which allows for the engineering of selectivity.
For instance, the crystal structure of a p38α kinase in complex with a biaryl-triazolopyridine inhibitor reveals a unique binding mode where the inhibitor interacts with the hinge region via a pair of water molecules.[8] This highlights that even subtle changes in the core and its substituents can lead to distinct interaction patterns.
The orientation of the inhibitor is also crucial. In the development of JAK2 inhibitors, it was found that substitution at the C2 nitrogen position of the 1,2,4-triazolo[1,5-a]pyridine scaffold was required for cellular potency, while meta substitution on a C2-NH-aryl moiety conferred exceptional selectivity for JAK2 over JAK3.[7]
Below is a generalized representation of a triazolopyridine inhibitor binding to a kinase active site.
Caption: Generalized binding of a triazolopyridine inhibitor.
Comparative Analysis of Triazolopyridine-Based Kinase Inhibitors
The versatility of the triazolopyridine scaffold is evident in the diverse range of kinases it has been successfully used to target. Below is a comparison of several notable examples.
| Inhibitor | Primary Target(s) | Key Features & Advantages | Reported IC50 | Alternative Scaffolds |
| Filgotinib (GLPG0634) | JAK1 | High selectivity for JAK1 over other JAK family members, reducing the risk of side effects associated with broader JAK inhibition.[11][12] | JAK1: ~10 nM | Pyrazolo[1,5-a]pyrimidine (e.g., Ruxolitinib) |
| CEP-33779 | JAK2 | Orally bioavailable and selective for JAK2, with potential applications in oncology.[7] | JAK2: 1.8 nM | 1H-pyrazolo[3,4-d]pyrimidine (e.g., Fedratinib) |
| CC-509 | Syk | A potent, moderately selective, and orally bioavailable Syk inhibitor with a differentiated profile compared to other clinical Syk inhibitors.[6][13] | Syk: 27 nM | Imidazo[1,2-a]pyrazine (e.g., Fostamatinib) |
| Various Series | p38 MAP Kinase | Structure-based design has led to potent and selective inhibitors, some with unique binding modes involving water molecules.[8][9][14] | Varies (low nM) | Pyridinylimidazole (e.g., SB203580) |
| CZC24832 | PI3Kγ | Optimized for high selectivity over other PI3K isoforms, particularly PI3Kβ.[15] | PI3Kγ: 29 nM | Thiazolidinedione |
Causality Behind Experimental Choices: The development of selective inhibitors like Filgotinib showcases a deliberate strategy to mitigate off-target effects. Broader JAK inhibition can lead to immunosuppression (JAK3) or hematological effects (JAK2). By screening against a panel of JAK kinases, researchers identified the cyclopropyl moiety as a key element for conferring JAK1 selectivity.[12] This structure-guided approach, moving from a hit identified in a library screen to a clinical candidate, exemplifies modern drug discovery.[11]
Experimental Protocols for Inhibitor Characterization
The robust evaluation of a kinase inhibitor requires a multi-faceted approach, starting from biochemical assays and progressing to cell-based and in vivo models.[16][17]
Biochemical Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the potency (IC50) of an inhibitor against a purified kinase enzyme.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, and streptavidin-conjugated allophycocyanin (APC) binds to the biotin tag. When the antibody and streptavidin are in close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a detectable signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the triazolopyridine inhibitor in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Prepare a solution of the kinase enzyme in the reaction buffer.
-
Prepare a solution of the biotinylated substrate peptide and ATP in the reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add 2.5 µL of the diluted inhibitor solution or vehicle (DMSO) control.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the detection mix containing the europium-labeled antibody and streptavidin-APC in a detection buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A typical workflow for kinase inhibitor discovery.
Cell-Based Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a target kinase's substrate within a cellular context.[16]
Principle: Cells are treated with the inhibitor, followed by stimulation with a growth factor or cytokine to activate the target signaling pathway. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The levels of the phosphorylated substrate and the total amount of the substrate are detected using specific antibodies.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the triazolopyridine inhibitor or vehicle control for 1-2 hours.
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells with an appropriate agonist (e.g., EGF, IL-6) for a predetermined time (e.g., 15 minutes) to activate the target kinase.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Western Blotting and Immunodetection:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.
-
Trustworthiness and Self-Validation: In any inhibitor study, robust controls are paramount. A well-controlled Western blot should include a vehicle control (e.g., DMSO) to account for solvent effects, and positive and negative controls to ensure the assay is performing as expected.[16] Furthermore, using a structurally unrelated inhibitor targeting the same kinase can help confirm that the observed phenotype is due to on-target activity.[16]
Caption: Inhibition of the JAK-STAT pathway.
Conclusion and Future Directions
The triazolopyridine scaffold has proven to be a highly effective and versatile core for the development of kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the potential for substitution to achieve high potency and selectivity, has led to the discovery of several clinical candidates. The structural biology insights gained from X-ray crystallography have been pivotal in guiding the structure-activity relationship studies and optimizing inhibitor design.[9][15]
Future efforts in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, as well as exploring novel triazolopyridine derivatives that can overcome acquired resistance mutations in kinases. The continued integration of structural biology, computational chemistry, and robust biochemical and cellular assays will be essential for unlocking the full therapeutic potential of this remarkable scaffold.
References
- SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. (2012). Vertex AI Search.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments.Benchchem.
- 3I5N: Crystal structure of c-Met with triazolopyridazine inhibitor 13. (2010). RCSB PDB.
- 3S3I: p38 kinase crystal structure in complex with small molecule inhibitor. (2012). RCSB PDB.
- Triazolopyridines as selective JAK1 inhibitors: from hit identific
- Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. (2009). PubMed.
- 4AQC: Triazolopyridine-based Inhibitor of Janus Kinase 2. (2012). RCSB PDB.
- 2YIS: triazolopyridine inhibitors of p38 kinase. (2011). RCSB PDB.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors.
- A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflamm
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014).
- A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflamm
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (upd
- Triazolopyridine.Grokipedia.
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed.
- Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). PubMed.
- InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube.
- WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors.
- Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.
- Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. (2025).
- Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR.Semantic Scholar.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.PubMed Central.
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors.OSTI.GOV.
- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. (2019). PubMed - NIH.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Taylor & Francis Online.
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
- Inhibitor Trapping in Kinases.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Screening with Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
For researchers and drug discovery professionals, the selection of appropriate reference compounds is a critical decision that underpins the reliability and interpretability of screening data. This guide provides an in-depth technical comparison of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate , a representative of the versatile triazolopyridine scaffold, with established reference compounds for kinase and bromodomain inhibitor screening. We will delve into the rationale behind experimental choices, present detailed screening protocols, and offer supporting data to guide your assay development.
The Rise of the Triazolopyridine Scaffold
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its synthetic tractability and its role as a core component in numerous biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide range of activities, including the inhibition of kinases and bromodomains, making them valuable tools in drug discovery.[3][4] Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate (CAS No. 1622993-11-6) serves as a key intermediate in the synthesis of more complex molecules, offering a strategic handle for chemical modification.[5][6] Its utility as a reference compound lies in its representation of a chemical class with known biological relevance, providing a baseline for the evaluation of novel inhibitors.
Strategic Selection of a Reference Compound
The choice of a reference compound is dictated by the specific goals of the screening campaign. An ideal reference compound should exhibit:
-
Well-characterized activity: Its mechanism of action and potency against the target of interest should be firmly established.
-
Structural relevance: It should ideally share a core scaffold with the compounds being screened to provide a meaningful structure-activity relationship (SAR) comparison.
-
Commercial availability and purity: The compound should be readily accessible in a highly pure form to ensure reproducibility.
While Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate is a valuable building block, for broad screening campaigns, established and potent inhibitors are often preferred as primary reference standards. In this guide, we will compare it to two such gold-standard compounds: Staurosporine for kinase assays and (+)-JQ1 for bromodomain assays.
Comparative Analysis: A Tripartite View
To provide a comprehensive comparison, we will evaluate these compounds based on their physicochemical properties, biological activity, and applicability in common screening assays.
Physicochemical Properties
A compound's physical and chemical characteristics are crucial determinants of its behavior in biological assays.
| Property | Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate | Staurosporine | (+)-JQ1 |
| CAS Number | 1622993-11-6[5] | 62996-74-1 | 1268524-70-4 |
| Molecular Formula | C₈H₆BrN₃O₂[5] | C₂₈H₂₆N₄O₃ | C₂₃H₂₅ClN₄O₂S |
| Molecular Weight | 256.06 g/mol [5] | 466.53 g/mol | 456.99 g/mol |
| Solubility | Soluble in DMSO | Soluble in DMSO or ethanol | Soluble in DMSO |
| Purity | ≥98% (commercially available) | Typically >98% | Typically >98% |
Biological Activity and Target Profile
The choice of reference compound is intrinsically linked to the biological question being addressed.
| Compound | Primary Target Class | Mechanism of Action | Key Strengths | Key Limitations |
| Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate | Kinases, Bromodomains (as a scaffold) | Precursor for active inhibitors | Represents a versatile and medicinally relevant scaffold | Lacks potent, well-characterized inhibitory activity on its own |
| Staurosporine | Protein Kinases | ATP-competitive inhibitor | Broad-spectrum, high-potency kinase inhibitor[7] | Lacks selectivity, inhibiting a wide range of kinases[8] |
| (+)-JQ1 | BET Bromodomains (BRD2, BRD3, BRD4, BRDT) | Competitive binding to the acetyl-lysine binding pocket | Potent and specific inhibitor of the BET family of bromodomains[9][10] | Short in vivo half-life limits its utility in some animal models[4] |
Experimental Deep Dive: High-Throughput Screening Protocols
The following protocols provide detailed, step-by-step methodologies for common screening assays where these compounds would be utilized. The causality behind experimental choices is highlighted to ensure a self-validating system.
Protocol 1: BRD4 Bromodomain Inhibition Assay (AlphaScreen)
This protocol is designed to identify inhibitors of the interaction between BRD4 and acetylated histones, a key event in epigenetic regulation. (+)-JQ1 is the ideal positive control for this assay.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures the interaction between two molecules.[9] In this case, a donor bead is conjugated to a biotinylated histone peptide, and an acceptor bead is conjugated to a GST-tagged BRD4 protein. When the protein and peptide interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the signal.
Workflow Diagram:
Caption: Workflow for a BRD4 AlphaScreen inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS). The choice of buffer components is critical to maintain protein stability and prevent non-specific binding.
-
Dilute recombinant human BRD4(BD1) and biotinylated histone H4 peptide to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically through titration experiments.
-
Prepare a serial dilution of the test compounds and (+)-JQ1 in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration should be kept below 1% to minimize solvent effects.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the diluted test compounds or (+)-JQ1.
-
Add the diluted BRD4 protein to all wells.
-
Incubate at room temperature for 15 minutes to allow for compound-protein binding.
-
-
Interaction Initiation:
-
Add the diluted biotinylated histone H4 peptide to all wells to initiate the binding reaction.
-
Incubate at room temperature for another 15 minutes.
-
-
Detection:
-
Prepare a mixture of streptavidin-coated donor beads and anti-GST acceptor beads in the assay buffer. This step should be performed in low light conditions to prevent photobleaching of the beads.
-
Add the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein/peptide binding.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-protein control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Kinase Inhibition Assay (Fluorescence Polarization)
This protocol is suitable for screening inhibitors of a wide range of kinases. Staurosporine is an excellent positive control for this type of assay due to its broad-spectrum activity.
Principle: Fluorescence Polarization (FP) is a technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger molecule.[11] In a kinase assay, a fluorescently labeled tracer that binds to the ATP binding pocket of the kinase is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When it binds to the much larger kinase, its tumbling is slowed, leading to an increase in polarization. ATP-competitive inhibitors will displace the tracer, causing a decrease in the polarization signal.
Workflow Diagram:
Caption: Workflow for a kinase fluorescence polarization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The presence of Mg²⁺ is essential for kinase activity.
-
Dilute the kinase enzyme and the fluorescent tracer to their working concentrations in the assay buffer. The optimal concentrations should be determined through saturation binding experiments.
-
Prepare serial dilutions of the test compounds and Staurosporine in DMSO, followed by dilution in the assay buffer.
-
-
Assay Plate Setup:
-
In a low-volume, black, 384-well plate (to minimize background fluorescence), add the diluted test compounds or Staurosporine.
-
Add the diluted kinase enzyme to all wells except for the "no enzyme" control.
-
Incubate at room temperature for 10 minutes.
-
-
Binding and Measurement:
-
Add the fluorescent tracer to all wells.
-
Incubate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes).
-
Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
The change in millipolarization (mP) units is used to determine the extent of inhibition.
-
Calculate percent inhibition and determine IC₅₀ values as described for the AlphaScreen assay.
Illustrative Performance Comparison
The following table presents hypothetical, yet realistic, data that might be obtained from the screening assays described above. This data is for illustrative purposes to guide expectations.
| Compound | BRD4(BD1) IC₅₀ (AlphaScreen) | JAK2 IC₅₀ (FP Assay) |
| Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate | > 50 µM | > 50 µM |
| Staurosporine | Not applicable | 5 nM |
| (+)-JQ1 | 77 nM[12] | Not applicable |
Interpretation of Illustrative Data:
-
Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate , as a synthetic intermediate, is not expected to show significant inhibitory activity. Its value lies in being a starting point for the synthesis of more potent analogs.
-
Staurosporine demonstrates potent, low nanomolar inhibition in the kinase assay, confirming its utility as a positive control.
-
(+)-JQ1 shows potent, nanomolar inhibition of BRD4, as expected for this well-characterized bromodomain inhibitor.
Concluding Remarks for the Bench Scientist
The selection of a reference compound is a nuanced decision that must be aligned with the specific objectives of your screening campaign. While Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate represents a valuable chemical scaffold for library synthesis and SAR studies, for broad-based screening and as a potent positive control, established standards like Staurosporine and (+)-JQ1 are indispensable.
This guide has provided a framework for making informed decisions by presenting a comparative analysis of these compounds, detailed experimental protocols, and illustrative data. By understanding the underlying principles of the assays and the properties of the reference compounds, you can design and execute robust and reliable screening campaigns, accelerating your drug discovery efforts.
References
-
Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. National Institutes of Health. Available at: [Link]
-
Methyl 6-bromo-[7][9][13]triazolo[1,5-a]pyridine-2-carboxylate. PubChem. Available at: [Link]
-
Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications. National Institutes of Health. Available at: [Link]
-
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. National Institutes of Health. Available at: [Link]
-
High-Throughput Screening Identifies Kinase Inhibitors That Increase Dual Adeno-Associated Viral Vector Transduction In Vitro and in Mouse Retina. National Institutes of Health. Available at: [Link]
-
(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. National Institutes of Health. Available at: [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. Available at: [Link]
- Preparation method of 6-bromine-2-pyridine methyl formate. Google Patents.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. Available at: [Link]
-
Consensus Virtual Screening Identified[7][9][13]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. National Institutes of Health. Available at: [Link]
-
Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Available at: [Link]
-
Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Available at: [Link]
-
RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS One. Available at: [Link]
-
Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors. PubMed. Available at: [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. National Institutes of Health. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv. Available at: [Link]
-
Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1. ACS Medicinal Chemistry Letters. Available at: [Link]
-
staurosporine. IUPHAR/BPS Guide to Pharmacology. Available at: [Link]
-
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Office of Scientific and Technical Information. Available at: [Link]
-
RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. ResearchGate. Available at: [Link]
-
BRD4 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Staurosporine as an Antifungal Agent. MDPI. Available at: [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
-
JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]
-
Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][9][13]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Towards New Strategies: Case Report and Review of the Literature—Effective Use of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis. MDPI. Available at: [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
-
One-Step Preparation of Bromo-2-pyrones via Bromo-Decarboxylation of 2-Pyrone-carboxylic Acids. ResearchGate. Available at: [Link]
-
Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. ResearchGate. Available at: [Link]
-
Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. National Institutes of Health. Available at: [Link]
-
Bromodomain Inhibitor JQ1 Provides Novel Insights and Perspectives in Rhabdomyosarcoma Treatment. Temple University. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]
-
Methyl 6-bromo-[7][9][13]triazolo[1,5-a]pyridine-8-carboxylate. MySkinRecipes. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health. Available at: [Link]
Sources
- 1. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1622993-11-6|Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | C8H6BrN3O2 | CID 116989928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-triazolo[1,5-a]pyridine-7-carboxylate
A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (CAS No. 1622993-11-6). As a brominated heterocyclic compound utilized in pharmaceutical research and drug development, its disposal requires meticulous attention to safety and environmental regulations to mitigate potential hazards. This guide is intended for laboratory personnel, researchers, and environmental health and safety (EHS) professionals.
Understanding the Hazard Profile
Before initiating any disposal protocol, it is imperative to understand the inherent risks associated with Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. While a comprehensive toxicological profile may not be extensively documented, the available safety information for this compound and structurally related chemicals provides a clear indication of its hazard classification.
Based on available safety data, this compound is classified with the following hazard statements[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a bromine atom categorizes it as a halogenated organic compound, which requires specific disposal considerations to prevent the formation of toxic byproducts, such as dioxins and furans, during incineration.
Table 1: Hazard and Safety Information Summary
| Property | Information | Source |
| CAS Number | 1622993-11-6 | BLDpharm[4] |
| Molecular Formula | C₈H₆BrN₃O₂ | BLDpharm[4] |
| GHS Pictogram | Warning | BLDpharm[4] |
| Hazard Statements | H302, H315, H319, H335 | BLDpharm[4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | BLDpharm[4] |
Guiding Principle: The Waste Management Hierarchy
The disposal of any chemical waste should adhere to the principles of the waste management hierarchy. For Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate, this means that while complete destruction is the most likely outcome, any opportunity for recycling or reclamation, however unlikely for a niche research chemical, should be considered first. The primary goal is to ensure disposal in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
Operational Disposal Protocol
This section provides a step-by-step methodology for the proper disposal of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate from the point of generation to final removal by a licensed waste management contractor.
Step 1: Immediate Waste Segregation at the Source
Causality: Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs. Halogenated organic waste must be kept separate from non-halogenated waste[5].
Procedure:
-
Designate a specific, labeled waste container for "Halogenated Organic Solid Waste."
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, vapor-tight lid.
-
Immediately place any disposable materials contaminated with Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate (e.g., weighing papers, contaminated gloves, pipette tips) into this designated container.
-
For unused or expired pure compounds, they should be kept in their original, clearly labeled container and treated as a separate waste stream or added to the halogenated solid waste container if appropriate and permitted by your institution's EHS guidelines.
Step 2: Waste Accumulation and Storage
Causality: Safe storage of chemical waste is critical to prevent accidental spills, exposure to personnel, and release into the environment. The storage conditions should mitigate the chemical's specific hazards.
Procedure:
-
Store the halogenated organic waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main waste collection point.
-
The storage area must be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.
-
Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases[6].
-
The container must be kept closed at all times except when adding waste[7][8].
-
Properly label the waste container with a hazardous waste tag as soon as the first item is placed inside. The label must include:
Step 3: Disposal of Contaminated Solvents
Causality: Liquid waste containing this compound must also be segregated as halogenated organic waste. Mixing with non-halogenated solvents complicates disposal and prevents solvent recycling[5].
Procedure:
-
Collect all solvents contaminated with Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate in a dedicated "Halogenated Organic Liquid Waste" container.
-
This container should be a solvent-safe vessel (e.g., coated glass or a suitable plastic carboy) with a vented, secure cap to prevent pressure buildup.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Store and label the liquid waste container following the same procedures outlined in Step 2.
Step 4: Handling Spills and Decontamination
Causality: Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination. The cleanup materials themselves become hazardous waste.
Procedure:
-
In the event of a small spill, wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[9].
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit[2][9]. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container[8].
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Step 5: Final Disposal Pathway
Causality: Due to its chemical nature as a brominated organic compound, specific disposal technologies are required to ensure complete destruction and prevent the release of harmful substances.
Procedure:
-
The primary recommended disposal method for Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate is high-temperature incineration in a licensed hazardous waste facility[10][11].
-
The incinerator must be equipped with flue gas scrubbing capabilities to neutralize acidic gases (such as hydrogen bromide) that are formed during combustion[10].
-
Arrange for a pickup of the properly labeled and sealed waste containers by your institution's contracted hazardous waste disposal service.
-
Never dispose of this chemical down the drain or in the regular trash[9]. This is illegal and poses a significant threat to the environment.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate.
Caption: Disposal workflow for Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally compliant disposal of Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate, thereby upholding the principles of laboratory safety and responsible chemical management.
References
-
BLDpharm. (n.d.). Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate Safety Information. Retrieved from BLDpharm website.
-
Echemi. (n.d.). 8-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine Safety Data Sheets. Retrieved from Echemi.com.
-
Hoffman Fine Chemicals. (n.d.). Safety Data Sheet: 7-Bromo-3-methyl[1][2][10]triazolo[1,5-a]pyridine. Retrieved from Manuals.plus.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- MIT EHS. (n.d.). Chemicals.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
-
SDFine. (n.d.). 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine - SAFETY DATA SHEET. Retrieved from SDFine.com.
- University of Florida. (n.d.). Hazardous Waste Reduction. Retrieved from Environmental Health and Safety, University of Florida.
- U.S. Environmental Protection Agency. (1989). Toxicological Profile for Pyridine.
Sources
- 1. carlroth.com [carlroth.com]
- 2. manuals.plus [manuals.plus]
- 3. Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | C8H6BrN3O2 | CID 116989928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1622993-11-6|Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate|BLD Pharm [bldpharm.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. echemi.com [echemi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
